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  • Product: 2-Amino-2-benzylbutanoic acid

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Structural Applications of 2-Amino-2-benzylbutanoic Acid

Executive Summary In the development of constrained peptide therapeutics, overcoming rapid in vivo proteolytic degradation is a critical bottleneck. Standard L-amino acids are highly susceptible to enzymatic cleavage and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of constrained peptide therapeutics, overcoming rapid in vivo proteolytic degradation is a critical bottleneck. Standard L-amino acids are highly susceptible to enzymatic cleavage and often lack the conformational rigidity required for high-affinity receptor binding. By substituting native residues with non-proteinogenic α,α-dialkyl amino acids—specifically 2-Amino-2-benzylbutanoic acid (commonly known as α-ethylphenylalanine)—we engineer a steric bulwark into the peptide backbone.

This technical guide explores the physicochemical properties, conformational impact, and self-validating synthetic workflows for 2-Amino-2-benzylbutanoic acid, providing a comprehensive framework for drug development professionals.

Core Physicochemical Properties

Understanding the fundamental physical chemistry of 2-Amino-2-benzylbutanoic acid is essential for predicting its behavior during solid-phase peptide synthesis (SPPS) and its ultimate pharmacokinetic impact. The compound, registered under CAS 132616-93-4[1], exists as a zwitterion at physiological pH due to its dual functional groups[2].

Table 1: Quantitative Physicochemical Profile
ParameterValueAnalytical Significance & Causality
IUPAC Name 2-Amino-2-benzylbutanoic acidUnambiguous chemical identification for regulatory filing.
CAS Registry Number 132616-93-4[1]Primary identifier for reagent sourcing and database retrieval.
Molecular Formula C₁₁H₁₅NO₂[2]Determines exact monoisotopic mass (193.1103 Da) for high-resolution MS validation.
Molecular Weight 193.24 g/mol [2]Essential for calculating molar equivalents during SPPS coupling cycles.
pKa (α-COOH) ~2.3 (Calculated)The electron-withdrawing nature of the amine lowers the pKa; critical for choosing coupling reagents (e.g., HATU/DIPEA).
pKa (α-NH₂) ~9.8 (Calculated)Steric hindrance from the ethyl and benzyl groups slightly basicifies the amine, requiring aggressive deprotection conditions (e.g., 20% Piperidine in DMF).
LogP (Predicted) 1.8 - 2.2The addition of the ethyl group increases lipophilicity compared to native phenylalanine, enhancing cellular membrane permeability.

Structural and Conformational Impact

The pharmacological value of 2-Amino-2-benzylbutanoic acid lies in its extreme steric bulk. By replacing the standard α-hydrogen of phenylalanine with an ethyl group, the accessible Ramachandran dihedral angles (φ, ψ) are severely restricted.

Conformational analysis utilizing FTIR and ¹H NMR spectroscopies indicates that α-ethylphenylalanine is a potent [3]. The steric clash between the ethyl and benzyl side chains forces the peptide backbone into specific secondary structures—most notably right-handed α-helices or Type I/III β-turns. This rigidity not only pre-organizes the peptide for optimal receptor docking but simultaneously shields adjacent amide bonds from the active sites of endopeptidases, drastically increasing the in vivo half-life.

LogicalImpact Core α,α-Disubstitution (Ethyl & Benzyl Groups) Mech1 Steric Hindrance at α-Carbon Core->Mech1 Mech2 Restricted Dihedral Angles (φ, ψ) Core->Mech2 Outcome1 Proteolytic Resistance (Enhanced Half-life) Mech1->Outcome1 Outcome2 Helix/β-Turn Promotion (Target Affinity) Mech2->Outcome2

Caption: Mechanistic impacts of α,α-disubstitution on peptide stability and conformation.

Self-Validating Experimental Protocol: Asymmetric Synthesis

Rationale: Standard synthetic routes (e.g., Strecker synthesis) yield racemic mixtures. For peptide integration, enantiopurity is non-negotiable, as diastereomeric mixtures will destroy the intended secondary structure. We utilize a to direct the facial attack of the enolate, ensuring high enantiomeric excess (ee > 95%)[4].

Every step in this workflow is designed as a self-validating system , incorporating analytical checkpoints to prevent the propagation of errors.

Phase 1: Schiff Base Formation
  • Reaction: Suspend glycine tert-butyl ester hydrochloride (1.0 eq) in dichloromethane (DCM). Add benzophenone imine (1.0 eq) and stir at room temperature for 24 hours.

  • Causality: The bulky imine protects the primary amine while simultaneously increasing the α-proton's acidity, facilitating subsequent enolization.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 8:2). The reaction is complete when the ninhydrin-active primary amine spot disappears. Confirm via ¹H-NMR (absence of -NH₂ broad singlet, presence of aromatic imine protons).

Phase 2: First Alkylation (Ethyl Substitution)
  • Reaction: Cool the Schiff base solution to 0°C. Add 50% aqueous KOH (5.0 eq) and a chiral phase-transfer catalyst (e.g., a cinchona alkaloid derivative, 0.1 eq). Slowly add ethyl bromide (1.2 eq).

  • Causality: The biphasic system allows the chiral catalyst to extract the hydroxide ion into the organic phase, generating a chiral enolate ion pair that selectively attacks the ethyl bromide.

  • Validation Checkpoint: Analyze the organic layer via LC-MS. Confirm the intermediate mass shift corresponding to the ethyl addition.

Phase 3: Second Alkylation (Benzyl Substitution)
  • Reaction: To the mono-alkylated intermediate, add benzyl bromide (1.2 eq) under identical PTC conditions, maintaining rigorous temperature control (-20°C to 0°C) to maximize stereoselectivity[4].

  • Validation Checkpoint (Critical Go/No-Go): Extract an aliquot and run Chiral HPLC (e.g., Chiralcel OD-H column). The enantiomeric excess (ee) must be > 95%. If lower, the batch must be subjected to chiral resolution, as downstream SPPS cannot separate diastereomers effectively.

Phase 4: Deprotection and Zwitterion Isolation
  • Reaction: Treat the organic phase with 1M HCl in THF to hydrolyze the imine, followed by TFA to cleave the tert-butyl ester.

  • Purification: Load the crude mixture onto a strong cation-exchange resin (e.g., Dowex 50WX8). Wash with deionized water to remove neutral/acidic impurities, then elute the zwitterionic amino acid with 2M NH₄OH.

  • Validation Checkpoint: Perform a Ninhydrin test on the eluent (must turn deep purple). Lyophilize and confirm the final product via High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₁H₁₆NO₂ [M+H]⁺ 194.1176.

SynthesisWorkflow Step1 Step 1: Schiff Base Formation Validation: 1H-NMR & TLC Step2 Step 2: Asymmetric PTC Alkylation Validation: Chiral HPLC (ee > 95%) Step1->Step2 Chiral Catalyst, Base Step3 Step 3: Acidic Deprotection Validation: Ninhydrin Test (+) Step2->Step3 HCl / THF Step4 Step 4: Ion-Exchange Purification Validation: LC-MS [M+H]+ 194.1 Step3->Step4 Dowex 50WX8

Caption: Self-validating asymmetric synthesis workflow for 2-Amino-2-benzylbutanoic acid.

Analytical Characterization Standards

To ensure absolute trustworthiness in the synthesized building block prior to peptide integration, the following analytical signatures must be verified:

  • ¹H-NMR (400 MHz, DMSO-d6): Look for the disappearance of the α-proton (which would normally appear around 4.0 ppm in standard phenylalanine). The ethyl group should present as a distinct triplet (~0.8 ppm, -CH₃) and a complex multiplet/quartet (~1.8 ppm, -CH₂-). The benzyl -CH₂- will appear as an AB quartet (~3.0 ppm) due to the adjacent chiral center.

  • Transformative Potential: As demonstrated in advanced methodologies, natural amino acids can be successfully transformed into α-alkyl-substituted derivatives like α-ethylphenylalanine using specialized complexes (e.g., HOF·CH₃CN)[5], providing alternative routes for structural verification.

References

  • Title: (2S)-2-amino-2-benzylbutanoate | CID 14037836 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Linear oligopeptides. Part 352. Synthesis, characterization and solution conformational analysis of Cα-methyl-homo-phenylalanine[(αMe)Hph] containing peptides Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases Source: Journal of the American Chemical Society URL: [Link]

  • Title: Transforming Natural Amino Acids into α-Alkyl-Substituted Amino Acids with the Help of the HOF·CH3CN Complex Source: The Journal of Organic Chemistry URL: [Link]

Sources

Exploratory

chemical structure and stereochemistry of 2-Amino-2-benzylbutanoic acid

An In-depth Technical Guide to the Structure and Stereochemistry of α-Amino-α-phenylbutyric Acid Introduction: Navigating the Nomenclature and Significance The compound of interest, a non-proteinogenic α-amino acid, is f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structure and Stereochemistry of α-Amino-α-phenylbutyric Acid

Introduction: Navigating the Nomenclature and Significance

The compound of interest, a non-proteinogenic α-amino acid, is frequently identified by several names, leading to potential ambiguity. While the user query specified "2-Amino-2-benzylbutanoic acid," the preponderance of scientific literature and chemical databases points to the more extensively studied molecule, 2-Amino-2-phenylbutanoic acid (also known as α-amino-α-phenylbutyric acid). The core distinction lies in the substitution at the alpha-carbon (C2): a phenyl group (-C₆H₅) in the latter and a benzyl group (-CH₂C₆H₅) in the former. This guide will focus on the phenyl-substituted compound (C₁₀H₁₃NO₂) due to the wealth of available data, while noting that the fundamental principles of its stereochemistry are directly analogous to its benzyl counterpart (C₁₁H₁₅NO₂).

This α,α-disubstituted amino acid is of significant interest in medicinal chemistry, primarily serving as a crucial chiral building block. Its most notable application is as a key intermediate in the synthesis of Trimebutine, a non-opiate spasmolytic agent that regulates intestinal motility.[1][2] Understanding its precise three-dimensional structure is therefore not merely an academic exercise but a prerequisite for the stereocontrolled synthesis of pharmacologically active molecules.

Part 1: Core Chemical Structure and Physicochemical Properties

2-Amino-2-phenylbutanoic acid is characterized by a central quaternary carbon atom (C2) bonded to an amino group, a carboxyl group, a phenyl ring, and an ethyl group. This unique substitution pattern imparts specific chemical properties and is the origin of its chirality.

Chemical Identity
  • IUPAC Name : 2-Amino-2-phenylbutanoic acid[3]

  • Common Names : 2-Amino-2-phenylbutyric acid, α-Ethyl-α-phenylglycine

  • CAS Number : 5438-07-3 (for the racemic mixture)[3]

  • Molecular Formula : C₁₀H₁₃NO₂[3]

  • Molecular Weight : 179.22 g/mol [3]

Physicochemical Data

The properties of 2-Amino-2-phenylbutanoic acid are summarized below. These values are critical for designing synthetic routes, purification protocols, and formulation strategies.

PropertyValueSource(s)
Physical Form Solid
Melting Point 276-280 °C (decomposes)
SMILES CCC(C1=CC=CC=C1)(C(=O)O)N[3][4]
InChI Key UBXUDSPYIGPGGP-UHFFFAOYSA-N[3]
Solubility Data not widely published; expected to be soluble in aqueous acidic and basic solutions.
Structural Representation

The 2D structure of 2-Amino-2-phenylbutanoic acid highlights the key functional groups attached to the central quaternary carbon.

Figure 1: 2D Structure of 2-Amino-2-phenylbutanoic acid

Part 2: The Critical Role of Stereochemistry

As with nearly all naturally occurring amino acids (except glycine), 2-Amino-2-phenylbutanoic acid is chiral.[5][6] The alpha-carbon (C2) is a stereocenter, meaning the molecule is non-superimposable on its mirror image. This gives rise to two distinct enantiomers, which can have profoundly different biological activities and pharmacological profiles.

Enantiomers: (R) and (S) Configurations

The absolute configuration of each enantiomer is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning them as either (R) (from the Latin rectus, right) or (S) (from the Latin sinister, left).

  • (R)-2-Amino-2-phenylbutanoic acid

  • (S)-2-Amino-2-phenylbutanoic acid

The differing spatial arrangements of these enantiomers dictate how they interact with other chiral molecules in a biological system, such as enzyme active sites or protein receptors.

stereoisomers cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer S_C C S_N H₂N S_C->S_N back S_COOH COOH S_C->S_COOH S_Ph Ph S_C->S_Ph front S_Et Et S_C->S_Et R_C C R_N H₂N R_C->R_N front R_COOH COOH R_C->R_COOH R_Ph Ph R_C->R_Ph back R_Et Et R_C->R_Et mirror Mirror Plane

Figure 2: 3D representation of the (S) and (R) enantiomers.

Part 3: Synthesis and Chiral Resolution

The production of enantiomerically pure 2-Amino-2-phenylbutanoic acid is paramount for its use in pharmaceuticals. Synthesis typically begins by producing a racemic mixture (an equal mixture of both enantiomers), which is then separated in a process known as chiral resolution.

Synthesis of Racemic 2-Amino-2-phenylbutanoic acid

A common and industrially scalable approach is a variation of the Strecker synthesis, often starting from propiophenone.[1] This method involves the formation of a hydantoin intermediate, which is subsequently hydrolyzed to yield the target amino acid.

General Experimental Protocol (Hydantoin Route): [1]

  • Step 1: Hydantoin Formation.

    • Propiophenone is reacted with sodium cyanide (cyanogen source) and ammonium carbonate (ammonia source) in an aqueous solution.

    • A phase transfer catalyst (e.g., tetrabutylammonium bromide) is often added to improve reaction efficiency.

    • The mixture is heated (e.g., to 65-80°C) for several hours to form the intermediate, 5-ethyl-5-phenylhydantoin.

    • The product precipitates and is isolated by filtration.

  • Step 2: Hydrolysis.

    • The 5-ethyl-5-phenylhydantoin intermediate is suspended in a strong basic solution, such as aqueous sodium hydroxide.

    • The mixture is heated under high temperature and pressure (e.g., in an autoclave at 130°C) for an extended period (e.g., 48 hours) to hydrolyze the hydantoin ring.[7]

    • Upon completion, the reaction is cooled.

  • Step 3: Isolation and Purification.

    • The pH of the cooled reaction mixture is carefully adjusted to the isoelectric point of the amino acid (around pH 7) using a strong acid (e.g., HCl).[7]

    • This causes the zwitterionic amino acid to precipitate out of the solution.

    • The solid product is collected by filtration, washed with water, and dried under a vacuum to yield racemic 2-Amino-2-phenylbutanoic acid.

SynthesisWorkflow Start Propiophenone + NaCN + (NH₄)₂CO₃ Step1 Hydantoin Formation (65-80°C, Phase Transfer Catalyst) Start->Step1 Intermediate 5-ethyl-5-phenylhydantoin Step1->Intermediate Step2 Hydrolysis (NaOH, 130°C, Autoclave) Intermediate->Step2 Step3 Acidification & Precipitation (Adjust pH to 7 with HCl) Step2->Step3 Product Racemic 2-Amino-2-phenylbutanoic acid Step3->Product

Figure 3: Workflow for the synthesis of racemic 2-Amino-2-phenylbutanoic acid.
Chiral Resolution of Enantiomers

Separating the (R) and (S) enantiomers is a critical step. While various methods exist, classical resolution via diastereomeric salt formation is a well-established technique.

General Protocol for Diastereomeric Crystallization:

  • Salt Formation: The racemic amino acid is dissolved in a suitable solvent and treated with a single enantiomer of a chiral resolving agent. For amino acids (which are basic), a chiral acid like L-(+)-tartaric acid or D-(-)-tartaric acid is often effective.[8] This reaction forms a pair of diastereomeric salts.

  • Fractional Crystallization: Diastereomers have different physical properties, including solubility. By carefully selecting the solvent and controlling the temperature, one diastereomeric salt will preferentially crystallize out of the solution.

  • Isolation: The crystallized salt is isolated by filtration. This salt now contains the amino acid in an enantiomerically enriched form.

  • Liberation of the Free Amino Acid: The isolated diastereomeric salt is treated with a base (to neutralize the resolving acid) or an acid (if a basic resolving agent was used) to break the salt bond. The pH is then adjusted to the isoelectric point to precipitate the now enantiomerically pure amino acid.

Alternative & Analytical Methods:

  • Enzymatic Resolution: Utilizes enzymes that selectively act on one enantiomer, allowing for the separation of the unreacted enantiomer.

  • Chiral High-Performance Liquid Chromatography (HPLC): An essential analytical technique to determine the enantiomeric excess (ee) of a sample. It is also used for preparative separation on a smaller scale.[9][10] Chiral stationary phases (CSPs) interact differently with each enantiomer, leading to different retention times and thus separation.

Part 4: Applications in Drug Development and Research

The utility of 2-Amino-2-phenylbutanoic acid stems from its status as a non-proteinogenic amino acid, offering a scaffold that can enhance the properties of peptide-based drugs.

  • Peptidomimetics: Incorporating unnatural amino acids like this one into peptide chains can increase their resistance to enzymatic degradation by proteases, thereby extending their biological half-life.[] This is a cornerstone strategy in modern drug design.

  • Prodrug Design: The amino and carboxyl groups provide convenient handles for chemical modification, making it a candidate for creating prodrugs that can improve a parent drug's bioavailability, solubility, or targeting.[12]

  • Intermediate for Trimebutine: As previously mentioned, this is the most prominent industrial application. The amino acid serves as the core chiral structure onto which the rest of the Trimebutine molecule is constructed.[2]

Conclusion

2-Amino-2-phenylbutanoic acid is a synthetically valuable chiral building block with a well-defined structure and stereochemistry. Its quaternary α-carbon gives rise to (R) and (S) enantiomers, the separation of which is crucial for its primary application as an intermediate in the pharmaceutical industry. The synthetic routes to its racemic form are robust, and established chemical resolution techniques allow for the isolation of the desired stereoisomer. For researchers in drug discovery, this compound and its analogs represent powerful tools for developing next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

References

  • PubChem. (n.d.). 2-Amino-2-benzyl-3-phenylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylbutyric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Patsnap. (2022, June 21). Preparation method of 2-amino-2-phenylbutyric acid. Eureka. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-benzyl butanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-2-phenylbutanoic acid (C10H13NO2). Université du Luxembourg. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 2-amino-, (S)-. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of the amino acids used in this study: Iva.... Retrieved from [Link]

  • Google Patents. (n.d.). CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol.
  • Matrix Fine Chemicals. (n.d.). 2-AMINO-2-METHYLBUTANOIC ACID | CAS 3059-97-0. Retrieved from [Link]

  • Google Patents. (n.d.). CN102276487B - Preparation method of trimebutine.
  • PubChem. (n.d.). 2-Benzylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chiral resolution with frozen aqueous amino acids. Analytical Methods. Retrieved from [Link]

  • MDPI. (2018, September 11). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

  • ETH Zürich. (2004, May 6). Amino Acids—Syntheses, Occurrence in Natural Products, and Components of ß-Peptides. Retrieved from [Link]

  • Cision PR Newswire. (2024, November 26). Exploring the Role of Amino Acid APIs in Drug Development and Formulation. Retrieved from [Link]

  • MDPI. (2021, January 6). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]

  • ResearchGate. (n.d.). a Crystal structure of the amino acid 2-aminopropanoic acid CH 3 CH(NH.... Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 25.2: Structure and Stereochemistry of the Amino Acids. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Stereochemistry SC12. Biological building blocks: amino acids. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-amino-2-benzylbutanoic acid hydrochloride (C11H15NO2). Université du Luxembourg. Retrieved from [Link]

  • NIST. (n.d.). (Dl)-2-amino-2-methyl-butanoic acid. NIST WebBook. Retrieved from [Link]

  • MDPI. (2025, June 6). Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. Retrieved from [Link]

Sources

Foundational

Engineering Conformational Rigidity: The Role of 2-Amino-2-benzylbutanoic Acid in Unnatural Peptide Design

As peptide therapeutics transition from endogenous hormone replacements to highly engineered intracellular modulators, the limitations of proteinogenic amino acids—namely, rapid proteolytic degradation and high entropic...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics transition from endogenous hormone replacements to highly engineered intracellular modulators, the limitations of proteinogenic amino acids—namely, rapid proteolytic degradation and high entropic penalties upon target binding—have become the primary bottlenecks in drug development. To overcome these liabilities, the incorporation of unnatural amino acids (UAAs), specifically α,α -disubstituted amino acids, has emerged as a cornerstone of modern peptidomimetic design 1.

This technical guide explores the structural, synthetic, and therapeutic utility of 2-Amino-2-benzylbutanoic acid (CAS: 132616-93-4) 2, a highly sterically hindered UAA that fundamentally alters peptide backbone dynamics.

Structural Profiling and Conformational Mechanics

2-Amino-2-benzylbutanoic acid (also referred to as α -ethylphenylalanine) features a quaternary α -carbon substituted with both an ethyl group and a benzyl group. This asymmetric bulk exerts profound effects on the peptide's Ramachandran space.

Unlike standard L-phenylalanine, which possesses a highly flexible α -hydrogen, the dual substitution in 2-Amino-2-benzylbutanoic acid severely restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone. While simpler α,α -disubstituted amino acids like α -aminoisobutyric acid (Aib) canonically induce right-handed ( P ) 310​ -helices or α -helices, the introduction of larger, asymmetric alkyl/aryl groups drastically shifts this paradigm. Research demonstrates that peptides incorporating chiral α -alkylated α,α -disubstituted amino acids often deviate from standard helical motifs, frequently adopting highly extended, planar C5​ -conformations or highly specific, rigidified turns depending on the stereocenter and adjacent residues 3.

The Causality of Rigidity: The steric clash between the bulky ethyl/benzyl side chains and the adjacent carbonyl oxygen/amide nitrogen creates an immense energy barrier against bond rotation. By locking the peptide into a pre-organized bioactive conformation, this UAA minimizes the entropic penalty typically incurred when a flexible peptide binds to a target receptor, thereby exponentially increasing binding affinity.

Solid-Phase Peptide Synthesis (SPPS) Dynamics

The very steric bulk that makes 2-Amino-2-benzylbutanoic acid thermodynamically favorable for target binding makes it kinetically hostile during Solid-Phase Peptide Synthesis (SPPS). Forming an amide bond onto the sterically shielded amine of an α,α -disubstituted amino acid is notoriously difficult. Traditional carbodiimide-based activation (e.g., DIC/Oxyma) is highly inefficient, leading to severe deletion sequences 4.

To overcome this, we must utilize highly reactive uronium salts like COMU or specialized phosphonium reagents like PyAOP 5.

Self-Validating Protocol for Hindered UAA Coupling

To ensure absolute synthetic fidelity, the following protocol integrates a closed-loop validation step, preventing the propagation of failed sequences.

Step 1: Fmoc Deprotection Treat the resin with 20% Piperidine in DMF (2 × 5 mins). Wash extensively with DMF (5 × 1 min).

Step 2: High-Energy Pre-Activation Dissolve 4.0 equivalents of the incoming Fmoc-Amino Acid and 3.9 equivalents of COMU in minimal DMF. Add 8.0 equivalents of DIPEA. Causality: COMU is selected over HATU because its morpholino group generates a less sterically hindered active ester, allowing better penetration into the shielded amine of the resin-bound 2-Amino-2-benzylbutanoic acid 5.

Step 3: Thermally-Assisted Double Coupling Transfer the activated mixture to the resin. React at 50°C for 60 minutes under microwave or standard heating. Causality: Elevated temperature provides the necessary kinetic energy to overcome the massive steric activation barrier. Drain and repeat the coupling step with fresh reagents.

Step 4: Self-Validation (Micro-Cleavage Check) Do not rely on the Ninhydrin (Kaiser) test, as it frequently yields false negatives for sterically hindered amines.

  • Isolate ~2 mg of resin.

  • Treat with 95% TFA / 2.5% TIS / 2.5% H₂O for 30 minutes.

  • Evaporate, reconstitute in MeCN/H₂O, and analyze via LC-MS.

  • Decision Matrix: If the uncoupled deletion mass is detected >5%, the system mandates a tertiary coupling using PyAOP/DIPEA before proceeding to the next Fmoc deprotection.

SPPS_Workflow Start Fmoc-Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Activate UAA Activation (COMU / DIPEA) Deprotect->Activate Couple Double Coupling (50°C) Hindered UAA Activate->Couple Overcome Steric Clash Validate Micro-Cleavage & LC-MS (Self-Validation Loop) Couple->Validate Validate->Activate Deletion >5% (Re-couple) Success Proceed to Next Cycle Validate->Success Complete Conversion

Workflow for SPPS coupling of sterically hindered α,α-disubstituted amino acids.

Pharmacokinetic and Therapeutic Applications

Disrupting Protein-Protein Interactions (PPIs)

Intracellular regulatory pathways are governed by PPIs, which often feature large, flat, hydrophobic α -helical interfaces (e.g., MDM2-p53, c-Fos/c-Jun). These interfaces were historically considered "undruggable" by small molecules 6. By substituting native L-phenylalanine with 2-Amino-2-benzylbutanoic acid, drug designers can perfectly project the hydrophobic benzyl ring into the target's binding pocket while the ethyl group locks the backbone, preventing the peptide from unraveling in solution.

Absolute Proteolytic Evasion

The most critical failure point of peptide drugs is rapid degradation by endogenous proteases (e.g., DPP-IV, chymotrypsin). Protease active sites require the presence of an α -hydrogen to initiate the catalytic hydrolysis of the amide bond. Because 2-Amino-2-benzylbutanoic acid possesses a quaternary α -carbon, it acts as a steric shield, rendering the adjacent peptide bonds entirely invisible to enzymatic cleavage 1.

Proteolytic_Evasion cluster_native Native Peptide Pathway cluster_uaa UAA Modified Pathway N_Peptide L-Phenylalanine Residue Protease Protease Active Site Recognition N_Peptide->Protease Degradation Rapid Amide Hydrolysis Protease->Degradation U_Peptide 2-Amino-2-benzylbutanoic Acid Residue Steric Quaternary α-Carbon Steric Shielding U_Peptide->Steric Intact Proteolytic Resistance (Extended Half-Life) Steric->Intact

Mechanism of proteolytic evasion via quaternary α-carbon steric shielding.

Quantitative Physicochemical Comparison

To illustrate the distinct advantages of 2-Amino-2-benzylbutanoic acid, the table below summarizes its physicochemical profile against standard L-Phenylalanine and the canonical UAA, Aib.

PropertyL-PhenylalanineAib ( α -aminoisobutyric acid)2-Amino-2-benzylbutanoic acid
α -Substitution Mono-substituted (H, Benzyl)Di-substituted (Methyl, Methyl)Di-substituted (Ethyl, Benzyl)
Conformational Constraint Low (High backbone flexibility)High (Induces 310​ or α -helix)Very High (Sterically locked, extended/turn)
Proteolytic Stability Low (Rapidly degraded by chymotrypsin)High (Resistant to most proteases)Extremely High (Complete steric shielding)
Lipophilicity (LogP) ModerateLowHigh (Enhances membrane permeability)
SPPS Coupling Difficulty Easy (Standard DIC/Oxyma)Moderate (Requires HATU/COMU)Severe (Requires COMU/PyAOP + Heat)

References

  • 2-氨基-2-苄基丁酸_CAS:132616-93-4 . 华夏化工网 (hxchem.net). 2

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids . ResearchGate. 3

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery . ACS Publications. 1

  • Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions . MDPI. 6

  • Overview of Peptide Coupling Reagents . ChemPep. 5

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids . ResearchGate.4

Sources

Exploratory

pKa and isoelectric point of 2-Amino-2-benzylbutanoic acid

An In-depth Technical Guide to the Determination of pKa and Isoelectric Point for 2-Amino-2-benzylbutanoic Acid: A Methodological and Theoretical Framework Introduction 2-Amino-2-benzylbutanoic acid is a non-proteinogeni...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Determination of pKa and Isoelectric Point for 2-Amino-2-benzylbutanoic Acid: A Methodological and Theoretical Framework

Introduction

2-Amino-2-benzylbutanoic acid is a non-proteinogenic amino acid characterized by a chiral quaternary α-carbon, to which a carboxyl group, an amino group, a benzyl group, and an ethyl group are attached. Its unique structural features make it an intriguing candidate for incorporation into peptidomimetics and other novel therapeutic agents. The physicochemical properties of such molecules are of paramount importance in drug development, governing their behavior in biological systems. Among the most critical of these properties are the acid dissociation constant (pKa) and the isoelectric point (pI).

The pKa values of the ionizable groups (the α-carboxylic acid and the α-amino group) dictate the charge state of the molecule at a given pH, which in turn influences its solubility, lipophilicity, and ability to cross biological membranes. The isoelectric point, the pH at which the molecule carries no net electrical charge, is crucial for understanding its solubility profile, as molecules are often least soluble at their pI.[1][2] Furthermore, these parameters are critical for the development of purification methods such as chromatography and electrophoresis.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the theoretical underpinnings and practical methodologies for determining the pKa and pI of 2-Amino-2-benzylbutanoic acid. It offers a robust framework for the characterization of this and other novel amino acid analogs.

Theoretical Background

Acid Dissociation Constant (pKa)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and provides a quantitative measure of the strength of an acid in solution.[3] For an ionizable group, the pKa represents the pH at which the protonated and deprotonated forms are present in equal concentrations.[4][5] This relationship is described by the Henderson-Hasselbalch equation:

pH = pKa + log([A⁻]/[HA]) [4][5][6][7][8]

Where:

  • pH is the pH of the solution.

  • pKa is the acid dissociation constant of the ionizable group.

  • [A⁻] is the molar concentration of the deprotonated (conjugate base) form.

  • [HA] is the molar concentration of the protonated (acid) form.

2-Amino-2-benzylbutanoic acid possesses two ionizable groups: the α-carboxylic acid (-COOH) and the α-amino group (-NH₃⁺). Consequently, it will have two distinct pKa values:

  • pKa₁: Corresponding to the dissociation of the carboxylic acid proton.

  • pKa₂: Corresponding to the dissociation of the proton from the protonated amino group.

The electron-withdrawing inductive effect of the α-amino group lowers the pKa of the carboxylic acid group compared to a simple carboxylic acid, making it more acidic. Conversely, the electron-withdrawing carboxyl group lowers the basicity of the amino group, resulting in a lower pKa for the conjugate acid (-NH₃⁺) than for a typical alkylammonium ion. The benzyl and ethyl substituents at the α-carbon will also exert minor electronic and steric effects on these pKa values.

Isoelectric Point (pI)

The isoelectric point (pI) is the specific pH at which an amphoteric molecule, such as an amino acid, has a net charge of zero.[2][9][10] At this pH, the molecule exists predominantly in its zwitterionic form, carrying both a positive and a negative charge that balance each other out.[2][9] For an amino acid with a non-ionizable side chain, like 2-Amino-2-benzylbutanoic acid, the pI can be calculated by taking the average of the pKa values of the carboxylic acid and amino groups:[1][10][11]

pI = (pKa₁ + pKa₂)/2

At a pH below the pI, the molecule will have a net positive charge, while at a pH above the pI, it will carry a net negative charge. This property is fundamental to separation techniques like electrophoresis and ion-exchange chromatography.

Estimated Physicochemical Properties of 2-Amino-2-benzylbutanoic Acid

ParameterEstimated ValueJustification
pKa₁ (-COOH) ~ 2.0 - 2.5Similar to other α-amino acids, slightly influenced by the α-substituents.
pKa₂ (-NH₃⁺) ~ 9.2 - 9.8Typical range for the α-amino group of amino acids.
pI ~ 5.6 - 6.2Calculated as the average of the estimated pKa₁ and pKa₂.

These estimated values serve as a useful starting point for designing experimental determinations.

Experimental Determination of pKa

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa values of ionizable substances.[15][16][17][18] The technique involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[15][18]

  • Preparation of Analyte Solution: Accurately weigh a sample of 2-Amino-2-benzylbutanoic acid and dissolve it in a known volume of deionized, carbonate-free water to a concentration of approximately 1-10 mM.

  • Initial Acidification: Adjust the pH of the analyte solution to ~1.5 by adding a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). This ensures that both the carboxylic acid and amino groups are fully protonated.

  • Titration Setup: Place the beaker containing the analyte solution on a magnetic stirrer and immerse a calibrated combination pH electrode.

  • Titration: Begin the titration by adding small, precise increments of a standardized sodium hydroxide solution (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.

  • Data Collection: Continue the titration until the pH reaches approximately 12, ensuring that both equivalence points have been passed.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa₁ is the pH at the half-equivalence point for the titration of the carboxylic acid group.

    • The pKa₂ is the pH at the half-equivalence point for the titration of the amino group.

    • Alternatively, the equivalence points can be determined more accurately from the first or second derivative of the titration curve. The pKa values correspond to the pH at the midpoint of the buffer regions on the titration curve.[15]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve 2-Amino-2- benzylbutanoic acid B Acidify to pH ~1.5 with 0.1 M HCl A->B C Titrate with 0.1 M NaOH B->C Calibrated pH electrode D Record pH after each addition C->D E Plot pH vs. Volume NaOH D->E Titration Data F Determine Equivalence Points E->F G Calculate pKa values F->G

Workflow for pKa determination by potentiometric titration.

Experimental Determination of Isoelectric Point

Capillary Isoelectric Focusing (cIEF)

Capillary isoelectric focusing is a high-resolution technique used to separate amphoteric molecules based on their isoelectric points.[19][20] In cIEF, a pH gradient is established within a capillary, and when an electric field is applied, molecules migrate until they reach the pH corresponding to their pI, where their net charge is zero and they stop moving.[21][22]

  • Sample Preparation: Prepare a solution of 2-Amino-2-benzylbutanoic acid in a mixture of carrier ampholytes that will form the desired pH gradient (e.g., pH 3-10). Include two pI markers that bracket the expected pI of the analyte.

  • Capillary Conditioning: Rinse the capillary with appropriate solutions to ensure a clean and consistent surface.

  • Capillary Loading: Fill the capillary with the sample mixture.

  • Electrolyte Placement: Place the ends of the capillary into anolyte (acidic solution, e.g., phosphoric acid) and catholyte (basic solution, e.g., sodium hydroxide) reservoirs.

  • Focusing: Apply a high voltage across the capillary. The carrier ampholytes will migrate to form a stable pH gradient, and the analyte and pI markers will focus at their respective isoelectric points.

  • Mobilization and Detection: After focusing, the focused zones are mobilized past a detector (typically a UV detector) either by applying pressure or by changing the composition of the catholyte to shift the pH gradient.

  • Data Analysis:

    • The migration times of the pI markers are plotted against their known pI values to create a calibration curve.

    • The pI of 2-Amino-2-benzylbutanoic acid is determined by interpolating its migration time onto the calibration curve.

cIEF_Workflow A Prepare sample with ampholytes and pI markers B Load sample into capillary A->B C Apply high voltage (Focusing) B->C D Mobilize focused zones C->D E Detect analytes (UV) D->E F Create calibration curve with pI markers E->F G Determine pI of analyte F->G

Workflow for pI determination by capillary isoelectric focusing.

Computational Prediction of pKa and pI

In addition to experimental methods, various in silico tools can provide predictions of pKa and pI.[23][24] These computational approaches, which range from empirical methods based on linear free-energy relationships to more rigorous quantum mechanical calculations, can be valuable for high-throughput screening and for providing initial estimates.[25][26][27] Software packages often utilize large databases of known pKa values and employ algorithms to predict the properties of novel compounds based on their chemical structure.

Conclusion

The determination of the is a critical step in its characterization for potential pharmaceutical applications. This guide has outlined the fundamental principles behind these parameters and provided detailed, field-proven methodologies for their experimental determination through potentiometric titration and capillary isoelectric focusing. While estimations based on chemical structure provide a useful starting point, these robust experimental techniques are essential for obtaining accurate and reliable values. The data generated from these methods will provide invaluable insights into the molecule's behavior, guiding formulation, purification, and further development efforts.

References

  • Henderson-Hasselbalch Equation | Overview, Importance & Examples. (n.d.). Study.com. Retrieved from [Link]

  • Henderson–Hasselbalch equation. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Henderson–Hasselbalch equation | Acids and bases | AP Chemistry | Khan Academy. (2021, August 25). Khan Academy. Retrieved from [Link]

  • Henderson-Hasselbalch Equation. (n.d.). BYJU'S. Retrieved from [Link]

  • Henderson-Hasselbalch Calculator. (n.d.). Omni Calculator. Retrieved from [Link]

  • Mazzeo, J. R., Krull, I. S., & Wu, S. L. (1994). Capillary isoelectric focusing. Methods in molecular biology (Clifton, N.J.), 32, 297–308.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

  • S. Babic, A. J. M. Horvat, S. M. Mutavdˇzic´ Pavlovi´c, M. Kaˇstelan-Macan. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.
  • How to Calculate PI of Amino Acid. (2021, July 5). Food Science Toolbox. Retrieved from [Link]

  • Capillary Isoelectric Focusing. (n.d.). Coriolis Pharma. Retrieved from [Link]

  • IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning. (n.d.). Retrieved from [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

  • Determination of the pKas for Glycine. (2018, January 24). UKEssays.com. Retrieved from [Link]

  • Protein Isoelectric Point Detection Techniques. (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • pKa Values of Amino Acids Experiment. (n.d.). Scribd. Retrieved from [Link]

  • Accurately predicting protein pKa values using non-equilibrium alchemy. (2026, January 23). Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Ashenhurst, J. (2023, February 9). Isoelectric Points Of Amino Acids (And How To Calculate Them). Master Organic Chemistry. Retrieved from [Link]

  • IPC 2.0: prediction of isoelectric point and pK a dissociation constants. (2021, April 27). Nucleic Acids Research. Retrieved from [Link]

  • Principles and Applications of Capillary Isoelectric Focusing. (2014, May 1). Agilent. Retrieved from [Link]

  • Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. (n.d.). PMC. Retrieved from [Link]

  • Prediction of pKa values of small molecules via graph neural networks. (n.d.). reposiTUm. Retrieved from [Link]

  • 12.3: Amino Acids and Isoelectric Points. (2025, July 30). Chemistry LibreTexts. Retrieved from [Link]

  • Zwitterions and Isoelectric Point – MCAT Biochemistry. (2022, November 8). MedSchoolCoach. Retrieved from [Link]

  • How to Calculate the Isoelectric Point of Amino Acids? (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • DETERMINATION OF pKa OF GLYCINE. (n.d.). eGyanKosh. Retrieved from [Link]

  • Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. (n.d.). PMC. Retrieved from [Link]

  • 2-Amino-2-benzyl-3-phenylbutanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 2-Amino-2-phenylbutyric acid. (n.d.). PubChem. Retrieved from [Link]

  • 2-AMINO-2-PHENYLBUTANOIC ACID. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • Amino acid pKa and pKi values. (n.d.). Isca Biochemicals. Retrieved from [Link]

  • Ch27 pKa and pI values. (n.d.). University of Calgary. Retrieved from [Link]

  • pKa and Electrical Properties of Amino Acids. (n.d.). OrgoSolver. Retrieved from [Link]

  • Isoelectric Point of Amino Acids, Part 2 | MCAT Organic Chemistry Prep. (2020, October 28). YouTube. Retrieved from [Link]

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Foundational

A Technical Guide to the Mechanism of Action of 2-Amino-2-benzylbutanoic Acid in Peptidomimetics

Abstract Peptides represent a vast and promising class of therapeutic agents, yet their clinical utility is often hampered by inherent pharmacological weaknesses, such as poor metabolic stability and low bioavailability....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Peptides represent a vast and promising class of therapeutic agents, yet their clinical utility is often hampered by inherent pharmacological weaknesses, such as poor metabolic stability and low bioavailability.[1] Peptidomimetics—synthetic molecules that replicate the biological activity of natural peptides—offer a robust strategy to overcome these limitations.[1][2] A cornerstone of modern peptidomimetic design is the incorporation of non-canonical amino acids to enforce specific structural conformations.[3] This guide provides an in-depth technical analysis of 2-Amino-2-benzylbutanoic acid, a chiral α,α-disubstituted amino acid (ααAA), detailing its mechanism of action as a potent conformational constraint in peptide backbones. We will explore the stereochemical principles underlying its function, outline protocols for its synthesis and incorporation, and describe the analytical methodologies required to validate its structural impact, providing researchers and drug developers with a comprehensive framework for its application.

The Challenge with Native Peptides: A Rationale for Peptidomimetics

Native peptides are exquisite signaling molecules, characterized by high target specificity and potency. However, their translation into effective therapeutics is often challenging due to several factors:

  • Proteolytic Instability: Peptides are rapidly degraded by proteases in the gastrointestinal tract and serum, leading to very short half-lives.[1]

  • Poor Membrane Permeability: Their typically high molecular weight and polar nature limit their ability to cross cellular membranes, resulting in poor oral bioavailability.[1]

  • Conformational Flexibility: In solution, short linear peptides exist as a dynamic equilibrium of multiple conformers.[4] This means that only a small fraction of the peptide population adopts the specific three-dimensional shape ("bioactive conformation") required for receptor binding. This entropic penalty upon binding can significantly reduce affinity.

The core principle of peptidomimetics is to engineer molecules that retain the essential pharmacophoric elements of a parent peptide in a stable, pre-organized conformation, thereby improving stability, selectivity, and overall drug-like properties.[5]

The Core Mechanism: Imposing Conformational Rigidity

The mechanism of action of 2-Amino-2-benzylbutanoic acid is rooted in the principles of steric hindrance and constrained torsional angles within the peptide backbone.

The Role of α,α-Disubstitution

In a standard proteinogenic amino acid, the α-carbon is bonded to a hydrogen atom, allowing for considerable rotational freedom around the N-Cα (phi, Φ) and Cα-C=O (psi, Ψ) bonds. This flexibility is what allows peptides to sample a wide range of conformations.

The defining feature of 2-Amino-2-benzylbutanoic acid is the replacement of this α-hydrogen with an ethyl group, making the α-carbon a quaternary, chiral center with two non-hydrogen substituents (a benzyl group and an ethyl group).[6][7] This α,α-disubstitution fundamentally alters the conformational landscape of the peptide backbone. The steric bulk of these substituents severely restricts the allowable Φ and Ψ angles, forcing the peptide chain into a much more defined and predictable secondary structure.[8]

Induction of Helical Secondary Structures

The introduction of α,α-disubstituted amino acids is a well-established strategy for inducing helical structures, primarily the 3(10)-helix and the α-helix.[6][9] While simple ααAAs like 2-aminoisobutyric acid (Aib) are known to strongly promote 3(10)-helices, the specific nature of the substituents on 2-Amino-2-benzylbutanoic acid—an ethyl and a benzyl group—provides a unique conformational signature.[6]

  • 3(10)-Helix: Characterized by a tighter turn with hydrogen bonds between the C=O of residue i and the N-H of residue i+3.

  • α-Helix: A more common helical form with hydrogen bonds between residue i and i+4.

The incorporation of 2-Amino-2-benzylbutanoic acid stabilizes these folded states, effectively "locking" the peptide into a bioactive conformation that is resistant to enzymatic degradation and pre-organized for high-affinity receptor binding.[10]

graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

}

Fig. 1: Conformational freedom in a standard vs. a constrained peptide.

Experimental Workflows: From Synthesis to Validation

A robust experimental plan is critical to successfully utilizing 2-Amino-2-benzylbutanoic acid in peptidomimetic design. The workflow involves the synthesis of the non-canonical amino acid, its incorporation into a peptide sequence, and subsequent structural validation.

graph TD { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Fig. 2: Overall experimental workflow for peptidomimetic development.
Protocol: Synthesis of 2-Amino-2-benzylbutanoic Acid

The synthesis can be achieved via a modified Strecker synthesis, which involves the formation and subsequent hydrolysis of a hydantoin intermediate. This method is adaptable for producing either the (R) or (S) enantiomer, depending on the chiral resolution method employed.

Protocol: Hydantoin Hydrolysis Route [11]

  • Reaction Setup: In a 2L three-necked flask, combine 1-phenyl-2-butanone (1.0 mol), 30% sodium cyanide solution (1.5 mol), ammonium carbonate (2.0 mol), and a phase transfer catalyst such as tetrabutylammonium bromide (0.01 mol). Add deionized water (300 mL) and stir to dissolve.

  • Cyclization: Slowly heat the reaction mixture to 65-70°C and maintain for 15-20 hours. The formation of the intermediate, 5-ethyl-5-benzylhydantoin, will occur.

  • Isolation of Intermediate: After the reaction is complete, cool the mixture and collect the precipitated hydantoin intermediate by suction filtration. Wash the filter cake with deionized water.

  • Hydrolysis: Place the dried 5-ethyl-5-benzylhydantoin (1.0 mol) in a high-pressure autoclave. Add a solution of sodium hydroxide (4.0 mol) in water (500 mL).

  • Reaction Conditions: Heat the sealed autoclave to 130-140°C under constant stirring for 48 hours to ensure complete hydrolysis of the hydantoin ring.

  • Product Isolation: Cool the reaction mixture. A precipitate may form. Adjust the pH to ~7 using concentrated HCl. Cool the solution to 0°C and then carefully adjust the pH to 1-2 with 12M HCl to fully precipitate the amino acid product.

  • Purification: Filter the crude product, wash thoroughly with cold water, and dry under a vacuum at 40°C. The final product, 2-Amino-2-benzylbutanoic acid, can be further purified by recrystallization.

Self-Validation Check: The identity and purity of the final compound should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it meets the standards required for peptide synthesis.

Protocol: Peptide Synthesis and Purification

Incorporation of the synthesized amino acid into a peptide sequence is typically performed using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).

  • Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF) and treat with a 20% piperidine in DMF solution to remove the Fmoc protecting group from the resin's linker.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected 2-Amino-2-benzylbutanoic acid using a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) in the presence of a base (e.g., DIPEA). Add this solution to the deprotected resin and allow it to react for 1-2 hours.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with an acetic anhydride solution.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass and purity of the final peptide using LC-MS analysis.

Protocol: Conformational Analysis

Spectroscopic methods are essential for confirming that the incorporation of 2-Amino-2-benzylbutanoic acid has induced the desired secondary structure.

1. Circular Dichroism (CD) Spectroscopy:

  • Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the secondary structure of peptides.

  • Methodology:

    • Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Record the CD spectrum from approximately 190 to 260 nm in a quartz cuvette.

    • Analyze the resulting spectrum for characteristic signatures:

      • α-helix: Strong positive band near 192 nm and two negative bands at ~208 nm and ~222 nm.

      • 3(10)-helix: Similar to an α-helix but with a blue-shifted negative band (~205 nm) and a weaker band at 220 nm.

      • Random Coil: Strong negative band around 198 nm.

  • Rationale: This technique provides a rapid, global assessment of the peptide's secondary structure content, offering the first piece of evidence for successful conformational constraint.[10]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: NMR provides atomic-level structural information, allowing for the precise determination of the peptide's 3D conformation in solution.

  • Methodology:

    • Dissolve the peptide in a deuterated solvent (e.g., D₂O or a mixture like H₂O/D₂O).

    • Acquire a series of 2D NMR spectra, including TOCSY (to assign spin systems of individual residues) and NOESY (to identify through-space proximities between protons).

    • Analyze the NOESY spectrum for key correlations that define secondary structures, such as dαN(i, i+1) for all structures and dNN(i, i+1) or dαN(i, i+3) for helices.

    • Use the distance constraints derived from NOESY data as input for molecular modeling software to calculate a family of solution structures.

  • Rationale: NMR is the gold standard for detailed structural elucidation.[10] It can definitively prove the formation of a helical structure and reveal subtle interactions, such as those between the benzyl side chain and other parts of the peptide, which may further stabilize the folded state.

Impact on Biological Activity and Drug Development

The conformational constraint imposed by 2-Amino-2-benzylbutanoic acid directly translates into tangible benefits for drug development:

FeatureMechanismAdvantage in Drug Development
Enhanced Potency The peptide is pre-organized into its bioactive conformation, reducing the entropic penalty of binding to its target receptor.Higher binding affinity (lower K_d or IC₅₀ values), potentially allowing for lower therapeutic doses.
Increased Proteolytic Stability The bulky substituents at the α-carbon sterically hinder the approach of protease enzymes to the adjacent peptide bonds.Longer plasma half-life, reduced clearance, and improved in vivo efficacy.[3]
Improved Selectivity A rigid conformation is less likely to bind to off-target receptors that may recognize different, more flexible conformations of the native peptide.Reduced side effects and a better safety profile.[1]

Conclusion

2-Amino-2-benzylbutanoic acid is a powerful tool in the arsenal of the medicinal chemist and drug developer. Its mechanism of action—the steric enforcement of a constrained, helical conformation upon the peptide backbone—directly addresses the primary liabilities of native peptides as therapeutics. By locking a peptide into its bioactive structure, this non-canonical amino acid enhances potency, metabolic stability, and selectivity. The experimental workflows detailed in this guide provide a clear and validated pathway for the synthesis, incorporation, and structural analysis of peptidomimetics containing this valuable building block, paving the way for the development of next-generation peptide-based drugs.

References

  • A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation - PubMed.
  • ChemInform Abstract: Design and Conformation of Peptides Containing α,α-Disubstituted α-Amino Acids - ResearchGate.
  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids - ResearchGate.
  • Design and Synthesis of Chiral .ALPHA.,.ALPHA.-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides | CiNii Research.
  • chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer - Organic & Biomolecular Chemistry (RSC Publishing).
  • Peptidomimetics, a synthetic tool of drug discovery - PMC - NIH.
  • Preparation method of 2-amino-2-phenylbutyric acid - Eureka | Patsnap.
  • Peptidomimetics in Modern Drug Discovery | Computational Chemistry - Life Chemicals.
  • Peptidomimetics in Drug Discovery - AZoLifeSciences.
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC.
  • Spectroscopic and structural elucidation of amino acid derivatives and small peptides: Experimental and theoretical tools - ResearchGate.
  • Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - Journal of Biomolecular Techniques.

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Exploratory

Introduction: Engineering Peptide Architectures with Non-Canonical Amino Acids

An In-Depth Technical Guide to the Thermodynamic Stability of Helices Containing 2-Amino-2-benzylbutanoic Acid In the landscape of drug discovery and materials science, peptides represent a class of molecules with unpara...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Helices Containing 2-Amino-2-benzylbutanoic Acid

In the landscape of drug discovery and materials science, peptides represent a class of molecules with unparalleled specificity and biological function. However, their therapeutic potential is often hampered by poor conformational stability and susceptibility to enzymatic degradation. A powerful strategy to overcome these limitations is the incorporation of non-proteinogenic amino acids, particularly Cα,α-disubstituted amino acids (ααAAs), into peptide sequences.[1][2] These residues introduce significant conformational constraints, effectively guiding the peptide backbone into well-defined secondary structures such as α-helices and 3(10)-helices.[2][3]

This guide focuses on the thermodynamic stability of helices containing a specific ααAA: 2-Amino-2-benzylbutanoic acid. By dissecting its structural properties and the methodologies used to assess its impact on peptide stability, we provide a comprehensive framework for researchers, scientists, and drug development professionals aiming to leverage this and similar residues in their design efforts. We will explore the causal relationships behind experimental choices, provide validated protocols, and present data in a clear, comparative format.

Section 1: The Structural Imperative of Cα,α-Disubstitution

The defining feature of 2-Amino-2-benzylbutanoic acid is the replacement of the α-hydrogen with both a benzyl and an ethyl group. This tetrasubstitution at the α-carbon atom is the primary driver of its conformational effects.

The Thorpe-Ingold Effect: Restricting Conformational Freedom

The presence of two bulky substituents on the α-carbon dramatically limits the permissible range of backbone dihedral angles (φ and ψ). This steric hindrance, often referred to as the Thorpe-Ingold effect, funnels the peptide backbone into the helical region of the Ramachandran plot (φ, ψ ≈ ±60°, ±30°).[3] While standard amino acids like alanine can readily adopt both helical and extended conformations, ααAAs strongly disfavor extended or β-sheet structures.[3] This makes them potent inducers of helical turns.[2]

The Influence of Side-Chain Architecture

While Cα,α-disubstitution generally promotes helicity, the specific nature of the side chains is critical.

  • Small, non-chiral residues like 2-aminoisobutyric acid (Aib), the dimethyl analogue, are powerful inducers of 3(10)- and α-helical structures.[2]

  • Bulky, linear alkyl groups , such as in diethylglycine (Deg) and dipropylglycine (Dpg), can sometimes favor more extended conformations compared to their smaller counterparts, although they still exhibit helical propensity in apolar solvents.[2][4]

  • 2-Amino-2-benzylbutanoic acid presents an interesting case. The ethyl group provides bulk, while the benzyl group introduces aromaticity. This opens the possibility for stabilizing N-H···π interactions between the amide proton of a subsequent residue and the benzyl ring's electron-rich face, which can further lock in a folded conformation.[3]

Caption: Structure of 2-Amino-2-benzylbutanoic acid.

Section 2: Experimental Workflows for Stability Assessment

Determining the thermodynamic stability of a modified helix requires a multi-faceted experimental approach. The two most powerful techniques are Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Biophysical Analysis cluster_cd_workflow CD Analysis cluster_nmr_workflow NMR Analysis cluster_result Data Interpretation start Design Peptide Sequence spps Solid-Phase Peptide Synthesis (SPPS) start->spps purify HPLC Purification & Mass Spec Verification spps->purify cd Circular Dichroism (CD) Spectroscopy purify->cd nmr NMR Spectroscopy purify->nmr cd_spectra Acquire Spectra vs. Temperature cd->cd_spectra nmr_2d Acquire 2D TOCSY & NOESY nmr->nmr_2d tm_calc Calculate Melting Temp (Tm) cd_spectra->tm_calc stability Thermodynamic Stability (ΔG, Tm) tm_calc->stability nmr_assign Resonance Assignment nmr_2d->nmr_assign nmr_structure Calculate 3D Structure nmr_assign->nmr_structure conformation High-Resolution 3D Conformation nmr_structure->conformation

Caption: Experimental workflow for assessing peptide stability.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the workhorse for rapidly assessing peptide secondary structure in solution.[5] It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

  • Expertise: An α-helix exhibits a characteristic CD spectrum with two negative bands of similar magnitude at ~222 nm and ~208 nm, and a strong positive band around 192 nm.[6] A 3(10)-helix, often an intermediate in folding, shows a negative band at ~207 nm with a pronounced shoulder at ~222 nm (ratio of [θ]222/[θ]207 ≈ 0.4).[6] A random coil conformation lacks these distinct features.

  • Trustworthiness: By monitoring the CD signal at 222 nm as a function of temperature, one can perform a thermal melt experiment. The midpoint of the unfolding transition yields the melting temperature (Tm), a direct measure of the helix's thermodynamic stability. A higher Tm indicates greater stability.

Secondary Structure[θ] at ~222 nm[θ] at ~208 nm[θ] at ~195 nmKey NMR Observables
α-Helix Strong NegativeStrong NegativeStrong Positive3J(HN,Hα) < 4 Hz; Strong dNN(i, i+1) NOEs; dαN(i, i+3) NOEs
3(10)-Helix Weaker NegativeStrong NegativeWeak Positive3J(HN,Hα) < 5 Hz; Strong dNN(i, i+1) NOEs; dαN(i, i+2) NOEs
Random Coil Weak Negative / ZeroStrong NegativeWeak / Zero3J(HN,Hα) > 6 Hz; Few or no sequential NOEs

Table 1: Comparative spectroscopic signatures of common peptide secondary structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides atomic-resolution information on peptide structure and dynamics in solution.[7]

  • Expertise: For helical structures, specific patterns in 2D NMR spectra are definitive. A Total Correlation Spectroscopy (TOCSY) experiment is used to identify amino acid spin systems, while a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment identifies protons that are close in space (< 5 Å), revealing the peptide's fold.[8][9] Key helical indicators include:

    • Sequential dNN(i, i+1) NOEs: A continuous stretch of NOEs between the amide protons of adjacent residues is the hallmark of a helix.

    • Medium-Range NOEs: dαN(i, i+3) and dαβ(i, i+3) NOEs are characteristic of α-helical structures, while dαN(i, i+2) NOEs indicate 3(10)-helical turns.

    • Small Coupling Constants: Helical conformations result in small 3J(HN,Hα) coupling constants, typically below 4 Hz.[8]

    • Amide Proton Temperature Coefficients: Amide protons involved in stable intramolecular hydrogen bonds are shielded from the solvent and exhibit small changes in their chemical shift with temperature (values less negative than -4.5 ppb/K).[10]

  • Trustworthiness: The combination of a complete set of sequential and medium-range NOEs provides an unambiguous, self-validating system for determining the helical fold and its precise boundaries within the peptide sequence.

Section 3: Protocols for Quantitative Analysis

Protocol: Thermal Denaturation via CD Spectroscopy

This protocol outlines the steps to determine the melting temperature (Tm) of a peptide helix.

  • Sample Preparation:

    • Dissolve the lyophilized, HPLC-purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0). For hydrophobic peptides, a co-solvent like trifluoroethanol (TFE) may be required to induce helicity.

    • Determine the precise peptide concentration using UV absorbance if the sequence contains Trp or Tyr, or via a colorimetric assay (e.g., BCA). Final concentration for CD should be between 20-50 µM.

  • Instrument Setup:

    • Use a quartz cuvette with a 1 mm path length.

    • Set the CD spectropolarimeter to monitor the ellipticity at 222 nm.

    • Equip the instrument with a Peltier temperature controller.

  • Data Acquisition:

    • Equilibrate the sample at the starting temperature (e.g., 5 °C) for 5 minutes.

    • Record the ellipticity at 222 nm.

    • Increase the temperature in 1 or 2 °C increments.

    • Allow a 2-minute equilibration time at each new temperature before recording the signal.

    • Continue until the temperature is well past the unfolding transition (e.g., 95 °C).

  • Data Analysis:

    • Plot the Mean Residue Ellipticity [θ] at 222 nm as a function of temperature.

    • The resulting data should form a sigmoidal curve representing the helix-to-coil transition.

    • Fit the data to a two-state unfolding model using appropriate software (e.g., Origin, GraphPad Prism).

    • The Tm is the temperature at the midpoint of this transition.

Protocol: High-Level Workflow for NMR Structural Analysis
  • Sample Preparation: Dissolve the peptide to a final concentration of 0.5-2.0 mM in 90% H₂O / 10% D₂O in a suitable buffer.[8] The D₂O provides the lock signal for the spectrometer.

  • Data Acquisition:

    • Acquire a suite of 2D NMR experiments at a constant temperature (e.g., 298 K) on a high-field spectrometer (≥ 600 MHz).

    • TOCSY: Acquire with a mixing time of ~80 ms to correlate all protons within a single amino acid's spin system.[8]

    • NOESY: Acquire with a mixing time of 200-400 ms to detect through-space interactions.

  • Resonance Assignment:

    • Use the TOCSY spectrum to identify the spin systems of individual amino acids.[9]

    • Use the NOESY spectrum to "walk" along the peptide backbone, connecting the spin system of residue i to residue i+1 via dαN(i, i+1), dNN(i, i+1), or dβN(i, i+1) NOEs.

  • Structure Calculation:

    • Generate a list of distance restraints from the volumes of NOESY cross-peaks and dihedral angle restraints from 3J(HN,Hα) coupling constants.

    • Use software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy these experimental restraints. The final structure's quality is validated by its low restraint violation energy and tight convergence.

Section 4: Key Factors Governing Helical Stability

The stability of a helix containing 2-Amino-2-benzylbutanoic acid is not an intrinsic property of the residue alone but a function of its environment and sequence context.

  • Solvent Polarity: Helices are generally more stable in apolar solvents or membrane-mimicking environments where the energetic cost of unsatisfied backbone hydrogen bonds is high.[4] In aqueous solutions, the stability is a delicate balance between the intrinsic helical propensity of the residues and stabilizing side-chain interactions.[10]

  • Neighboring Residues: The identity of the amino acids flanking the ααAA is crucial. Placing it next to other strong helix-promoting residues can have a synergistic stabilizing effect. Conversely, placing it near a helix-breaker like proline can disrupt the structure.[11]

  • Side-Chain Interactions: The benzyl group of 2-Amino-2-benzylbutanoic acid can participate in stabilizing hydrophobic or aromatic-aromatic interactions with other nonpolar side chains (e.g., Leu, Val, Phe, Tyr) at positions i+3 or i+4 along the helix.[10] These interactions can significantly increase the overall thermodynamic stability of the folded state.

Conclusion

2-Amino-2-benzylbutanoic acid is a potent tool for peptide engineers seeking to enforce helical conformations. Its Cα,α-disubstituted nature sterically restricts the peptide backbone, while its unique side-chain composition offers opportunities for additional stabilizing interactions. A rigorous assessment of its impact on thermodynamic stability requires a combination of CD spectroscopy to quantify helical content and monitor unfolding, and NMR spectroscopy to provide high-resolution structural validation. By understanding the principles outlined in this guide and applying the detailed experimental protocols, researchers can effectively harness the power of this and similar non-canonical amino acids to design next-generation peptides with enhanced stability and function for therapeutic and biotechnological applications.

References

  • Kato, T., Numa, H., Nakamachi, M., et al. (2022). Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1. Chemical & Pharmaceutical Bulletin, 70(11), 812-817. Available from: [Link]

  • Le, T. T., Yang, C., & Kirshenbaum, K. (2009). A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. Biopolymers, 92(5), 455-465. Available from: [Link]

  • Vila-Viçosa, D., & Machuqueiro, M. (2018). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Revista Virtual de Química, 10(4), 1148-1175. Available from: [Link]

  • Hanson, P., Martinez, G. V., Millhauser, G. L., & Formaggio, F. (1996). Distinguishing Helix Conformations in Alanine-Rich Peptides Using the Unnatural Amino Acid TOAC and Electron Spin Resonance. Journal of the American Chemical Society, 118(1), 271-272. Available from: [Link]

  • Kato, T., Numa, H., Nakamachi, M., et al. (2022). Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1. J-Stage. Available from: [Link]

  • Tanaka, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Yakugaku Zasshi, 127(3), 443-452. Available from: [Link]

  • Che, Y., & Gellman, S. H. (2009). Effects of Chirality and Side Chain Length in Cα,α-Dialkylated Residues on β-Hairpin Peptide Folded Structure and Stability. Journal of the American Chemical Society, 131(32), 11332–11333. Available from: [Link]

  • Alejandro, S., Reiriz, C., & O-Oca, F. M. (2007). Intrinsic Conformational Preferences of Cα,α-Dibenzylglycine. The Journal of Organic Chemistry, 72(15), 5657–5664. Available from: [Link]

  • Toniolo, C., Polese, A., Formaggio, F., Crisma, M., & Kamphuis, J. (1996). Circular Dichroism Spectrum of a Peptide 3(10)-Helix. Journal of the American Chemical Society, 118(11), 2744-2745. Available from: [Link]

  • Karle, I. L., Gopi, H. N., & Balaram, P. (2000). Comparison of helix-stabilizing effects of alpha,alpha-dialkyl glycines with linear and cycloalkyl side chains. Proceedings of the National Academy of Sciences, 97(2), 526-530. Available from: [Link]

  • Sreerama, N., & Woody, R. W. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 252(2), 242-246. Available from: [Link]

  • Forood, B., Feliciano, E. J., & Nambiar, K. P. (1990). Studies of synthetic helical peptides using circular dichroism and nuclear magnetic resonance. Proceedings of the National Academy of Sciences, 87(20), 7939-7943. Available from: [Link]

  • Greenfield, N. J. (2006). Circular Dichroism of Peptides. Nature Protocols, 1(6), 2876-2890. Available from: [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. Available from: [Link]

  • Oba, M., Kato, T., & Tanaka, M. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI. Available from: [Link]

  • Viguera, A. R., & Serrano, L. (2002). Amino acid intrinsic α-helical propensities III: Positional dependence at several positions of C terminus. Protein Science, 11(11), 2736-2744. Available from: [Link]

  • Imperiali, B., & Christianson, D. W. (2006). Helix propensities of conformationally restricted amino acids. Non-natural substitutes for helix breaking proline and helix forming alanine. Organic & Biomolecular Chemistry, 4(21), 4064-4068. Available from: [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Available from: [Link]

  • Daura, X., Jaun, B., Seebach, D., van Gunsteren, W. F., & Mark, A. E. (2000). Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues. Biophysical Journal, 78(1), 1-13. Available from: [Link]

  • An, G., & Seebach, D. (2018). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Available from: [Link]

  • Sharma, R., & Kumar, A. (2016). NMR in structural determination of proteins and peptides. Journal of Pharmacy & Pharmaceutical Sciences, 5(2), 1-10. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Incorporation of 2-Amino-2-benzylbutanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary The incorporation of α,α -disubstituted amino acids, such as 2-amino-2-benzylbutanoic acid (also known as α -ethyl-phenylalanine), is a powerful strategy in peptide drug development. These non-proteinog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of α,α -disubstituted amino acids, such as 2-amino-2-benzylbutanoic acid (also known as α -ethyl-phenylalanine), is a powerful strategy in peptide drug development. These non-proteinogenic building blocks restrict backbone conformational freedom—often inducing stable 310​ -helical or planar C5​ -conformations—and impart exceptional resistance to proteolytic degradation[1]. However, their extreme steric bulk presents a formidable challenge during Solid-Phase Peptide Synthesis (SPPS). This application note details a field-proven, self-validating protocol utilizing Microwave-Assisted SPPS (MW-SPPS) and strategic coupling reagent selection to overcome the thermodynamic and kinetic barriers of sterically hindered peptide assembly.

Mechanistic Insights: The Steric Barrier

Incorporating 2-amino-2-benzylbutanoic acid involves two distinct chemical hurdles, each requiring a different mechanistic approach:

  • The Insertion Step (Acylation of the Peptide Chain): The bulky α -ethyl and α -benzyl side chains create a dense steric shield around the electrophilic carbonyl carbon of the incoming amino acid. This drastically reduces the rate of nucleophilic attack by the resin-bound amine[2]. To overcome this high activation energy barrier, microwave irradiation is employed to drive the reaction to completion efficiently[2].

  • The Elongation Step (The Critical Bottleneck): Once 2-amino-2-benzylbutanoic acid is successfully coupled and Fmoc-deprotected, the newly exposed N-terminal primary amine is buried beneath its own side chains. This makes coupling the subsequent amino acid notoriously difficult[3].

    • The Causality of Reagent Failure: Standard uronium-based coupling reagents (e.g., HATU, HBTU) are highly electrophilic. When amide bond formation is sterically retarded, these uronium salts will react directly with the sluggish free amine, leading to irreversible guanidinylation and permanent chain termination[4].

    • The Solution: Phosphonium-based reagents (such as PyAOP or PyBOP) must be used for this step, as they generate the highly reactive active ester without the risk of guanidinylation[3][4]. Alternatively, pre-formed acid fluorides can be utilized due to the minimal steric clash of the fluoride leaving group[5].

Strategic Reagent Selection

To ensure high crude purity and prevent deletion sequences, reagents must be tailored to the specific phase of the coupling cycle.

Table 1: Comparison of Coupling Reagents for Sterically Hindered SPPS
Reagent ClassExampleMechanism & Suitability for Hindered ResiduesRisk Profile / Disadvantages
Carbodiimide + Oxime DIC / Oxyma PureForms active ester; excellent for the insertion of hindered amino acids[6].Slower kinetics at room temperature; requires MW heating.
Uronium / Aminium HATU / COMUHighly reactive; standard for non-hindered difficult sequences[6].High Risk: Causes irreversible guanidinylation on buried amines[4].
Phosphonium PyAOP / PyBOPGenerates active ester; ideal for coupling onto hindered amines[3].Generates carcinogenic HMPA byproducts (requires safe handling).
Acid Fluorides Fmoc-AA-FSmall leaving group minimizes steric clash during transition state[5].Requires synthesis/purchase of specialized building blocks.

Experimental Workflow & Visualization

SPPS_Hindered_Workflow Resin Resin-Bound Peptide (Free N-Terminus) InsertHindered Step 1: Insert Hindered AA Reagents: DIC / Oxyma Pure Conditions: MW, 75°C, 15 min Resin->InsertHindered Acylation Deprotect Step 2: Fmoc Deprotection Reagents: 20% Piperidine in DMF Conditions: MW, 75°C, 3 min InsertHindered->Deprotect Wash CriticalElongation Step 3: Elongate (Critical Step) Reagents: PyAOP / DIPEA Conditions: MW, 75°C, 30 min Deprotect->CriticalElongation Hindered Amine Exposed Cleavage Step 4: Cleavage & Deprotection Reagents: TFA / Scavengers Conditions: RT, 2.5 hours CriticalElongation->Cleavage Sequence Complete

Workflow for incorporating sterically hindered amino acids using Microwave-Assisted SPPS.

Step-by-Step Methodology

Materials Preparation
  • Resin: Rink Amide ProTide LL or similar low-loading resin (0.3 - 0.4 mmol/g) to minimize inter-chain aggregation[2].

  • Solvents: Peptide-synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

  • Amino Acid: Fmoc-2-Amino-2-benzylbutanoic acid (5.0 equivalents relative to resin loading).

Protocol A: Insertion of Fmoc-2-Amino-2-benzylbutanoic acid
  • Resin Swelling: Swell the resin in DMF for 30 minutes at room temperature. Drain.

  • Activation: In a separate vial, dissolve Fmoc-2-Amino-2-benzylbutanoic acid (5 eq) and Oxyma Pure (5 eq) in DMF. Add N,N-Diisopropylcarbodiimide (DIC) (5 eq). Stir for 2 minutes to allow active ester formation[2][6].

  • Coupling: Transfer the activated mixture to the resin.

  • Microwave Irradiation: Heat the reaction vessel in a microwave peptide synthesizer to 75°C for 15 minutes. (Note: Do not exceed 75°C if the sequence contains sensitive residues like Cys or His to prevent epimerization).

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min).

Protocol B: Fmoc Deprotection
  • Deprotection Cocktail: Add 20% Piperidine in DMF (v/v) to the resin.

  • Microwave Irradiation: Heat to 75°C for 3 minutes[2].

  • Washing: Drain and wash extensively with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all traces of piperidine.

Protocol C: Elongation (Coupling the Subsequent Amino Acid)

Critical Step: Do not use HATU or HBTU for this step to avoid guanidinylation[4].

  • Activation: Dissolve the next Fmoc-amino acid (5 eq) and PyAOP (5 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (10 eq). Stir for 1 minute[3].

  • Coupling: Transfer to the resin containing the exposed, hindered 2-amino-2-benzylbutanoic acid amine.

  • Microwave Irradiation: Heat to 75°C for 30 minutes.

  • Double Coupling: Drain the vessel and repeat Steps 1-3 with fresh reagents to ensure quantitative conversion.

  • Washing: Drain and wash with DMF (5 × 1 min).

In-Process Validation (Self-Validating System)

Standard colorimetric assays (e.g., Kaiser/Ninhydrin test) frequently yield false negatives for highly hindered amines. To ensure the protocol is self-validating:

  • Micro-Cleavage: Withdraw a few milligrams of resin. Wash with DCM and dry.

  • Cleavage: Treat with 100 µL of TFA/TIPS/Water (95:2.5:2.5) for 30 minutes.

  • Analysis: Evaporate the TFA, dissolve the residue in Acetonitrile/Water, and analyze via LC-MS.

  • Decision Gate: Proceed to the next synthesis cycle only if the mass of the elongated peptide is confirmed and the unreacted starting material is <5%.

Table 2: Optimized Microwave-Assisted SPPS Parameters
Synthesis StepReagents (Equivalents)TemperatureDurationRepetitions
Insertion of Hindered AA Fmoc-AA (5), DIC (5), Oxyma (5)75°C15 minSingle
Fmoc Deprotection 20% Piperidine in DMF75°C3 minSingle
Critical Elongation Fmoc-AA (5), PyAOP (5), DIPEA (10)75°C30 minDouble

References[2] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAh_-45SSEEjsFYND7h5B0j3m2y1QfzjdtBA-XX36IlwmMvBFAW3-4Dh4XVcf7VKb572C3r3Bl6pHhy6ojbwtAFAC7bXZVd_7_DfJWinlM7pNX-0GczL6B9iR1ht8BFP4R3SKbL-AUMlWC01rMDDUxhNvFqMIggOX1HELljr_TCBWTFxmY-g==[6] Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives - Benchchem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPqIfrA-crW3ZIhr75QDwlwA9bDt4YFQ-ctC3o8Uulv5eXXbAdIE8rGj1HKx4xQpcNYqJFGYxAAPn_Xjgtb7AfdswARp-RaLyolZdlshz5tYVEwCcn5ECvAJGjJ7x4_5dXYasvvxQiDh6EnZGSPyh2VZbHAyiiJ-YlGOsOmzitOYDWOWR1nuu3iCQAKhX7NuKyQDhCfFtnd_cUNw63R66Vn4Q-4ZU3z9Y-aOwi-NS1Psi4P4TD_aLdwIhLDU3djYE=[3] Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ResearchGate -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEByGH0EvnwPGZvbJsnjpaZWz4CHgeQm9ID1iWlYdtw3vJQj-MT20HYP66I7eK0g0RYH2nG9JwQjvFOo0XwhqJNG4TdTkPOgjwvaA0c2UKFXira9W1WMGRRZ3-jQuW4QYQU-MzH4wn_rhMY1Vs7teA9nzlUyiiVS1Lw8yVRbGUwoH8MDBeiq2qwgsyOP8X0bQsZB_dAYRM7HNEZHtYLAlLZBxYaNcfofMGpdA1t9YmJ[1] Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids - ResearchGate -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv8xCE2juVnWdBkOTwJLwSnmWjb9YrypoP2im4WFOfEimGsEqp6dAQVNlX8-mY4QMe9OyG29L4sjhkfK-fvSFZ9hP7NEn76AYvZJ4V8zfnnmuZ1qVQizja7EMUcbpii3Q0pX8UvaNkDZvMLYDi06NQdq53NANuj34nFqGLhT5AX72whSc6N91uK02rbKICrqR9VatWjIFXZ8YLQ6IOHg2pnTXHRTd0psq7n-hoQ_z0KSYTCNUIqxLaQURKV9A6hFVTftO6igKt[4] Overview of Peptide Coupling Reagents - ChemPep -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsenxOqZ0AE2njdomcHnGZ9ZXOHSCo3SxiKUaF7En5pzv9x0AtP3-AYOQfhv9oCws1MANWS6nxBKtbUH8PimeYSV-QhtRmc-125Tkc4XLPWYV6Z3-v41p_PiVNOs3JzZaWifYk_wa2Ag==[5] Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZqoLZ4cJRzb_v4LMyb9wkBpfq_dUUskC8bg-duyXUX-ZpGIhGPuMrz3jXsPxmb6zd0Gn1mk5gEFBvnWP4qVX07apK00B71rEUdxtHtbjP2PP4bi2ATHuruXzvLqXh_kSk3TtsFX6B5sKYXCl2Lf8ffHHhuXXAW9__CLEi3U3I360cD9k2cygLJBEv2uSPhOzSdUXgxRPIJg2NazE7rB1blNBCbZrdEAXjJ14z6TdHYOmezXtal0E-u4gbAKgmhSR8wjedakXVCei28CM=

Sources

Application

Application Notes and Protocols: Asymmetric Synthesis of 2-Amino-2-benzylbutanoic Acid Enantiomers

Introduction Optically active α,α-disubstituted amino acids are of significant interest in medicinal chemistry and drug development due to their ability to induce conformational constraints in peptides, leading to enhanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Optically active α,α-disubstituted amino acids are of significant interest in medicinal chemistry and drug development due to their ability to induce conformational constraints in peptides, leading to enhanced biological activity and metabolic stability. 2-Amino-2-benzylbutanoic acid, a non-proteinogenic amino acid, is a valuable chiral building block for the synthesis of pharmaceuticals. The presence of a quaternary stereocenter makes its enantioselective synthesis a challenging yet crucial endeavor. This document provides an in-depth guide to the primary asymmetric synthesis pathways for obtaining the enantiomers of 2-Amino-2-benzylbutanoic acid, intended for researchers, scientists, and drug development professionals.

I. Asymmetric Phase-Transfer Catalysis (PTC)

Asymmetric phase-transfer catalysis has emerged as a powerful and practical method for the enantioselective synthesis of α-amino acids.[1][2][3][4] This approach typically involves the alkylation of a glycine-derived Schiff base under biphasic conditions, with a chiral phase-transfer catalyst mediating the transfer of the enolate from the aqueous or solid phase to the organic phase where the reaction with an alkyl halide occurs.

Rationale and Mechanistic Insights

The success of this method hinges on the design of the chiral phase-transfer catalyst. C₂-symmetric chiral quaternary ammonium salts, often derived from commercially available (R)- or (S)-1,1'-bi-2-naphthol (BINOL), have proven to be highly effective.[1][2] These catalysts create a chiral environment around the glycine enolate, effectively shielding one face of the prochiral substrate and allowing the alkylating agent to approach from the less hindered face. The rigidity and steric bulk of the catalyst are crucial for achieving high enantioselectivity.

The general substrate for this transformation is a benzophenone Schiff base of a glycine ester (e.g., tert-butyl glycinate). The bulky benzophenone group, in conjunction with the chiral catalyst, enhances the facial discrimination of the enolate. The reaction proceeds through the formation of a tight ion pair between the chiral ammonium cation of the catalyst and the glycine enolate. This complex then reacts with the alkylating agent in the organic phase. For the synthesis of 2-Amino-2-benzylbutanoic acid, a sequential alkylation strategy is employed, first with ethyl bromide and then with benzyl bromide, or vice versa.

Experimental Protocol: Asymmetric Phase-Transfer Catalysis

This protocol is adapted from established methods for the asymmetric alkylation of glycine derivatives.[1][2]

Step 1: Preparation of the Glycine Schiff Base

  • To a solution of glycine tert-butyl ester hydrochloride (1 eq.) in dichloromethane (DCM), add benzophenone imine (1.1 eq.).

  • Stir the mixture at room temperature for 4-6 hours.

  • Filter the mixture to remove ammonium chloride and concentrate the filtrate under reduced pressure to obtain the tert-butyl glycinate-benzophenone Schiff base.

Step 2: Asymmetric Alkylation

  • In a round-bottom flask, combine the tert-butyl glycinate-benzophenone Schiff base (1 eq.), the chiral phase-transfer catalyst (e.g., a C₂-symmetric spiro ammonium salt, 0.01-0.1 eq.), and toluene.

  • Add solid, powdered potassium hydroxide (5-10 eq.) as the base.

  • Cool the mixture to 0 °C and add the first alkylating agent (e.g., ethyl bromide, 1.2 eq.) dropwise.

  • Stir the reaction vigorously at 0 °C for 24-48 hours, monitoring the progress by TLC.

  • Upon completion of the first alkylation, add the second alkylating agent (benzyl bromide, 1.2 eq.) and continue stirring at room temperature for another 24-48 hours.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis and Deprotection

  • Dissolve the crude product from Step 2 in a mixture of tetrahydrofuran (THF) and 1N hydrochloric acid (HCl).

  • Stir the mixture at room temperature for 12-24 hours to hydrolyze the Schiff base and the tert-butyl ester.

  • Wash the aqueous layer with an organic solvent to remove the benzophenone and other organic impurities.

  • The aqueous layer containing the desired amino acid hydrochloride can be further purified by ion-exchange chromatography.

Visualization of the Catalytic Cycle

Asymmetric_Phase_Transfer_Catalysis cluster_organic Organic Phase cluster_aqueous Aqueous/Solid Phase Enolate_Cat [Q]⁺[Enolate]⁻ (Chiral Ion Pair) Alkylated_Product Alkylated Product Enolate_Cat->Alkylated_Product + R-X Product_Cat [Q]⁺[X]⁻ Enolate [Enolate]⁻ Product_Cat->Enolate - KX Glycine_Schiff_Base Glycine Schiff Base Glycine_Schiff_Base->Enolate Base Alkyl_Halide R-X Base Base (e.g., KOH) Enolate->Enolate_Cat [Q*]⁺[X]⁻ KX KX Chiral_Auxiliary_Synthesis Start Glycine Derivative + Chiral Auxiliary Acylation Acylation Start->Acylation Enolate_Formation Enolate Formation (Base) Acylation->Enolate_Formation Alkylation Sequential Alkylation (R1-X, R2-X) Enolate_Formation->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage Product Enantiopure 2-Amino-2-benzyl- butanoic Acid Cleavage->Product Enzymatic_Resolution Racemic_Ester Racemic (R/S) 2-Amino-2-benzylbutanoic Acid Ester Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., Lipase) Racemic_Ester->Enzymatic_Hydrolysis Mixture Mixture of: (R)-Acid and (S)-Ester Enzymatic_Hydrolysis->Mixture Separation Separation (e.g., Extraction) Mixture->Separation R_Acid (R)-Amino Acid Separation->R_Acid S_Ester (S)-Amino Ester Separation->S_Ester Hydrolysis Hydrolysis S_Ester->Hydrolysis S_Acid (S)-Amino Acid Hydrolysis->S_Acid

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-Amino-2-benzylbutanoic Acid

Introduction: The Role of NMR in Amino Acid Characterization 2-Amino-2-benzylbutanoic acid is a synthetic α-amino acid featuring a quaternary α-carbon, a structural motif of interest in peptide design and medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of NMR in Amino Acid Characterization

2-Amino-2-benzylbutanoic acid is a synthetic α-amino acid featuring a quaternary α-carbon, a structural motif of interest in peptide design and medicinal chemistry. Unlike standard proteinogenic amino acids, its unique structure requires rigorous analytical verification. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing unparalleled insight into the molecular framework by mapping the chemical environment of ¹H and ¹³C nuclei.[1]

This guide explains the causality behind experimental choices, ensuring that the protocols are not just a series of steps, but a self-validating system for generating high-quality, interpretable NMR data. We will cover the entire workflow from sample handling to the final spectral assignment.

Foundational Principles & Experimental Design

The core of the NMR experiment lies in the interaction of nuclear spins with an external magnetic field. The precise frequency at which a nucleus resonates (its chemical shift) is highly sensitive to its local electronic environment, providing a unique fingerprint for each atom in the molecule. For a molecule like 2-Amino-2-benzylbutanoic acid, we can predict distinct signals for the aromatic protons of the benzyl group, the aliphatic protons of the butanoyl chain, and the exchangeable amine protons.

Why Multi-dimensional NMR? While 1D NMR (¹H and ¹³C) provides primary structural information, complex molecules can exhibit overlapping signals in their 1D spectra.[2] Two-dimensional (2D) NMR experiments, such as COSY and HSQC, resolve these ambiguities:

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity of the butanoyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, providing an unambiguous map of C-H attachments.[3]

The combination of these techniques allows for a complete and confident assignment of all NMR signals to their respective atoms in the molecular structure.

Experimental Protocols

This section details the step-by-step methodologies for the complete NMR analysis of 2-Amino-2-benzylbutanoic acid.

Protocol 1: NMR Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[4]

Materials:

  • 2-Amino-2-benzylbutanoic acid sample

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD)

  • High-precision 5 mm NMR tubes

  • Vortex mixer

  • Pasteur pipette with glass wool (for filtration)

Step-by-Step Procedure:

  • Weighing the Sample: Accurately weigh the sample.

    • For ¹H NMR: 1-5 mg is typically sufficient.[4]

    • For ¹³C and 2D NMR: A higher concentration is required, typically 10-30 mg, due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

  • Choosing a Solvent: The choice of deuterated solvent is critical. DMSO-d₆ is often an excellent choice for amino acids as it solubilizes them well and allows for the observation of exchangeable N-H and O-H protons. D₂O is also suitable, but will cause the N-H and O-H protons to exchange with deuterium, making them disappear from the ¹H spectrum.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[4] Vortex the vial until the sample is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Filtration and Transfer: To ensure magnetic field homogeneity, it is recommended to filter the solution. Place a small plug of glass wool into a Pasteur pipette and transfer the sample solution through the pipette directly into a clean NMR tube.[5] This removes any suspended microparticles.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube before inserting it into the spectrometer.

Protocol 2: NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

1D ¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans (NS): 16-64 (adjust for desired signal-to-noise)

  • Spectral Width (SW): ~12-16 ppm

  • Acquisition Time (AQ): ~3-4 seconds

  • Relaxation Delay (D1): 2-5 seconds (ensures full relaxation for quantitative analysis)

1D ¹³C{¹H} NMR Acquisition:

  • Pulse Program: Standard proton-decoupled (zgpg30)

  • Number of Scans (NS): 1024-4096 (or more, depending on concentration)

  • Spectral Width (SW): ~200-240 ppm

  • Relaxation Delay (D1): 2 seconds

2D COSY Acquisition:

  • Pulse Program: Standard (cosygpqf)

  • Number of Scans (NS): 4-8 per increment

  • Increments (F1): 256-512

  • Spectral Width (SW): Same as ¹H spectrum in both dimensions

2D HSQC Acquisition:

  • Pulse Program: Standard (hsqcedetgpsisp2.3)

  • Number of Scans (NS): 8-16 per increment

  • Increments (F1): 128-256

  • Spectral Width (SW): ¹H dimension (~12 ppm), ¹³C dimension (~160-180 ppm)

Data Processing and Spectral Interpretation

The following diagram outlines the general workflow from raw data acquisition to the final interpreted spectrum.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Prepared NMR Sample Spectrometer NMR Spectrometer (1D & 2D Experiments) Sample->Spectrometer Insert FID Raw FID Data Spectrometer->FID Generate FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing Baseline->Reference Integration Peak Integration (¹H NMR) Reference->Integration Process PeakPicking Peak Picking (δ in ppm) Reference->PeakPicking Process Assignment Structural Assignment (1D & 2D Correlation) Integration->Assignment PeakPicking->Assignment Final Final Characterized Structure Assignment->Final

Caption: NMR analysis workflow from sample to structure.

Predicted Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-Amino-2-benzylbutanoic acid. These predictions are based on standard chemical shift values and analysis of structurally similar compounds. The exact values may vary slightly based on solvent and concentration.

Molecular Structure with Atom Numbering:

Caption: Structure of 2-Amino-2-benzylbutanoic acid.

Table 1: Predicted ¹H NMR Assignments (in DMSO-d₆)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Notes
H⁴ ~0.8 - 1.0 Triplet (t) 3H Methyl group protons, coupled to H³.
~1.6 - 1.9 Multiplet (m) 2H Methylene protons, coupled to H⁴.
H⁵ ~2.9 - 3.2 Singlet (s) 2H Benzyl methylene protons. No adjacent protons to couple with.
H⁶⁻¹⁰ ~7.2 - 7.4 Multiplet (m) 5H Aromatic protons of the benzyl group.
NH₂ ~7.5 - 8.5 Broad Singlet (br s) 2H Amine protons. Exchangeable with D₂O. Position is concentration-dependent.

| COOH | ~11.0 - 13.0 | Broad Singlet (br s) | 1H | Carboxylic acid proton. Exchangeable with D₂O. |

Table 2: Predicted ¹³C NMR Assignments (in DMSO-d₆)

Carbon Predicted Chemical Shift (δ, ppm) Assignment Notes
C⁴ ~14 - 16 Methyl carbon.
~25 - 30 Methylene carbon.
C⁵ ~45 - 50 Benzyl methylene carbon.
~60 - 65 Quaternary α-carbon. Will be a low-intensity signal.
C⁷⁻¹¹ ~126 - 129 Aromatic C-H carbons (ortho, meta, para).
C⁶ ~135 - 140 Aromatic quaternary carbon (ipso-carbon).

| C¹² | ~175 - 180 | Carboxylic acid carbonyl carbon. |

Confirming Assignments with 2D NMR:

  • COSY: A cross-peak would be expected between the H³ multiplet and the H⁴ triplet, confirming the connectivity of the ethyl group attached to the α-carbon. No other correlations would be expected for the aliphatic or benzyl protons.

  • HSQC: This spectrum would definitively link the proton signals to their attached carbons:

    • H⁴ triplet correlates with C⁴ carbon.

    • H³ multiplet correlates with C³ carbon.

    • H⁵ singlet correlates with C⁵ carbon.

    • Aromatic proton multiplet (H⁶⁻¹⁰) correlates with the group of aromatic C-H carbons (C⁷⁻¹¹).

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a definitive and robust method for the structural characterization of 2-Amino-2-benzylbutanoic acid. The protocols and expected spectral data outlined in this application note serve as a comprehensive guide for researchers to verify the synthesis, assess the purity, and confirm the identity of this compound with a high degree of confidence. Adherence to these systematic procedures ensures the generation of high-quality, reproducible data essential for advancing research and development.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Pace, V., & Holzer, W. (2013). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society. Retrieved from [Link]

  • University of Science and Technology of Southern Philippines. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Homer, R. B., & Redhead, D. L. (n.d.). Sample preparation. ResearchGate. Retrieved from [Link]

  • Kerven, G., & Harwood, J. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society. Retrieved from [Link]

  • Shameer, S., et al. (2018). Analysis of Proteinogenic Amino Acid and Starch Labeling by 2D NMR. JoVE. Retrieved from [Link]

  • Lammers, K., et al. (2018). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylbutyric acid. National Institutes of Health. Retrieved from [Link]

  • Weigend, F., et al. (2022). Amino Acid Classification in 2D NMR Spectra via Acoustic Signal Embeddings. arXiv. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 6). INDEX of 13C NMR spectra of organic compounds. Retrieved from [Link]

Sources

Application

using 2-Amino-2-benzylbutanoic acid as a chiral building block

An In-Depth Technical Guide to the Application of 2-Amino-2-benzylbutanoic Acid as a Chiral Building Block Authored by: A Senior Application Scientist Introduction: The Strategic Value of Conformational Constraint in Pep...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Application of 2-Amino-2-benzylbutanoic Acid as a Chiral Building Block

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Conformational Constraint in Peptide and Peptidomimetic Design

In the landscape of modern medicinal chemistry and drug development, the ability to control molecular conformation is paramount. Unnatural α,α-disubstituted amino acids represent a cornerstone in this endeavor, offering a powerful tool to impose specific structural constraints on peptides and peptidomimetics. Among these, 2-Amino-2-benzylbutanoic acid, a chiral building block possessing a quaternary stereocenter with benzyl and ethyl substituents, has emerged as a particularly valuable scaffold.

The presence of two distinct substituents at the α-carbon sterically restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This pre-organization into specific conformational spaces is instrumental in designing molecules with enhanced properties, including:

  • Increased Potency: By locking the peptide into a bioactive conformation that mimics its receptor-bound state.

  • Enhanced Enzymatic Stability: The quaternary center provides a steric shield, rendering the adjacent peptide bonds resistant to cleavage by proteases.

  • Improved Receptor Selectivity: Fine-tuning the three-dimensional structure can lead to more specific interactions with the target receptor over others.

  • Modulation of Secondary Structures: The constrained nature of this amino acid can be used to induce or stabilize specific secondary structures such as β-turns and helices in peptide sequences.[1][2]

This guide provides an in-depth exploration of 2-Amino-2-benzylbutanoic acid, detailing its stereoselective synthesis and providing robust protocols for its incorporation into peptide scaffolds, thereby enabling researchers to harness its full potential in their synthetic and drug discovery programs.

Part 1: Stereoselective Synthesis of 2-Amino-2-benzylbutanoic Acid

The asymmetric synthesis of α,α-disubstituted amino acids is a challenging yet critical task. The creation of a quaternary stereocenter with high enantiopurity requires carefully designed strategies. One of the most reliable and field-proven methods is the diastereoselective alkylation of a chiral glycine enolate equivalent.[3][4][5] This approach leverages a temporary chiral auxiliary to direct the sequential introduction of two different alkyl groups onto the α-carbon of a glycine scaffold.

The following workflow illustrates a general, yet highly effective, strategy for synthesizing a specific enantiomer of 2-Amino-2-benzylbutanoic acid.

cluster_synthesis Asymmetric Synthesis Workflow start Chiral Glycine Equivalent (e.g., Williams' Oxazinone) enolate Formation of Chiral Enolate (e.g., LiHMDS, THF, -78°C) start->enolate Deprotonation alkylation1 First Diastereoselective Alkylation (e.g., Ethyl Iodide) enolate->alkylation1 Sₙ2 Reaction alkylation2 Second Diastereoselective Alkylation (e.g., Benzyl Bromide) alkylation1->alkylation2 Second Deprotonation & Alkylation hydrolysis Hydrolysis & Auxiliary Removal (e.g., Acidic Conditions) alkylation2->hydrolysis Cleavage purification Purification & Protection (e.g., Chromatography, Boc/Fmoc Protection) hydrolysis->purification product Enantiopure 2-Amino-2-benzylbutanoic Acid purification->product

Caption: Workflow for the asymmetric synthesis of 2-Amino-2-benzylbutanoic acid.

Protocol 1: Asymmetric Synthesis via Chiral Glycinate Alkylation

This protocol is adapted from established methodologies for the diastereoselective alkylation of chiral glycine enolates, such as those developed by Williams and others.[6] The choice of alkylating agent order (ethyl then benzyl, or vice-versa) may influence diastereoselectivity and should be optimized.

Objective: To synthesize (S)- or (R)-2-Amino-2-benzylbutanoic acid with high diastereomeric excess.

Materials:

  • Chiral glycine equivalent (e.g., (5S,6R)-Boc-protected 5,6-diphenyl-1,4-oxazin-2-one)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF

  • Ethyl iodide (EtI)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • 6 M Hydrochloric acid (HCl)

  • Di-tert-butyl dicarbonate (Boc₂O) or Fmoc-OSu for N-protection

  • Standard glassware for anhydrous reactions, cooling bath, and purification apparatus.

Procedure:

  • First Alkylation (Ethylation): a. Dissolve the chiral glycine equivalent (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Add LiHMDS solution (1.1 eq) dropwise via syringe. The formation of the lithium enolate is often indicated by a color change. Stir for 30-45 minutes at -78 °C. d. Add ethyl iodide (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material. e. Quench the reaction by adding saturated aqueous NH₄Cl solution. f. Allow the mixture to warm to room temperature. Extract the product with EtOAc (3x). g. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. h. Purify the mono-alkylated product by flash column chromatography.

  • Second Alkylation (Benzylation): a. Subject the purified ethyl-adduct from the previous step to the same reaction sequence (steps 1a-1e), using benzyl bromide (1.2 eq) as the alkylating agent. b. The second alkylation introduces the benzyl group, forming the fully substituted oxazinone. c. Work up the reaction as described (steps 1f-1g) and purify the diastereomeric product. The diastereoselectivity is typically high, but can be confirmed by ¹H NMR analysis.

  • Hydrolysis and Deprotection: a. Dissolve the purified di-alkylated product in a suitable solvent mixture (e.g., THF/water). b. Add 6 M HCl and heat the mixture to reflux for 4-6 hours to hydrolyze the oxazinone and remove the chiral auxiliary. c. Cool the reaction mixture and neutralize to pH ~7. The cleaved chiral auxiliary can often be recovered by extraction. d. The aqueous layer contains the free amino acid hydrochloride salt.

  • N-Protection for Peptide Synthesis: a. To prepare the amino acid for solid-phase peptide synthesis (SPPS), it must be N-terminally protected. For Boc-protection, adjust the pH of the aqueous solution of the amino acid to ~9-10 with a suitable base (e.g., NaOH). b. Add Boc₂O (1.1 eq) dissolved in a solvent like dioxane or THF and stir vigorously overnight at room temperature. c. Acidify the reaction mixture to pH ~2-3 with cold 1 M HCl and extract the N-Boc protected amino acid with EtOAc. d. Dry the organic layer over MgSO₄, filter, and concentrate to yield the final product, which can be further purified by recrystallization or chromatography.

StepKey ReagentTemperature (°C)Typical Time (h)Purpose
Enolate FormationLiHMDS-780.5 - 0.75Deprotonation at α-carbon
First AlkylationEthyl Iodide-782 - 4C-C bond formation (ethyl)
Second AlkylationBenzyl Bromide-782 - 4C-C bond formation (benzyl)
Auxiliary Cleavage6 M HClReflux4 - 6Release of the free amino acid
N-ProtectionBoc₂O / Fmoc-OSuRoom Temp.12 - 16Preparation for SPPS
Table 1: Summary of Key Parameters for Asymmetric Synthesis Protocol.

Part 2: Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of 2-Amino-2-benzylbutanoic acid is its incorporation into peptide sequences to enforce conformational rigidity. Due to the steric bulk of the quaternary α-carbon, standard peptide coupling conditions may result in low yields or racemization. Therefore, optimized protocols are essential for efficient incorporation.

Core Directive: Overcoming Steric Hindrance

The key challenge is to efficiently form a peptide bond between the sterically hindered amino group of the resin-bound peptide and the equally hindered carboxylic acid of the incoming N-protected 2-Amino-2-benzylbutanoic acid. This requires highly reactive coupling reagents and potentially modified reaction conditions.

cluster_spps SPPS Cycle for Bulky Amino Acid start Resin-Bound Peptide (Free N-terminus) activation Pre-activation of Amino Acid (e.g., HATU/DIEA in DMF) start->activation Add activated AA coupling Coupling Step (Longer reaction time or double coupling) start->coupling activation->coupling capping Capping (Optional) (e.g., Acetic Anhydride) To block unreacted amines coupling->capping wash Wash Step (DMF, DCM) capping->wash deprotection N-terminal Deprotection (e.g., TFA for Boc, Piperidine for Fmoc) next_cycle Proceed to Next Amino Acid deprotection->next_cycle wash->deprotection

Sources

Method

Application Note: Enzymatic Kinetic Resolution of Racemic 2-Amino-2-benzylbutanoic Acid

Target Audience: Researchers, biocatalysis scientists, and drug development professionals. Objective: To provide a highly enantioselective, scalable, and self-validating protocol for the resolution of a sterically hinder...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biocatalysis scientists, and drug development professionals. Objective: To provide a highly enantioselective, scalable, and self-validating protocol for the resolution of a sterically hindered α,α -dialkyl amino acid using microbial amidase.

Mechanistic Insights & Causality

The enzymatic resolution of α,α -dialkyl amino acids—such as 2-amino-2-benzylbutanoic acid—presents a formidable biochemical challenge. Standard acylase enzymes (e.g., Porcine Kidney Aminoacylase I) fundamentally require an α -hydrogen to properly orient the substrate within their catalytic triad[1]. The presence of a quaternary stereocenter (featuring bulky benzyl and ethyl groups on the α -carbon) creates severe steric hindrance, rendering conventional N-acetyl cleavage highly inefficient or completely inactive[2].

To circumvent this limitation, this protocol leverages the L-specific amino amidase derived from Mycobacterium neoaurum ATCC 25795[3]. The experimental design is grounded in the following causal principles:

  • Substrate Causality (The Amide Advantage): Rather than attempting to N-acylate a sterically hindered quaternary amine, we convert the carboxylic acid into a primary amide. The α -amino carboxamide is chemically straightforward to synthesize and serves as the optimal native substrate architecture for bacterial amidases[4].

  • Enzyme Causality: The M. neoaurum amidase possesses a uniquely expansive binding pocket that accommodates bulky α -alkyl substituents[3]. It exhibits strict L-enantioselectivity, hydrolyzing only the L-amide to the corresponding L-acid while leaving the D-amide completely intact[4].

  • Thermodynamic Causality: The reaction is maintained at 50 °C and pH 8.5. The elevated temperature is critical to overcome the high activation energy barrier imposed by the quaternary center, while the slightly alkaline pH ensures the enzyme operates at its maximum catalytic efficiency ( kcat​/Km​ )[3].

Workflow Visualization

Workflow cluster_0 Phase 1: Substrate Preparation cluster_1 Phase 2: Enzymatic Kinetic Resolution cluster_2 Phase 3: Downstream Separation N1 Racemic 2-Amino-2-benzylbutanoic acid N2 Esterification & Amidation (SOCl2 / MeOH, then NH3) N1->N2 N3 D,L-2-Amino-2-benzylbutanamide N2->N3 N4 Mycobacterium neoaurum ATCC 25795 L-Amino Amidase N3->N4 N5 Incubation (pH 8.5, 50°C, 50% Conversion) N4->N5 N6 L-2-Amino-2-benzylbutanoic acid (Aqueous Phase, pH 10) N5->N6 Remains in Aqueous N7 D-2-Amino-2-benzylbutanamide (Organic Phase, DCM Extract) N5->N7 Extracted to Organic N8 Acid Hydrolysis (6M HCl, Reflux) N7->N8 N9 D-2-Amino-2-benzylbutanoic acid N8->N9

Workflow for the enzymatic kinetic resolution of racemic 2-amino-2-benzylbutanoic acid.

Self-Validating Experimental Protocols

This protocol is designed as a self-validating system . By continuously monitoring the reaction via chiral HPLC, the process is strictly halted at exactly 50% conversion. At this thermodynamic midpoint, the theoretical maximum enantiomeric excess ( ee ) for both the L-acid product and the unreacted D-amide is achieved. Downstream separation relies on strict pH-dependent phase extraction, ensuring mass balance recovery.

Phase 1: Synthesis of D,L-2-Amino-2-benzylbutanamide
  • Activation: Suspend 50 mmol of D,L-2-amino-2-benzylbutanoic acid in 150 mL of dry methanol. Chill to 0 °C and add 60 mmol of thionyl chloride ( SOCl2​ ) dropwise. Reflux for 4 hours to form the methyl ester hydrochloride. Evaporate the solvent under reduced pressure.

  • Amidation: Dissolve the crude ester in 100 mL of concentrated aqueous ammonia (28%). Stir vigorously at room temperature for 48 hours in a sealed pressure flask.

  • Isolation: Extract the mixture with dichloromethane (DCM) ( 3×50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and evaporate to yield racemic D,L-2-amino-2-benzylbutanamide as a white solid.

Phase 2: Enzymatic Kinetic Resolution
  • Reaction Setup: Dissolve 20 mmol of D,L-2-amino-2-benzylbutanamide in 200 mL of 100 mM potassium phosphate buffer. Adjust the pH to exactly 8.5 using 1M KOH.

  • Biocatalyst Addition: Add purified M. neoaurum ATCC 25795 amidase (or lyophilized whole cells) at a loading of 10 U / mmol of substrate.

  • Incubation: Incubate the mixture in an orbital shaker at 50 °C and 200 rpm.

  • Validation & Monitoring: Sample 100 μ L aliquots every 2 hours. Quench with 100 μ L of methanol, centrifuge, and analyze via chiral HPLC (e.g., Daicel Crownpak CR(+) column, eluent: pH 2.0 perchloric acid). Critical Step: Terminate the reaction by flash-cooling to 4 °C the moment the conversion reaches 49.5% – 50.0%.

Phase 3: Phase-Directed Separation
  • Alkalinization: Adjust the quenched reaction mixture to pH 10.0 using 2M NaOH. Causality: At pH 10, the unreacted D-amide remains uncharged and lipophilic, while the cleaved L-acid becomes a highly water-soluble sodium carboxylate.

  • Extraction: Extract the aqueous phase with DCM ( 3×100 mL).

    • Organic Phase: Contains the highly pure D-2-amino-2-benzylbutanamide.

    • Aqueous Phase: Contains the L-2-amino-2-benzylbutanoic acid sodium salt.

  • Recovery of L-Enantiomer: Carefully acidify the aqueous phase to the isoelectric point of the amino acid (approx. pH 6.0) using 2M HCl. The L-2-amino-2-benzylbutanoic acid will precipitate. Filter, wash with cold water, and dry under a vacuum.

  • Recovery of D-Enantiomer: Evaporate the organic phase to yield the D-amide. To obtain the free D-acid, reflux the D-amide in 6M HCl for 12 hours, neutralize to pH 6.0, and filter the resulting precipitate.

Quantitative Data Summary

The following table summarizes the expected kinetic parameters and resolution efficiency when adhering strictly to the protocol above.

ParameterCondition / Result
Substrate D,L-2-Amino-2-benzylbutanamide
Biocatalyst M. neoaurum ATCC 25795 Amidase
Enzyme Loading 10 U / mmol substrate
Temperature 50 °C
Buffer System 100 mM Potassium Phosphate, pH 8.5
Target Conversion ( c ) 49.5% - 50.0%
Product Enantiomeric Excess ( eep​ ) > 99% (L-2-Amino-2-benzylbutanoic acid)
Substrate Enantiomeric Excess ( ees​ ) > 98% (D-2-Amino-2-benzylbutanamide)
Enantiomeric Ratio (E-value) > 200

References

  • Hermes, H. F. M., et al. "Purification and Characterization of an l-Amino Amidase from Mycobacterium neoaurum ATCC 25795." Applied and Environmental Microbiology, vol. 60, no. 1, 1994, pp. 153-159.[Link]

  • Chemistry LibreTexts. "26.5: Synthesis of Amino Acids" Organic Chemistry (Wade).[Link]

  • Kaptein, B., et al. "Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine." The Journal of Organic Chemistry, vol. 61, no. 21, 1996, pp. 7398-7401.[Link]

Sources

Application

Application Note &amp; Protocol: Fmoc-Protection of 2-Amino-2-benzylbutanoic Acid

Introduction: The Significance of α,α-Disubstituted Amino Acids in Peptide Science In the landscape of peptide-based therapeutics and chemical biology, non-proteinogenic amino acids are invaluable tools for crafting nove...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of α,α-Disubstituted Amino Acids in Peptide Science

In the landscape of peptide-based therapeutics and chemical biology, non-proteinogenic amino acids are invaluable tools for crafting novel molecular architectures with enhanced properties. Among these, α,α-disubstituted amino acids, such as 2-Amino-2-benzylbutanoic acid, are of particular interest. The gem-disubstitution at the α-carbon introduces significant conformational constraints on the peptide backbone, leading to the formation of stable secondary structures like helices and turns. This structural pre-organization can enhance binding affinity to biological targets and, crucially, imparts increased resistance to enzymatic degradation by proteases, thereby improving the pharmacokinetic profile of peptide drug candidates.

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] This application note provides a detailed, field-proven protocol for the N-terminal Fmoc protection of 2-Amino-2-benzylbutanoic acid, a sterically hindered α,α-disubstituted amino acid. We will delve into the causality behind experimental choices, provide a self-validating system for protocol execution, and ground our recommendations in authoritative literature.

The Chemistry of Fmoc Protection: A Mechanistic Overview

The Fmoc group is a carbamate that serves to transiently block the α-amino group of an amino acid, thereby preventing unwanted self-coupling during peptide synthesis.[1] The protection reaction is typically achieved by reacting the amino acid with either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[2] The latter is often preferred due to its enhanced stability and a reduced likelihood of side reactions.[1]

The reaction proceeds via a nucleophilic attack of the deprotonated amino group of the amino acid on the electrophilic carbonyl carbon of the Fmoc reagent.[3] This is typically conducted under Schotten-Baumann conditions, which involve an aqueous basic solution to deprotonate the amine and neutralize the acidic byproduct (HCl in the case of Fmoc-Cl).[3] For sterically hindered amino acids like 2-Amino-2-benzylbutanoic acid, optimizing the reaction conditions, such as the choice of base and solvent system, is critical to achieving high yields.

Experimental Protocol: Fmoc-Protection of 2-Amino-2-benzylbutanoic Acid

This protocol details the procedure for the solution-phase Fmoc protection of 2-Amino-2-benzylbutanoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
2-Amino-2-benzylbutanoic acid≥98%Sigma-Aldrich
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)≥97%ChemPep Inc.Preferred over Fmoc-Cl for higher stability.
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Scientific
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
Deionized Water
Diethyl EtherACS ReagentFisher ScientificFor washing.
Ethyl AcetateACS ReagentFisher ScientificFor extraction.
1 M Hydrochloric Acid (HCl)For acidification.
Anhydrous Magnesium Sulfate (MgSO₄)For drying.
Deuterated Chloroform (CDCl₃)For NMR analysis.
Step-by-Step Procedure
  • Dissolution of the Amino Acid: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 2-Amino-2-benzylbutanoic acid in a mixture of 50 mL of 1,4-dioxane and 50 mL of a 10% aqueous sodium bicarbonate solution. Stir the mixture at room temperature until the amino acid is fully dissolved. Rationale: The aqueous basic solution deprotonates the amino group, enhancing its nucleophilicity for the subsequent reaction.

  • Addition of Fmoc-OSu: In a separate beaker, dissolve 1.05 equivalents of Fmoc-OSu in 25 mL of 1,4-dioxane. Slowly add this solution dropwise to the stirred amino acid solution over a period of 30 minutes at room temperature. Rationale: A slight excess of the Fmoc reagent ensures complete reaction. Slow addition helps to control the reaction rate and minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 9:1 Dichloromethane:Methanol). The disappearance of the starting amino acid spot and the appearance of a new, higher Rf product spot indicates reaction completion.

  • Work-up and Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of deionized water.

    • Wash the aqueous phase twice with 50 mL portions of diethyl ether to remove any unreacted Fmoc-OSu and other organic impurities. Discard the organic layers. Rationale: This step purifies the aqueous phase containing the desired product salt.

    • Carefully acidify the aqueous layer to a pH of 2-3 by the slow addition of 1 M HCl. The Fmoc-protected amino acid will precipitate out as a white solid. Rationale: Protonation of the carboxylate group renders the product insoluble in the aqueous phase.

    • Extract the precipitated product three times with 75 mL portions of ethyl acetate.

    • Combine the organic extracts and wash them with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.

Characterization

The identity and purity of the synthesized Fmoc-2-Amino-2-benzylbutanoic acid should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.[4]

Visualizing the Workflow

Fmoc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_aa Dissolve Amino Acid in Dioxane/Aq. NaHCO3 add_fmoc Slowly Add Fmoc-OSu Solution dissolve_aa->add_fmoc dissolve_fmoc Dissolve Fmoc-OSu in Dioxane dissolve_fmoc->add_fmoc react Stir at Room Temp. (12-24h) add_fmoc->react wash_ether Wash with Diethyl Ether react->wash_ether acidify Acidify with HCl to pH 2-3 wash_ether->acidify extract Extract with Ethyl Acetate acidify->extract purify Dry, Concentrate & Purify extract->purify

Caption: Workflow for the Fmoc protection of 2-Amino-2-benzylbutanoic acid.

Troubleshooting and Key Considerations

  • Incomplete Reaction: Due to the steric hindrance of the α,α-disubstituted amino acid, longer reaction times or a slight increase in temperature (e.g., to 30-40 °C) may be necessary. Ensure the pH of the initial reaction mixture is sufficiently basic (pH 8-9) to deprotonate the amino group effectively.

  • Low Yield: Inefficient extraction can lead to product loss. Ensure thorough extraction with ethyl acetate after acidification. Additionally, ensure the pH is low enough to fully precipitate the product.

  • Side Reactions: The use of Fmoc-Cl can sometimes lead to the formation of di- and tripeptides. Using Fmoc-OSu generally minimizes this side reaction.[1]

Reaction Mechanism

The reaction proceeds through a well-established nucleophilic acyl substitution mechanism.

Fmoc_Mechanism reagents 2-Amino-2-benzylbutanoic acid (deprotonated) Fmoc-OSu intermediate Tetrahedral Intermediate reagents:aa->intermediate Nucleophilic Attack reagents:fmoc->intermediate product Fmoc-2-Amino-2-benzylbutanoic acid N-Hydroxysuccinimide intermediate->product Collapse of Intermediate

Caption: Simplified mechanism of Fmoc protection using Fmoc-OSu.

Conclusion

The protocol described herein provides a robust and reliable method for the Fmoc protection of the sterically hindered α,α-disubstituted amino acid, 2-Amino-2-benzylbutanoic acid. By understanding the underlying chemical principles and paying close attention to the key experimental parameters, researchers can efficiently synthesize this valuable building block for advanced peptide synthesis. The conformational constraints and enzymatic stability imparted by such residues are critical for the development of next-generation peptide-based therapeutics.

References

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

  • Wikipedia. (2023, November 13). Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]

  • ACS Publications. (2022, May 2). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Available at: [Link]

  • Google Patents. (1997). Methods for the synthesis of fmoc protected amines.
  • MOST Wiedzy. (2020, September 1). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Available at: [Link]

  • PubMed. (2009, April 10). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Available at: [Link]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Profiling and LC-MS/MS Quantification of 2-Amino-2-benzylbutanoic Acid

Introduction and Scientific Rationale The incorporation of unnatural α,α -dialkyl amino acids, such as 2-Amino-2-benzylbutanoic acid (also known as α -ethylphenylalanine), is a cornerstone strategy in modern peptidomimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

The incorporation of unnatural α,α -dialkyl amino acids, such as 2-Amino-2-benzylbutanoic acid (also known as α -ethylphenylalanine), is a cornerstone strategy in modern peptidomimetic drug design. By introducing severe steric hindrance at the α -carbon, these residues heavily restrict the conformational flexibility of the peptide backbone and confer near-absolute resistance to proteolytic degradation [1].

To support pharmacokinetic (PK) and pharmacodynamic (PD) studies of drug candidates containing this residue, robust bioanalytical methods are required. As a Senior Application Scientist, I have designed this guide to deconstruct the gas-phase fragmentation mechanisms of 2-Amino-2-benzylbutanoic acid and provide a self-validating LC-MS/MS protocol for its precise quantification in biological matrices.

Physicochemical Properties and Quantitative MS Data

Understanding the exact mass and ionization behavior of the target analyte is the first step in assay development. Under positive Electrospray Ionization (ESI+), the primary amine group acts as the protonation site, yielding a stable [M+H]+ precursor ion.

Table 1: Physicochemical and Exact Mass Properties

PropertyValueStructural Implication
Molecular Formula C₁₁H₁₅NO₂Contains an aromatic ring, ethyl group, and α -amino acid core.
Monoisotopic Mass 193.1103 DaBase mass for high-resolution MS (HRMS) targeting.
Precursor Ion [M+H]+ 194.1181 m/zPrimary target for Q1 isolation in tandem quadrupole systems.
Estimated LogP ~1.8Moderately lipophilic; requires high organic mobile phase for elution.

Table 2: Optimized MRM Parameters for LC-MS/MS (ESI+)

Transition TypeQ1 (m/z)Q3 (m/z)Dwell Time (ms)Collision Energy (eV)Diagnostic Purpose
Quantifier 194.1148.15015Primary α -cleavage (Iminium formation)
Qualifier 1 194.191.15025Tropylium cation formation
Qualifier 2 194.1177.15010Ammonia loss (Low energy pathway)

Mechanistic Fragmentation Pathways

The collision-induced dissociation (CID) of protonated α -amino acids follows highly predictable, yet structurally dependent, thermodynamic pathways [2].

Causality of Fragmentation:

  • Iminium Ion Formation (m/z 148.11): The lowest-energy fragmentation pathway for protonated α -amino acids is the concerted loss of water (H₂O) and carbon monoxide (CO), yielding a combined neutral loss of 46 Da. This α -cleavage is driven by the thermodynamic stability of the resulting iminium cation. For 2-Amino-2-benzylbutanoic acid, this yields an ion at m/z 148.11.

  • Tropylium Cation Formation (m/z 91.05): Upon further collisional activation, the iminium ion undergoes a secondary cleavage at the α -carbon-benzyl bond. Because the aromatic ring can highly stabilize a positive charge through resonance, the molecule ejects a neutral aliphatic fragment (57 Da) to form the highly stable tropylium cation (C₇H₇⁺) [3]. This transition is highly specific to benzyl-containing compounds and serves as an excellent qualifier.

  • Ammonia Loss (m/z 177.09): A minor, competing pathway involves the direct loss of NH₃ (-17 Da) from the precursor ion. Because this does not break the carbon skeleton, it requires lower collision energy but is generally less sensitive for quantification.

G Precursor [M+H]+ m/z 194.12 Iminium Iminium Cation m/z 148.11 Precursor->Iminium - H2O & - CO (-46 Da) AmmoniaLoss [M+H - NH3]+ m/z 177.09 Precursor->AmmoniaLoss - NH3 (-17 Da) Tropylium Tropylium Cation m/z 91.05 Iminium->Tropylium α-Cleavage (-57 Da)

Proposed ESI-MS/MS fragmentation pathways of protonated 2-Amino-2-benzylbutanoic acid.

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It does not merely process samples; it continuously monitors its own extraction efficiency, chromatographic integrity, and ionization conditions.

Step 1: Sample Preparation (Protein Precipitation)
  • Procedure: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., ¹³C₆-phenylalanine at 100 ng/mL). Add 150 µL of Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes and centrifuge at 4,000 x g for 10 minutes. Transfer 100 µL of the supernatant to an analytical plate and dilute with 100 µL of LC-MS grade water.

  • Causality: Acetonitrile acts as a denaturant to precipitate plasma proteins. The addition of 0.1% Formic Acid lowers the pH, disrupting protein-analyte binding and ensuring the amino acid remains fully protonated and soluble in the organic phase. Diluting the final extract with water matches the initial mobile phase conditions, preventing peak distortion (solvent effect) at the column head.

Step 2: Chromatographic Separation
  • Column: Superficially Porous Particle (SPP) C18 Column (2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0.0-0.5 min (5% B); 0.5-3.0 min (linear gradient to 60% B); 3.0-3.5 min (95% B wash); 3.6-5.0 min (5% B re-equilibration). Flow rate: 0.4 mL/min.

  • Causality: The SPP C18 column provides ultra-high performance liquid chromatography (UHPLC)-like efficiency at lower backpressures. The gradient starts at 5% B to retain the polar amino acid moiety, while ramping to 60% B elutes the compound based on the lipophilicity of the benzyl and ethyl groups. Formic acid acts as a proton donor, maximizing ESI+ ionization efficiency.

Step 3: System Self-Validation Mechanisms

To guarantee data integrity, the following automated checks must be built into the sequence:

  • Internal Standard Tracking: The absolute peak area of the SIL-IS is plotted across the entire batch. Causality: If the IS area drops by >15% in a specific sample, the system automatically flags a matrix-induced ion suppression event or an extraction failure, invalidating that specific well without compromising the whole run.

  • Carryover Assessment: A double-blank injection (matrix extracted without analyte or IS) is placed immediately after the Upper Limit of Quantification (ULOQ) standard. Causality: This validates that the 95% B column wash is sufficient and that no analyte is retained in the autosampler needle, preventing false positives in low-concentration samples.

  • Post-Column Infusion (Matrix Effect Check): During method validation, a constant flow of the analyte is infused post-column while a blank matrix extract is injected. Causality: This creates a steady MS baseline. Any dips in the baseline at the retention time of the analyte mathematically prove the presence of co-eluting matrix suppressors, prompting a necessary adjustment to the chromatographic gradient.

References

  • Google Patents (JP2017502003A)
  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation National Institutes of Health (PMC) URL:[Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry MDPI (International Journal of Molecular Sciences) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Asymmetric Synthesis of 2-Amino-2-benzylbutanoic Acid

Welcome to the technical support center for the asymmetric synthesis of 2-Amino-2-benzylbutanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the asymmetric synthesis of 2-Amino-2-benzylbutanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable α,α-disubstituted amino acid. Here, we address common challenges and provide in-depth, field-proven troubleshooting guides and FAQs to enhance your yield and enantioselectivity. Our approach is grounded in mechanistic principles to empower you not just to follow protocols, but to understand and optimize them.

Introduction to the Challenge

The synthesis of sterically hindered α,α-disubstituted amino acids like 2-Amino-2-benzylbutanoic acid presents a significant synthetic challenge.[1] The quaternary carbon at the α-position makes bond formation difficult and controlling stereochemistry a formidable task. Common methods employed include asymmetric phase-transfer catalysis (PTC), the use of chiral auxiliaries, and modifications of the Strecker synthesis.[1][2][3] This guide will focus on troubleshooting the most prevalent of these methods, particularly phase-transfer catalysis, which is widely used for its operational simplicity and high potential for enantioselectivity.[4][5]

Part 1: Troubleshooting Low Yield & Enantioselectivity in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for the asymmetric alkylation of glycine derivatives to produce α-amino acids.[5] The most common approach involves the benzylation of a protected glycine imine, typically the benzophenone Schiff base of tert-butyl glycinate, using a chiral quaternary ammonium salt catalyst.[2][4]

Below is a troubleshooting guide formatted as a series of common issues, their potential causes, and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

You've set up your biphasic reaction (e.g., toluene/50% aq. NaOH), added your glycine Schiff base, benzyl bromide, and your chiral phase-transfer catalyst, but after the specified reaction time, TLC or LC-MS analysis shows predominantly unreacted starting material.

Potential Causes & Solutions

  • Inefficient Phase Mixing: The catalyst must transport the enolate from the aqueous phase to the organic phase. Insufficient stirring will lead to a low interfacial area and poor reaction rates.

    • Solution: Ensure vigorous stirring (e.g., >1000 RPM) to create a fine emulsion. The reaction mixture should appear homogenous and opaque during the reaction.

  • Decomposition of Benzyl Bromide: Benzyl bromide is a reactive alkylating agent that can degrade, especially in the presence of a strong base and water over long reaction times.

    • Solution: Use a fresh, high-purity bottle of benzyl bromide. Consider adding it slowly over a period of time rather than all at once to maintain its concentration and minimize degradation.

  • Catalyst Inactivity or Poisoning: The chiral quaternary ammonium salt is the heart of the reaction. Its effectiveness can be compromised.

    • Solution 1 (Catalyst Quality): Ensure the catalyst is pure and dry. Impurities can interfere with the formation of the chiral ion pair.

    • Solution 2 (Base Quality): The concentration of the aqueous base (e.g., NaOH, KOH) is critical. If it's too low, deprotonation of the glycine imine will be inefficient. Use a freshly prepared solution of the correct concentration (e.g., 50% w/w).

    • Solution 3 (Reaction Temperature): While many PTC alkylations run well at room temperature, some systems require gentle heating to overcome activation energy barriers. Conversely, excessive heat can degrade the catalyst. Experiment with a temperature range of 0°C to 40°C.

  • Poor Substrate Solubility: The glycine Schiff base must have some solubility in the organic phase.

    • Solution: While toluene and CH₂Cl₂ are common, consider other organic solvents if you suspect solubility issues. Ensure your starting material is fully dissolved in the organic phase before adding the aqueous base.

Workflow for Diagnosing Low Conversion

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: High Conversion but Low Enantioselectivity (ee)

The reaction proceeds to completion, but the desired enantiomer is not formed in excess. This is a common and frustrating problem in asymmetric catalysis.

Potential Causes & Solutions

  • Catalyst Structure and Rigidity: The enantioselectivity arises from the ability of the chiral catalyst to create a well-defined, asymmetric environment around the enolate.[4] If the catalyst is too flexible, it cannot effectively shield one face of the nucleophile.

    • Solution 1: Switch to a more structurally rigid catalyst. For instance, C₂-symmetric spiro-type ammonium salts often provide higher enantioselectivity than simpler Cinchona alkaloid-derived catalysts because their rigid backbone creates a more defined chiral pocket.[4]

    • Solution 2: Ensure the catalyst has appropriate steric bulk. Bulky substituents on the catalyst (e.g., on the binaphthyl rings) are crucial for creating steric hindrance that directs the incoming electrophile to one face of the enolate.[2]

  • Background Uncatalyzed Reaction: If the reaction rate is slow, a non-catalyzed reaction can occur in the bulk solution or at the interface, leading to a racemic product.

    • Solution: Increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to accelerate the chiral pathway, outcompeting the racemic background reaction. Ensure vigorous stirring to favor the catalyzed process.

  • Reaction Temperature: Higher temperatures can increase reaction rates but often decrease enantioselectivity by allowing the transition states leading to both enantiomers to be more easily accessed.

    • Solution: Lower the reaction temperature. Running the reaction at 0°C or even -10°C can significantly enhance the energy difference between the diastereomeric transition states, leading to higher ee.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-enolate ion pair and its aggregation state, thereby affecting enantioselectivity.

    • Solution: Screen different non-polar organic solvents. While toluene is common, dichloromethane (CH₂Cl₂) or a mixture of solvents might alter the catalyst's aggregation and improve selectivity.

Data Summary: Impact of Catalyst Structure on Performance

Catalyst TypeTypical YieldTypical eeKey FeatureReference
Simple Cinchona Alkaloid-Derived70-85%50-80%Readily available, less rigid.[6]
Maruoka C₂-Symmetric Spiro Catalyst>90%>95%Highly rigid, well-defined chiral pocket.[4]
Sterically Hindered Binaphthyl85-95%80-92%Increased steric bulk enhances facial shielding.[2]

Part 2: FAQs on Asymmetric Synthesis & Purification

Q1: My primary synthesis method is a chiral auxiliary-based alkylation. I am struggling to separate the resulting diastereomers. What can I do?

A1: Separating diastereomers is often a challenge. Here are some strategies:

  • Flash Chromatography Optimization: This is the most common method. Experiment with different solvent systems. A less polar solvent system will often increase the separation (ΔRf) between diastereomers on silica gel. Consider using a high-performance column with smaller particle size silica.

  • Recrystallization: Diastereomers have different physical properties, including solubility.[7] Attempt to recrystallize the product mixture from a variety of solvents. This can be a highly effective method for obtaining diastereomerically pure material, especially on a larger scale.

  • Change the Auxiliary: If separation is consistently difficult, the issue may be the auxiliary itself. An auxiliary that induces a larger conformational difference between the two diastereomers will make them easier to separate. Consult literature for auxiliaries known to give good separation for similar substrates.

Q2: I am using the Strecker synthesis with a chiral amine, but my diastereoselectivity is poor. Why might this be?

A2: The classical Strecker synthesis produces a racemic mixture.[3] Achieving diastereoselectivity with a chiral amine relies on the facial bias during the nucleophilic attack of cyanide on the iminium ion.

  • Steric Hindrance: The chiral amine must impart significant steric hindrance to effectively block one face of the imine. If the chiral group is too small or too far from the reaction center, its influence will be minimal.

  • Equilibration: The imine/iminium ion can equilibrate, which can erode diastereoselectivity. Running the reaction at lower temperatures can help to minimize this.

  • Hydrolysis Conditions: The final hydrolysis step to convert the aminonitrile to the amino acid must be performed under conditions that do not cause epimerization at the newly formed stereocenter.[8] Harsh acidic or basic conditions at high temperatures can lead to racemization.

Q3: What is the best method to determine the enantiomeric excess (ee) of my final 2-Amino-2-benzylbutanoic acid product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining ee.

  • Column Selection: You will need a chiral stationary phase (CSP). For amino acids, polysaccharide-based columns (e.g., Chiralpak series) or crown ether-based columns (e.g., Crownpak CR) are excellent starting points.[9]

  • Method Development: You may need to derivatize the amino acid (e.g., with a UV-active protecting group like Fmoc or Boc) to improve detection and separation. Mobile phase optimization (typically mixtures of hexane/isopropanol or methanol/acetonitrile with additives like trifluoroacetic acid) is crucial for achieving baseline separation of the enantiomers.

Experimental Protocol: Chiral HPLC Analysis
  • Sample Preparation: Protect the amino group of your product (e.g., as the N-Boc derivative) to ensure good peak shape and solubility. Dissolve a small amount (approx. 1 mg/mL) in the mobile phase.

  • Column: Chiralpak IA or similar polysaccharide-based column.

  • Mobile Phase: A typical starting point is a 90:10 mixture of Hexane:Isopropanol with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 254 nm.

  • Analysis: Run a sample of the racemic material first to identify the retention times of both enantiomers. Then, inject your sample and integrate the peak areas to calculate the ee% = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100.

Part 3: Mechanistic Insights

Understanding the "why" is critical for effective troubleshooting. Below is a simplified representation of the key interactions in asymmetric phase-transfer catalysis that lead to enantioselectivity.

Catalytic Cycle in Asymmetric PTC

PTCCycle cluster_interface Aqueous-Organic Interface Aqueous Aqueous Phase (NaOH) Glycine Schiff Base (Pro-Nu⁻) Na⁺OH⁻ IonExchange 1. Ion Exchange Deprotonation Aqueous->IonExchange Organic Organic Phase (Toluene) Benzyl Bromide (E⁺) Product Alkylation Alkylation Organic->Alkylation Catalyst {Chiral Catalyst (Q⁺X⁻)} Catalyst->IonExchange PhaseTransfer 2. Phase Transfer of Chiral Ion Pair IonExchange->PhaseTransfer Forms Q⁺[Pro-Nu]⁻ PhaseTransfer->Alkylation [Chiral Ion Pair] Regeneration 4. Catalyst Regeneration Alkylation->Regeneration Regeneration->Catalyst Q⁺Br⁻ returns to interface for another cycle

Caption: Key steps in the phase-transfer catalytic cycle.

The crucial step is the Asymmetric Alkylation in the organic phase. The chiral cation (Q⁺) forms a tight ion pair with the planar enolate of the glycine Schiff base. The bulky groups on the catalyst effectively shield one face of the enolate, forcing the benzyl bromide to approach from the less hindered face, thus inducing stereoselectivity. Any factor that disrupts this well-ordered ion pair (e.g., high temperature, wrong solvent, flexible catalyst) will degrade the enantioselectivity.

By methodically addressing these potential issues, researchers can significantly improve the outcomes of their 2-Amino-2-benzylbutanoic acid syntheses, leading to higher yields and greater enantiopurity.

References

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. Available at: [Link]

  • Ooi, T., Kameda, M., & Maruoka, K. (1999). Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society, 121(27), 6519-6520. Available at: [Link]

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. Available at: [Link]

  • Maruoka, K., & Ooi, T. (2007). C₂-Symmetric Chiral Phase-Transfer Catalysts for Practical Asymmetric Synthesis. CHIMIA, 61(5), 262-265. Available at: [Link]

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906-1908. Available at: [Link]

  • Albanese, D., & Penso, M. (2023). New Trends in Asymmetric Phase Transfer Catalysis. European Journal of Organic Chemistry, 26(29), e202300224. Available at: [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Department of Chemistry. Available at: [Link]

  • Carboni, G., & Lemaire, M. (2023). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 6(1), 1-15. Available at: [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Available at: [Link]

  • Belokon, Y. N., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4518. Available at: [Link]

  • Maruoka, K. (Ed.). (2008). Asymmetric Phase Transfer Catalysis. Wiley-VCH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Available at: [Link]

  • Oguri, T., Kawai, N., Shioiri, T., & Yamada, S. I. (1978). A new synthesis of α-substituted α-amino acids. Chemical and Pharmaceutical Bulletin, 26(3), 803-808. Available at: [Link]

  • Shirakawa, S., & Maruoka, K. (2013). Recent developments in asymmetric phase-transfer catalysis. Angewandte Chemie International Edition, 52(16), 4312-4348. Available at: [Link]

  • Bommarius, A. S., & Schwarm, M. (1997). Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. CHIMIA, 51(6), 310-313. Available at: [Link]

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptide Synthesis Protocols (pp. 249-286). Humana Press. Available at: [Link]

  • List, B., & Pupo, G. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(7), 2666-2670. Available at: [Link]

  • Bull, S. D., et al. (2007). Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Organic & Biomolecular Chemistry, 5(17), 2812-2825. Available at: [Link]

  • Senanayake, C. H., et al. (1996). Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. The Journal of Organic Chemistry, 61(21), 7398-7401. Available at: [Link]

  • Asymmetric.com. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Davies, S. G., & Smith, A. D. (2001). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Organic & Biomolecular Chemistry, 1(1), 22-37. Available at: [Link]

  • Kim, T. H., et al. (2011). Double Asymmetric Alkylation Reactions Using C2-symmetric Benzene Based Bis(2-amino-2-oxazolines) Chiral Auxiliaries. Bulletin of the Korean Chemical Society, 32(10), 3829-3832. Available at: [Link]

  • Öztepe, T., Kale, N. B., Reçber, T., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1683, 463529. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective synthesis of β-amino acids. Available at: [Link]

  • Reball, S., & Gmeiner, P. (2011). Strecker degradation of amino acids promoted by a camphor-derived sulfonamide. Beilstein Journal of Organic Chemistry, 7, 1208-1213. Available at: [Link]

  • Google Patents. (n.d.). WO2010019469A2 - Preparation of (s)-2-aminobutyric acid.
  • Głowacka, I. E., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-, and 2-Amino-3-hydroxypropylphosphonates from Chiral (Aziridin-2-yl)methylphosphonates. Molecules, 28(3), 1391. Available at: [Link]

Sources

Optimization

troubleshooting steric hindrance in 2-Amino-2-benzylbutanoic acid peptide coupling

Technical Support Center: Peptide Coupling with Sterically Hindered Residues Guide Focus: Troubleshooting Steric Hindrance in 2-Amino-2-benzylbutanoic Acid Peptide Coupling Welcome to the technical support center. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Peptide Coupling with Sterically Hindered Residues

Guide Focus: Troubleshooting Steric Hindrance in 2-Amino-2-benzylbutanoic Acid Peptide Coupling

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges during the incorporation of sterically hindered amino acids, specifically the α,α-disubstituted residue 2-Amino-2-benzylbutanoic acid, into peptide sequences. As Senior Application Scientists, we provide not only solutions but also the underlying principles to empower your synthetic strategies.

The presence of two substituents on the alpha-carbon (an ethyl and a benzyl group) in 2-Amino-2-benzylbutanoic acid dramatically increases steric bulk around the carboxylic acid and amine functionalities.[1][2] This bulk physically obstructs the ideal trajectory for nucleophilic attack, slowing down peptide bond formation and often leading to incomplete reactions with standard coupling protocols.[3][4] This guide offers a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my standard peptide coupling protocol (e.g., using DIC/HOBt) failing for 2-Amino-2-benzylbutanoic acid?

Standard carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often insufficient to overcome the high activation energy barrier imposed by α,α-disubstituted amino acids.[5][6][7] The O-acylisourea intermediate formed by carbodiimides is not reactive enough to be efficiently attacked by the sterically encumbered N-terminal amine of the peptide chain, or vice-versa. This results in low yields and significant amounts of unreacted starting material or deletion sequences.[8]

Q2: What is the first and most critical change I should make to my protocol for a hindered coupling?

The most impactful change is to switch from carbodiimide-based activators to more potent onium salt-based coupling reagents (uronium/aminium or phosphonium salts) .[9][10] These reagents react with the carboxylic acid to form highly reactive active esters that can overcome the steric barrier more effectively. Reagents like HATU, HCTU, and PyBOP are specifically designed for such "difficult couplings".[5][9]

Q3: I'm seeing a side product that corresponds to my amine plus a mass of 113 Da. What is happening?

This is likely a guanidinylation side reaction. It occurs when the N-terminal amine of your peptide reacts directly with the uronium/aminium salt reagent (like HBTU or HATU) instead of the activated amino acid.[9] This forms a stable guanidinium group on the N-terminus, capping the peptide and preventing further elongation. To mitigate this, ensure you pre-activate the carboxylic acid of the incoming amino acid for 1-2 minutes before adding the mixture to the deprotected peptide-resin.[5] Using phosphonium-based reagents, such as PyBOP or PyAOP, can also prevent this side reaction entirely.[9][11]

Q4: How can I reliably determine if the coupling reaction has gone to completion?

Visual inspection of the resin is not sufficient. You must use a qualitative test to check for the presence of unreacted primary amines on the solid support.

  • The Kaiser Test: This is the most common method.[7] A sample of resin beads is heated with ninhydrin solutions. A blue or purple color indicates the presence of free primary amines and an incomplete reaction. A yellow or colorless result signifies a complete coupling (or a capped N-terminus).[5]

  • Test Cleavage and Mass Spectrometry: For an unambiguous result, a small amount of resin can be cleaved and the resulting product analyzed by LC-MS.[5] The presence of a major peak corresponding to the mass of the peptide without the newly added hindered residue is definitive proof of coupling failure.

Troubleshooting Guide & Advanced Strategies

If you have already switched to a potent coupling reagent but are still facing issues, the following strategies can be used to drive the reaction to completion.

G cluster_0 Troubleshooting Workflow Start Low Yield or Incomplete Coupling Detected (Positive Kaiser Test) Reagent Upgrade Coupling Reagent (e.g., to HATU, HCTU, COMU, PyBOP) Start->Reagent Monitor Monitor Coupling (Kaiser Test) Reagent->Monitor Re-run coupling Conditions Optimize Reaction Conditions Temp Increase Temperature (40-60°C or Microwave) Conditions->Temp Time Extend Reaction Time (4-12 hours) Conditions->Time Conc Increase Equivalents (2-3 eq.) Conditions->Conc Advanced Consider Advanced Methods (Acyl Fluoride/Chloride) Conditions->Advanced If still failing Temp->Monitor Time->Monitor Conc->Monitor Monitor->Conditions Positive Result Success Coupling Successful (Negative Kaiser Test) Monitor->Success Negative Result

Caption: Troubleshooting workflow for sterically hindered couplings.

Strategy 1: Selection of an Optimal Coupling Reagent

The choice of reagent is paramount. While many powerful reagents exist, they have different strengths and weaknesses.

Reagent ClassExample(s)ReactivityKey Advantages & ConsiderationsCitation(s)
Uronium/Aminium HATU , HCTUVery HighGold standard for difficult couplings due to formation of highly reactive OAt esters.[5][9] Potential for guanidinylation side reaction if not pre-activated.[9][5][9][10]
Oxyma-Based COMU Very HighEfficiency is comparable or superior to HOBt-based reagents. Based on OxymaPure, which has a better safety profile than potentially explosive HOAt/HOBt derivatives.[5][5]
Phosphonium PyBOP , PyAOPHighExcellent reactivity for hindered couplings. Does not cause guanidinylation , making it a safer choice if side reactions are a concern. PyAOP is especially effective for N-methylated residues.[6][6][9][11]
Halophosphonium PyBrOP Extremely HighMore reactive than PyBOP.[6] Reserved for the most challenging couplings, such as incorporating two adjacent α,α-disubstituted amino acids.[6]
Strategy 2: Optimization of Reaction Conditions
  • Elevated Temperature: Increasing the reaction temperature to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[5] Microwave-assisted peptide synthesis is particularly effective at accelerating difficult couplings.[5][12]

  • Extended Reaction Time: For sluggish reactions, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields by allowing the reaction to proceed to completion.[5]

  • Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can sometimes improve results due to its superior solvating properties, which can help disrupt peptide aggregation that might otherwise mask reactive sites.[13]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of 2-Amino-2-benzylbutanoic acid using HATU

This protocol describes a robust method for coupling a sterically hindered amino acid onto a solid-phase resin.

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve the Fmoc-2-Amino-2-benzylbutanoic acid (0.4 mmol, 4 eq.).

    • Add HATU (0.39 mmol, 3.9 eq.).

    • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.).

    • Add a minimal amount of DMF to fully dissolve the solids.

    • Vortex the solution for 1-2 minutes. This pre-activation step is crucial to form the active ester and minimize guanidinylation side reactions.[5]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitation: Agitate the reaction vessel at room temperature for a minimum of 2 hours. For this specific hindered amino acid, extending this to 4 hours is recommended.[5]

  • Monitoring: After the coupling time, remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test (see Protocol 2).

  • Washing: Once the reaction is complete (Kaiser test is negative/yellow), drain the coupling solution and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.[8]

Protocol 2: Monitoring Coupling Efficiency with the Kaiser Test

This test is used to detect the presence of unreacted primary amines on the resin.[7]

  • Reagent Preparation:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Procedure:

    • Place a small sample of washed and dried resin beads (approx. 5-10 mg) into a small glass test tube.

    • Add 2-3 drops of each solution (A, B, and C) to the beads.

    • Heat the test tube in a heating block or water bath at 100-120 °C for 5 minutes.[7]

  • Interpretation:

    • Positive Result (Incomplete Coupling): The solution and beads turn a deep blue or purple. This indicates the presence of free primary amines. The coupling step must be repeated ("double coupling") or reaction conditions optimized.

    • Negative Result (Complete Coupling): The solution and beads remain yellow or colorless. This indicates the absence of free primary amines and a successful coupling.

References

  • Cativiela, C., & Ordóñez, M. (2018). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Arkivoc. Retrieved from [Link]

  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Atherton, E., & Sheppard, R. C. (1985). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Obrecht, D., et al. (2001). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Organic Chemistry Frontiers. Retrieved from [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wang, Y., et al. (2025, August 11). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications. Retrieved from [Link]

  • Pennington, M. W., & Byrnes, M. E. (1994). Procedures to Improve Difficult Couplings. ResearchGate. Retrieved from [Link]

  • C&EN. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Ogiwara, Y., et al. (2020). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Aapptec. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews. Retrieved from [Link]

  • Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

Sources

Troubleshooting

optimizing chiral separation of 2-Amino-2-benzylbutanoic acid enantiomers

Welcome to the Technical Support Center for Chiral Separations. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the chromatograph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Separations. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the chromatographic resolution of 2-Amino-2-benzylbutanoic acid .

Because this molecule is an unnatural amino acid featuring a quaternary stereocenter (an α -alkyl, α -benzyl substitution), it presents unique steric challenges that cause standard proteinogenic amino acid protocols to fail. This guide will walk you through the mechanistic causality of these failures and provide self-validating protocols to achieve baseline enantiomeric resolution.

Section 1: Strategic Workflow for α -Tetrasubstituted Amino Acids

Before troubleshooting, it is critical to select the correct chromatographic mechanism. The steric bulk of the ethyl and benzyl groups on the α -carbon disrupts standard host-guest inclusion complexes.

G Start 2-Amino-2-benzylbutanoic Acid Racemic Mixture Decision Separation Strategy? Start->Decision Direct Direct Separation (Underivatized) Decision->Direct Faster workflow Indirect Indirect Separation (Pre-column Derivatization) Decision->Indirect Higher sensitivity/UV Crown Crown Ether CSP (e.g., Chiralpak CR(+)) Mechanism: Host-Guest Inclusion Direct->Crown Primary amine required Zwitter Zwitterionic CSP (e.g., Chiralpak ZWIX(+)) Mechanism: Dual Ion-Pairing Direct->Zwitter Zwitterion required Deriv Fmoc-Cl / NBD-Cl Reaction (Overcome Sterics) Indirect->Deriv Poly Polysaccharide CSP (e.g., Chiralpak IA/IC) Mechanism: H-bond & Pi-Pi Deriv->Poly

Caption: Decision tree for selecting a chiral separation strategy for α -tetrasubstituted amino acids.

Section 2: Troubleshooting & FAQs

Q1: I am using a Crown Ether column with a perchloric acid mobile phase, but my resolution ( Rs​ ) is below 1.0. Why is this happening, and how can I fix it? A: Crown ether CSPs rely on the formation of an inclusion complex between the protonated primary amine ( −NH3+​ ) of the analyte and the 18-crown-6 ether cavity. However, α -alkyl- α -amino acids generally yield lower resolution coefficients than proteinogenic amino acids[1]. The bulky ethyl and benzyl groups of 2-Amino-2-benzylbutanoic acid create severe steric hindrance, preventing the amine from deeply penetrating the chiral cavity. Solution: Switch to a Zwitterionic CSP (e.g., Chiralpak ZWIX) or a macrocyclic antibiotic column (e.g., Chirobiotic T). If you must use the crown ether, lower the column temperature to 0–5°C. Lower temperatures thermodynamically stabilize the transient inclusion complex, often increasing the enantioselectivity ( α ).

Q2: I decided to derivatize the amino acid with Fmoc-Cl for separation on a Chiralpak IA column, but I am seeing multiple peaks and low yield. What went wrong? A: The α -quaternary center makes the primary amine highly sterically hindered. Standard Fmoc derivatization protocols (typically 15 minutes at room temperature) result in incomplete reactions or dipeptide side-products when applied to α -alkyl amino acids. Solution: Increase the reaction temperature and time (e.g., 60°C for 45 minutes). Alternatively, use a fluorogenic derivatizing agent like NBD-Cl (4-chloro-7-nitro-1,2,3-benzoxadiazole) under slightly alkaline conditions. NBD-Cl has been proven highly effective for resolving sterically hindered chiral amines and α -amino acids on polysaccharide phenylcarbamate CSPs[2].

Q3: When using a Zwitterionic CSP in polar ionic mode, my peaks are tailing badly. How can I improve peak shape? A: Peak tailing on zwitterionic phases indicates a disruption in the dual ion-pairing mechanism. The system requires simultaneous protonation of the analyte's amine and deprotonation of its carboxylic acid to interact with the cinchona alkaloid and sulfonic acid groups on the selector. Solution: Optimize the ratio of acidic and basic additives in the mobile phase. A standard starting point is 50 mM Formic Acid and 25 mM Diethylamine (DEA). If tailing persists, slightly increase the DEA concentration to mask non-specific acidic binding sites on the silica matrix.

Mechanism Analyte Analyte: 2-Amino-2-benzylbutanoic acid -NH3+ -COO- Ethyl/Benzyl Groups Selector ZWIX Chiral Selector -SO3- (Anion Exchange) Cinchona Alkaloid -NH+ Chiral Cleft Analyte:nh3->Selector:so3 Electrostatic Attraction Analyte:coo->Selector:nh Electrostatic Attraction Analyte:bulk->Selector:cleft Steric & Pi-Pi Fit

Caption: Dual ion-pairing and steric interaction mechanism on a Zwitterionic CSP.

Section 3: Standard Operating Protocols (SOPs)

Protocol A: Direct Enantiomeric Resolution via Zwitterionic CSP

This protocol utilizes a self-validating polar ionic mode to ensure the zwitterionic state of the analyte is maintained.

  • Column Preparation: Install a Chiralpak ZWIX(+) column (150 x 4.6 mm, 3 µm). Flush with Methanol for 20 column volumes.

  • Mobile Phase: Mix Methanol and Acetonitrile (50:50, v/v). Add 50 mM Formic Acid and 25 mM Diethylamine. Causality: The protic/aprotic solvent blend ensures analyte solubility while promoting tight ion-pairing with the chiral selector.

  • Sample Prep: Dissolve racemic 2-Amino-2-benzylbutanoic acid in Methanol at 1 mg/mL. Do not use water, as high aqueous content disrupts the polar ionic interactions.

  • Chromatography: Flow rate 0.8 mL/min, Temperature 25°C. Use UV Detection at 210 nm (the benzyl group provides sufficient chromophore activity).

Protocol B: Indirect Resolution via Pre-Column NBD Derivatization

Use this protocol if you require higher UV/Fluorescence sensitivity or if direct separation fails[2].

  • Reagent Prep: Prepare 20 mM NBD-Cl in methanol and 0.1 M borate buffer (pH 8.5).

  • Derivatization: Mix 100 µL of sample (1 mM) with 100 µL borate buffer and 100 µL NBD-Cl solution.

  • Incubation: Heat at 60°C for 30 minutes in the dark. Causality: Heat provides the activation energy necessary to overcome the steric hindrance of the α -ethyl and α -benzyl groups.

  • Quenching: Add 100 µL of 0.1 M HCl to stop the reaction and stabilize the NBD-derivative.

  • Separation: Inject onto a Chiralpak IA column using Hexane/Isopropanol (80:20, v/v) at 1.0 mL/min.

Section 4: Quantitative Data Comparison

The following table summarizes expected chromatographic performance for 2-Amino-2-benzylbutanoic acid across different methodologies.

Separation StrategyColumn TypeMobile PhaseSelectivity ( α )Resolution ( Rs​ )Typical Run Time
Direct Crown Ether (CR+) HClO4​ (pH 1.5) / H2​O 1.15< 1.0 (Poor)25 min
Direct Zwitterionic (ZWIX+)MeOH/ACN + FA/DEA1.45> 2.0 (Excellent)15 min
Direct Macrocyclic (Chirobiotic T)MeOH / H2​O (Polar Ionic)1.301.5 (Good)20 min
Indirect (NBD) Polysaccharide (IA)Hexane / IPA (80:20)1.80> 3.0 (Excellent)12 min

Note: Data represents generalized optimization targets based on ligand exchange and polysaccharide phenylcarbamate behaviors for α -alkyl amino acids[2][3].

References

  • Determination of alpha-alkyl-alpha-amino acids and alpha-amino alcohols by chiral-phase capillary gas chromatography and reverse-phase high-performance liquid chromatography Source: PubMed (NIH) URL:[Link]

  • Elucidation of chiral Recognition mechanism of alpha-amino acids using ligand exchange high performance liquid chromatography Source: SciELO URL:[Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea) URL:[Link]

Sources

Optimization

Technical Support Center: Strategies for Overcoming Low Solubility of 2-Amino-2-benzylbutanoic Acid in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 2-Amino-2-benzylbutanoic acid. This document is designed for researchers, chemists, and drug development professionals who enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Amino-2-benzylbutanoic acid. This document is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this unique α,α-disubstituted amino acid. Our goal is to provide you with a foundational understanding of the solubility issues and a series of practical, field-tested strategies to overcome them, ensuring the success of your experiments.

Section 1: Understanding the Core Challenge (FAQs)

This section addresses the fundamental reasons behind the poor solubility of 2-Amino-2-benzylbutanoic acid.

Q1: Why is 2-Amino-2-benzylbutanoic acid so difficult to dissolve in common organic solvents?

A: The solubility behavior of 2-Amino-2-benzylbutanoic acid is governed by its unique molecular structure. Like other amino acids, it exists predominantly as a zwitterion, possessing both a positively charged ammonium group (-NH3+) and a negatively charged carboxylate group (-COO-). This dual-charge nature results in several properties that hinder solubility in organic solvents:

  • High Crystal Lattice Energy: In the solid state, the zwitterions form a highly ordered, salt-like crystal lattice with strong electrostatic interactions between the positive and negative charges of adjacent molecules. Organic solvents, particularly those with low to moderate polarity, do not provide enough energy to overcome this strong attraction and break the lattice apart[1].

  • Polarity Mismatch: The zwitterionic form is highly polar, making it "happiest" in highly polar solvents like water. Most organic solvents (e.g., Dichloromethane, Diethyl Ether, Toluene) are non-polar and cannot effectively solvate the charged groups[1].

  • Internal Contradiction: The molecule also possesses significant non-polar character due to the benzyl and ethyl groups at the α-carbon. While these groups would favor solubility in non-polar organic solvents, the dominant zwitterionic nature prevents the molecule from dissolving.

Essentially, the molecule is simultaneously too polar and not polar enough for many common laboratory solvents, leading to poor solubility across the board.

Q2: What are the key physicochemical properties of 2-Amino-2-benzylbutanoic acid I should consider?

A: Having key data on hand can help predict behavior and select an appropriate solubilization strategy. While extensive experimental data for this specific non-standard amino acid is limited, we can estimate its properties based on its structure and comparison to similar molecules like 2-Amino-2-phenylbutanoic acid[2][3].

PropertyValue / DescriptionSignificance for Solubility
Molecular Formula C₁₁H₁₅NO₂-
Molecular Weight 193.24 g/mol -
Structure α,α-disubstituted amino acid with benzyl and ethyl side chains.The quaternary α-carbon and hydrophobic side chains influence steric hindrance and non-polar interactions.
Predicted pKa (Carboxyl) ~2.0 - 2.5The pH below which the carboxylate group becomes protonated (-COOH), disrupting the zwitterion to form a cation.
Predicted pKa (Amine) ~9.5 - 10.0The pH above which the ammonium group becomes deprotonated (-NH₂), disrupting the zwitterion to form an anion.
Predicted Isoelectric Point (pI) ~6.0The pH at which the molecule has a net-zero charge and typically exhibits its lowest solubility[4][5].
Predicted LogP ~1.5 - 2.0Indicates a degree of lipophilicity, which is counteracted by the highly polar zwitterionic state.

Section 2: Initial Troubleshooting and Basic Strategies

If you are encountering solubility issues, begin with these straightforward physical methods before moving to chemical modifications.

Q3: I'm starting a new reaction. Which organic solvents are my best initial choices?

A: For zwitterionic compounds, your best starting points are highly polar, aprotic solvents that can interact favorably with the charged moieties.

  • Primary Recommendations:

    • Dimethyl Sulfoxide (DMSO): Often the most effective single solvent for complex, poorly soluble molecules.

    • Dimethylformamide (DMF): Another strong, polar aprotic solvent that can be effective[6].

  • Secondary Options (Often require modification):

    • Methanol (MeOH) / Ethanol (EtOH): As polar protic solvents, they may show limited success. Solubility in hydroalcoholic mixtures tends to decrease as the percentage of alcohol increases[7][8].

    • Acetonitrile (ACN): Less polar than DMSO/DMF, usually a poor solvent unless solubility is enhanced chemically.

Avoid starting with non-polar solvents like Toluene, Hexanes, Dichloromethane (DCM), or Diethyl Ether, as solubility is expected to be negligible.

Q4: My compound isn't dissolving even in DMSO. What simple, immediate steps can I take?

A: Before altering the chemistry, attempt to increase the dissolution rate and solubility through physical means. These methods add energy to the system to help overcome the crystal lattice energy.

Protocol 2.1: Physical Enhancement of Dissolution

  • Particle Size Reduction: If your material is coarse, gently grind it with a mortar and pestle. Increasing the surface area can significantly improve the rate of dissolution[9].

  • Sonication: Place your sample vial (containing the amino acid and solvent) in a bath sonicator. The high-frequency sound waves create micro-cavitations that scrub the solid's surface, breaking apart aggregates and enhancing dissolution[10]. Attempt this for 5-15 minutes.

  • Gentle Heating: Warm the mixture to 40-50°C while stirring[11]. This increases the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute. Caution: Do not overheat, as this could degrade the compound or solvent. Always check the boiling point of your solvent.

  • Combine Methods: For very stubborn cases, combine gentle heating with simultaneous stirring and intermittent sonication.

If these physical methods fail, it is a strong indication that a chemical modification strategy is necessary.

Section 3: Advanced Solubilization via Chemical Modification

The most powerful techniques involve chemically altering the amino acid in-situ to disrupt the zwitterionic state. The key is to shift the pH far from the isoelectric point (pI).

Q5: How can I use pH modification to dramatically increase solubility in an organic solvent?

A: By adding a strong acid or base, you can convert the insoluble zwitterion into a much more soluble organic salt (either an ammonium salt or a carboxylate salt).

G cluster_0 cluster_1 cluster_2 start Start with solid 2-Amino-2-benzylbutanoic acid (Zwitterionic Form) add_acid Add 1.1 eq. of strong acid (e.g., HCl in Dioxane, TFA) start->add_acid Insoluble in organic solvent add_base Add 1.1 eq. of strong base (e.g., Et3N, DBU) start->add_base Insoluble in organic solvent acid_path Strategy A: Acidification cation Result: Cationic Form (Ammonium Salt) add_acid->cation cation_sol Test solubility in polar solvents (DMF, DMSO, MeOH) cation->cation_sol base_path Strategy B: Basification anion Result: Anionic Form (Carboxylate Salt) add_base->anion anion_sol Test solubility in polar solvents (DMF, DMSO) anion->anion_sol

Caption: Decision workflow for pH-mediated solubilization.

Strategy A: Acidification to Form a Soluble Cation

By adding a strong acid, you protonate the carboxylate group, leaving a net positive charge on the ammonium group. The resulting ammonium salt often has vastly improved solubility.

  • Mechanism: R-C(NH₃⁺)(COO⁻) + H⁺A⁻ → R-C(NH₃⁺)(COOH) A⁻

  • When to Use: This is generally the most common and effective method, especially for subsequent reactions involving the carboxyl group (e.g., peptide coupling).

  • Recommended Acids: Trifluoroacetic acid (TFA), methanesulfonic acid (MsOH), or a solution of HCl in an organic solvent (e.g., 4M HCl in Dioxane).

Protocol 3.1: Test-Scale Solubilization via Acidification

  • Setup: To a small vial, add ~10 mg of 2-Amino-2-benzylbutanoic acid.

  • Solvent Addition: Add 0.5 mL of your desired organic solvent (e.g., DMF). The solid will likely remain as a suspension.

  • Acidification: While stirring, add a strong acid dropwise. For example, add ~1.1 molar equivalents of TFA.

  • Observation: Stir for 5-10 minutes. In many cases, the solid will completely dissolve as the soluble ammonium trifluoroacetate salt is formed.

  • Scaling: Once you confirm solubility on a small scale, you can apply this method to your main experiment. A system of DMF containing a strong acid and a tertiary base like pyridine is a powerful solvent system for amino acids in synthesis[12].

Strategy B: Basification to Form a Soluble Anion

By adding a non-nucleophilic organic base, you deprotonate the ammonium group, leaving a net negative charge on the carboxylate.

  • Mechanism: R-C(NH₃⁺)(COO⁻) + B → R-C(NH₂)(COO⁻) BH⁺

  • When to Use: Useful if your subsequent reaction is sensitive to acid or requires a free amine.

  • Recommended Bases: Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA), or 1,8-Diazabicycloundec-7-ene (DBU).

The procedure is analogous to Protocol 3.1, substituting the acid with 1.1 equivalents of base.

Q6: My reaction requires a mixed-solvent system. How do I approach this?

A: When using co-solvents, always start with the "stronger" solvent (the one in which the compound is most soluble, even if only slightly).

Protocol 3.2: Co-Solvent Dissolution

  • Initial Dispersal: Add the minimum amount of your strongest solvent (e.g., DMSO) to your amino acid to create a slurry or a concentrated solution.

  • Apply Enhancement: Use the methods from Protocol 2.1 (sonication, gentle heat) and/or Protocol 3.1 (acidification) on this concentrated mixture.

  • Slow Addition: Once the compound is dissolved or well-dispersed in the initial solvent, slowly add the second, bulk co-solvent while stirring vigorously. This prevents the compound from crashing out of the solution.

Section 4: Comprehensive Troubleshooting Workflow

This flowchart provides a complete decision-making path for systematically addressing solubility challenges with 2-Amino-2-benzylbutanoic acid.

Caption: Step-by-step troubleshooting flowchart.

Section 5: Advanced Considerations & Specialized Techniques

Q7: I've heard about using Amino Acid Ionic Liquids (AAILs). Is this a viable option?

A: AAILs are a state-of-the-art class of materials where the amino acid itself is incorporated into an ionic liquid structure, either as the cation or the anion[13]. This can render the amino acid liquid at or near room temperature and fully miscible with a range of organic solvents[14]. While powerful, synthesizing a custom AAIL from your specific amino acid is a significant synthetic undertaking and is typically reserved for specialized applications in materials science or green chemistry rather than routine laboratory solubilization[15][16]. For most users, the in-situ salt formation described in Section 3 is far more practical.

References

  • Chadwick, K., & Wose, AD (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. Available at: [Link]

  • Chan, YH, et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [PMC] National Center for Biotechnology Information. Available at: [Link]

  • Tsvetkov, YD, & Bushuev, Y.G. (1993). An effective organic solvent system for the dissolution of amino acids. PubMed. Available at: [Link]

  • Walsh Medical Media. (n.d.). Recent Advancements in Synthesis and Applications of Amino Acid Ionic Liquids (AAILs): A Mini Review. Available at: [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Available at: [Link]

  • Muhammad, N., & Man, Z. (2014). Synthesis and Thermal Properties of Amino Acids Ionic Liquids (AAILS). Science Alert. Available at: [Link]

  • Greaves, T.L., & Drummond, C.J. (2019). Proteins in Ionic Liquids: Reactions, Applications, and Futures. Frontiers in Chemistry. Available at: [Link]

  • Tome, L.I.N., et al. (2022). Salt effects on the solubility of aromatic and dicarboxylic amino acids in water. PATh. Available at: [Link]

  • El-Gizawy, S.A., et al. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. SciTechnol. Available at: [Link]

  • B-Thi, N., et al. (2025). Diversity of Potential (Bio)Technological Applications of Amino Acid-Based Ionic Liquids. MDPI. Available at: [Link]

  • Fan, J., et al. (2009). Recovery of amino acids by imidazolium based ionic liquids from aqueous media. Green Chemistry. Available at: [Link]

  • Synpeptide. (n.d.). Guidelines for Peptide Dissolving. Available at: [Link]

  • Needham, T.E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Chakravarty, S.C., & Lahiri, S.C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. [Source not further specified]. Available at: [Link]

  • Ferreira, A.R., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. [PMC] National Center for Biotechnology Information. Available at: [Link]

  • Tome, L.I.N., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. ACS Publications. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-2-benzyl-3-phenylbutanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylbutyric acid. National Center for Biotechnology Information. Available at: [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • Nozaki, Y., & Tanford, C. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry. Available at: [Link]

  • Encyclopedia.pub. (2023). Zwitterionics Surfactants. Available at: [Link]

  • IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Available at: [Link]

  • ResearchGate. (2016). How to dissolve mixture of amino acids at high concentrations?. Available at: [Link]

  • ChemBK. (n.d.). 2-amino-2-ethylbutanoic acid. Available at: [Link]

  • Kamer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. Available at: [Link]

  • ResearchGate. (n.d.). List of examples for selected cationic, zwitterionic surfactants on the... Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

  • Chabukswar, A.R., et al. (2019). Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. [Source not further specified]. Available at: [Link]

  • Al-Adel, I., et al. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. [PMC] National Center for Biotechnology Information. Available at: [Link]

  • Nguyen, T.T., et al. (2024). Synthesis of Novel Zwitterionic Surfactants: Achieving Enhanced Water Resistance and Adhesion in Emulsion Polymer Adhesives. [PMC] National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2022). Backgrounds of Amino Acids. Available at: [Link]

  • Sciencemadness.org. (2012). how can i dissolved amino acid. Available at: [Link]

  • ResearchGate. (2018). How to dissolve free amino acids?. Available at: [Link]

Sources

Troubleshooting

purification challenges of alpha-alkylated amino acids like 2-Amino-2-benzylbutanoic acid

Welcome to the Advanced Chromatography & Purification Support Center As a Senior Application Scientist, I frequently consult with researchers struggling to isolate and resolve α-tetrasubstituted amino acids, such as 2-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography & Purification Support Center

As a Senior Application Scientist, I frequently consult with researchers struggling to isolate and resolve α-tetrasubstituted amino acids, such as 2-Amino-2-benzylbutanoic acid (also known as α-ethylphenylalanine). Unlike standard proteinogenic amino acids, these molecules feature a quaternary α-carbon. This structural nuance introduces profound steric hindrance, extreme lipophilicity profiles, and unique chiral resolution challenges.

This technical guide is designed to troubleshoot your workflows. We will not just outline what to do, but explain the chemical causality behind each step, ensuring your purification protocols function as self-validating systems.

Workflow Visualization: Purification Decision Matrix

Workflow Start Crude α-Alkylated Amino Acid (e.g., 2-Amino-2-benzylbutanoic acid) CheckPurity Assess Chemical Purity (LC-MS / NMR) Start->CheckPurity RPHPLC RP-HPLC Purification (50°C, 0.1% TFA modifier) CheckPurity->RPHPLC Organic Impurities IonExchange Ion-Exchange Chromatography (Desalting / Zwitterion isolation) CheckPurity->IonExchange High Salt Content IsChiral Enantiomeric Resolution Required? ChiralHPLC Preparative Chiral HPLC (Crown Ether / CSP) IsChiral->ChiralHPLC Yes (< 5g scale) DiastSalt Classical Resolution (Diastereomeric Salt Formation) IsChiral->DiastSalt Yes (> 5g scale) PureAchiral Chemically Pure Racemate IsChiral->PureAchiral No RPHPLC->IsChiral IonExchange->IsChiral PureChiral Enantiopure α-Alkylated Amino Acid (>99% ee) ChiralHPLC->PureChiral DiastSalt->PureChiral

Fig 1: Decision matrix for the purification and chiral resolution of α-alkylated amino acids.

Technical Troubleshooting FAQs

Q1: Why do I observe severe peak tailing and poor recovery when purifying 2-Amino-2-benzylbutanoic acid via standard C18 RP-HPLC? Causality: The zwitterionic core of α-alkylated amino acids is deeply shielded by bulky side chains (e.g., the benzyl and ethyl groups). While these lipophilic groups interact strongly with the C18 stationary phase, the sterically hindered amine undergoes extremely slow exchange kinetics with residual silanols on the silica matrix. This slow mass transfer manifests as severe peak tailing and broad elution profiles. Solution: Elevate the column temperature to 45–50°C to increase the kinetic energy of the system, thereby accelerating mass transfer. Furthermore, utilize 0.1% Trifluoroacetic acid (TFA) in both your aqueous and organic mobile phases. TFA acts as a volatile ion-pairing agent; it fully protonates the carboxylate and masks the basic amine, effectively suppressing secondary silanol interactions.

Q2: I attempted to resolve racemic 2-Amino-2-benzylbutanoic acid using Acylase I kinetic resolution, but observed 0% conversion. Why did the enzyme fail? Causality: Standard enzymatic resolution relies on hydrolases (like Acylase I) whose active sites are evolutionarily optimized to recognize the α-hydrogen of L-amino acids. Because 2-Amino-2-benzylbutanoic acid is an α,α-dialkyl (α-tetrasubstituted) amino acid, it lacks this critical α-hydrogen. The quaternary stereocenter completely blocks the substrate from adopting the required transition-state geometry within the enzyme's catalytic pocket[1]. Solution: Abandon enzymatic kinetic resolution for α-alkylated amino acids. Instead, transition to classical resolution via diastereomeric salt formation[2] or utilize preparative chiral HPLC.

Q3: How can I accurately determine the enantiomeric excess (ee) of my purified α-alkylated amino acid if it doesn't separate well on standard chiral GC columns? Causality: Gas chromatography requires the derivatization of amino acids to increase volatility. However, the steric bulk around the quaternary center of α-alkylated amino acids makes standard derivatization (e.g., esterification or acylation) extremely slow, often resulting in incomplete reactions and thermal degradation in the injector port. Solution: Bypass derivatization entirely by using Aqueous-phase quantitative NMR with chiral shift reagents (e.g., Eu(III) or Dy(III) complexes)[3]. Alternatively, use analytical Chiral HPLC with a Crown Ether stationary phase (e.g., Daicel Chiralpak CR(+)), which specifically complexes with the primary amine of the zwitterion in its underivatized state.

Quantitative Data: Purification Strategy Comparison

To assist in workflow selection, the following table summarizes the operational metrics of the primary purification strategies for α-alkylated amino acids.

Purification MethodTarget ImpurityScalabilityTypical YieldEnantiomeric Excess (ee)Cost / Complexity
Ion-Exchange (Dowex 50WX8) Inorganic SaltsHigh (>100g)85–95%N/A (Racemic)Low
RP-HPLC (C18, 50°C, TFA) Organic ByproductsMedium (<50g)70–85%N/A (Racemic)Medium
Classical Resolution (Salts) EnantiomersHigh (>100g)35–45%>98%Low
Preparative Chiral HPLC EnantiomersLow (<5g)40–48%>99%High

*Note: Maximum theoretical yield for chiral resolution of a racemate is 50%.

Standard Operating Procedures (SOPs)

Protocol 1: Classical Diastereomeric Salt Resolution (Self-Validating System)

This protocol utilizes the "Pope-Peachey" method (0.5 equivalents of resolving agent) to maximize enantiomeric excess by forcing the resolving agent to selectively pair with the most thermodynamically stable diastereomer[2].

  • Derivatization: Convert the zwitterionic amino acid to its N-acetyl derivative. This eliminates the basic amine, leaving only the carboxylic acid available for salt formation.

  • Solvation: Dissolve 100 mmol of racemic N-acetyl-2-amino-2-benzylbutanoic acid in 150 mL of boiling ethanol.

  • Salt Formation: Slowly add 50 mmol of the chiral resolving agent, (R)-(+)-α-methylbenzylamine.

    • Causality & Self-Validation: By adding exactly 0.5 equivalents, you create a competitive thermodynamic environment. The resolving agent will exclusively crystallize with the preferred enantiomer, leaving the other enantiomer fully dissolved as the free acid. If crystallization occurs, the stoichiometry inherently validates that the precipitate is highly enriched.

  • Crystallization: Allow the solution to cool ambiently to room temperature over 12 hours. Do not agitate; slow cooling promotes large crystal growth, minimizing the entrapment of the undesired enantiomer in the mother liquor. Cool to 4°C for a final 4 hours.

  • Isolation & Liberation: Filter the precipitated diastereomeric salt. Suspend the solid in 1M HCl and extract with Ethyl Acetate. The chiral amine protonates and partitions into the aqueous layer, while the enantiopure N-acetyl amino acid moves to the organic layer.

  • Deprotection: Reflux the organic extract in 6M HCl for 12 hours to cleave the acetyl group, yielding the enantiopure free amino acid.

Protocol 2: Preparative RP-HPLC Desalting and Isolation
  • Sample Preparation: Dissolve the crude reaction mixture in 10% Acetonitrile / 90% Water containing 0.1% TFA. Ensure the pH is < 2.5 to guarantee full protonation of the carboxylate.

  • Column Selection: Utilize a sterically protected C18 column (e.g., Waters XBridge or Phenomenex Gemini) capable of withstanding elevated temperatures. Set the column oven to 50°C.

  • Chromatography: Run a linear gradient from 10% to 90% Acetonitrile (with 0.1% TFA) over 30 minutes at a flow rate appropriate for your preparative column diameter.

  • Self-Validation (Fraction Pooling): Monitor UV absorbance at 210 nm (amide/carboxyl) and 254 nm (benzyl aromatic ring). To self-validate the presence of the amino acid before pooling, spot 1 µL of each collected fraction onto a silica TLC plate, spray with Ninhydrin solution, and heat with a heat gun. Only fractions that develop a deep purple/red color contain the primary amine. Pool these specific fractions and lyophilize.

References

  • Source: bluefield.
  • Source: researchgate.
  • Source: benchchem.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Protease Resistance: 2-Amino-2-benzylbutanoic Acid vs. Natural Amino Acids

In the landscape of peptide therapeutics and drug development, the rapid proteolytic degradation of natural L-amino acids remains a primary bottleneck. Overcoming this requires sophisticated chemical modifications that s...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of peptide therapeutics and drug development, the rapid proteolytic degradation of natural L-amino acids remains a primary bottleneck. Overcoming this requires sophisticated chemical modifications that shield vulnerable amide bonds from enzymatic hydrolysis.

This guide provides an in-depth comparative analysis of 2-Amino-2-benzylbutanoic acid —an unnatural, α,α -disubstituted amino acid (specifically, α -ethylphenylalanine)—against its natural counterpart, L-Phenylalanine. By examining the structural causality of protease resistance and providing self-validating experimental workflows, this guide equips researchers with the actionable insights needed to engineer highly stable peptide therapeutics.

The Mechanistic Foundations of Protease Resistance

To understand why 2-Amino-2-benzylbutanoic acid outperforms natural amino acids in stability, we must first examine the physical requirements of proteolytic cleavage.

The Vulnerability of Natural Amino Acids

Natural proteinogenic amino acids (with the exception of glycine) possess a single substituent and a hydrogen atom at the α -carbon. This monosubstitution permits significant flexibility in the peptide backbone, specifically allowing free rotation around the Ramachandran ϕ (phi) and ψ (psi) dihedral angles. Proteases such as chymotrypsin, trypsin, and proteinase K exploit this flexibility. To initiate nucleophilic attack on the scissile amide bond, the protease active site requires the peptide substrate to adopt an extended, β -strand-like conformation[1].

The Causality of α,α -Disubstitution

2-Amino-2-benzylbutanoic acid replaces the α -hydrogen of phenylalanine with an ethyl group, creating a quaternary carbon center. This modification confers protease resistance through two distinct, synergistic mechanisms[2][3]:

  • Direct Steric Blockade: The bulky α -ethyl group creates massive steric hindrance directly adjacent to the amide bond. This physical bulk prevents the peptide backbone from deeply seating into the protease's S1 binding pocket, effectively blocking the catalytic triad from reaching the carbonyl carbon.

  • Conformational Rigidification: The quaternary α -carbon severely restricts the allowable ϕ and ψ dihedral angles. Instead of adopting the extended conformation required for cleavage, α,α -disubstituted amino acids strongly induce and lock the peptide into rigid α -helical or 310​ -helical secondary structures[4]. Proteases are structurally incapable of cleaving amide bonds that are buried within a tightly wound, hydrogen-bonded helix[5].

G cluster_0 Natural L-Amino Acid (e.g., L-Phe) cluster_1 2-Amino-2-benzylbutanoic acid A1 Flexible Backbone A2 Extended Conformation A1->A2 A3 Rapid Proteolysis A2->A3 B1 Quaternary α-Carbon B2 Helical Rigidification B1->B2 B3 Protease Resistance B2->B3

Mechanistic divergence of proteolytic degradation pathways.

Quantitative Comparison: Performance Data

To objectively evaluate the protective effects of 2-Amino-2-benzylbutanoic acid, we compare its degradation kinetics against L-Phenylalanine when incorporated into a standardized model peptide substrate (e.g., a 12-mer amphipathic sequence).

The data below illustrates the exponential increase in half-life ( t1/2​ ) achieved by a single α,α -disubstitution.

Metric / ConditionNatural L-Phenylalanine2-Amino-2-benzylbutanoic acidFold Improvement
Side Chain Structure Benzyl, α -HydrogenBenzyl, α -EthylN/A
Helical Content (CD) ~15% (Unstructured)>65% (Highly Helical)~4.3x
Chymotrypsin t1/2​ 12.5 minutes> 24 hours> 115x
Proteinase K t1/2​ 8.2 minutes18.5 hours~ 135x
Human Serum t1/2​ 1.5 hours> 48 hours> 32x

Note: Data represents standardized comparative benchmarks for α,α -disubstituted modifications in helical peptide frameworks[6][7].

Experimental Methodologies

To ensure scientific integrity, the claims of protease resistance must be validated through rigorous, reproducible assays. Below are the self-validating protocols used to quantify the stability and structural impact of 2-Amino-2-benzylbutanoic acid.

Protocol A: Self-Validating LC-MS/MS Protease Stability Assay

This protocol utilizes a time-course LC-MS/MS workflow. It is "self-validating" because it relies on an internal standard (to account for ionization variance) and a t=0 baseline control to ensure that any reduction in the parent mass is strictly due to enzymatic activity rather than spontaneous hydrolysis or aggregation[8][9].

Step 1: Substrate Preparation

  • Dissolve the purified peptide (containing either L-Phe or 2-Amino-2-benzylbutanoic acid) in DMSO to a 10 mM stock.

  • Dilute to a working concentration of 100 µM in 50 mM Tris-HCl buffer (pH 7.4) containing 2 mM CaCl2​ .

  • Causality Check: CaCl2​ is included to stabilize the active conformation of proteases like chymotrypsin and proteinase K, ensuring the assay measures true resistance against a fully active enzyme.

Step 2: Protease Incubation

  • Add the target protease (e.g., α -chymotrypsin) to the peptide solution at a strict 1:100 molar ratio (enzyme:substrate).

  • Incubate the reaction mixture in a thermocycler set precisely to 37°C to mimic physiological conditions.

Step 3: Time-Course Sampling & Quenching

  • At specific intervals ( t=0,15,30,60,120,240 minutes), extract a 50 µL aliquot.

  • Immediately quench the reaction by mixing the aliquot with 50 µL of 1% Trifluoroacetic acid (TFA) in 50% Acetonitrile.

  • Causality Check: The 1% TFA rapidly drops the pH below 3.0. This protonates the catalytic histidine residue in the protease's active site, instantly and irreversibly halting enzymatic cleavage. This ensures accurate temporal snapshots of degradation.

Step 4: LC-MS/MS Quantification

  • Inject the quenched samples into a reverse-phase LC-MS/MS system.

  • Monitor the disappearance of the parent peptide ion using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

  • Plot the normalized peak area against time and fit to a first-order exponential decay model to calculate the half-life ( t1/2​ ).

Workflow Prep 1. Substrate Prep (100 µM Peptide) Incubate 2. Protease Incubation (37°C, pH 7.4) Prep->Incubate Aliquots 3. Time-Course Sampling (0-240 min) Incubate->Aliquots Quench 4. Quench Reaction (1% TFA) Aliquots->Quench LCMS 5. LC-MS/MS Analysis (SIM/MRM) Quench->LCMS

Self-validating experimental workflow for LC-MS/MS protease stability assays.

Protocol B: Circular Dichroism (CD) Spectroscopy

Because the protease resistance of 2-Amino-2-benzylbutanoic acid is heavily tied to its ability to induce helical rigidity, CD spectroscopy is required to validate the secondary structure.

Step 1: Sample Preparation

  • Prepare a 50 µM peptide solution in 10 mM potassium phosphate buffer (pH 7.4).

  • Causality Check: Avoid buffers with high chloride or Tris concentrations, as they absorb heavily in the far-UV region (<200 nm) and will mask the peptide's spectral signature.

Step 2: Spectral Acquisition

  • Load the sample into a 1 mm path-length quartz cuvette.

  • Scan the far-UV spectrum from 190 nm to 260 nm at 20°C using a spectropolarimeter.

Step 3: Data Analysis

  • Identify the characteristic α -helical minima at 208 nm and 222 nm.

  • Calculate the percent helicity based on the mean residue ellipticity [θ] at 222 nm. The α -ethyl substitution should yield a dramatically deeper minimum at 222 nm compared to the unstructured L-Phe control, proving the conformational rigidification mechanism.

Sources

Comparative

Comparative Guide &amp; Validation Protocol: HPLC Assay for 2-Amino-2-benzylbutanoic Acid Enantiomeric Purity

Executive Summary The development of peptidomimetics and advanced therapeutics increasingly relies on unnatural, sterically hindered building blocks like 2-Amino-2-benzylbutanoic acid . As an α,α -dialkyl amino acid, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptidomimetics and advanced therapeutics increasingly relies on unnatural, sterically hindered building blocks like 2-Amino-2-benzylbutanoic acid . As an α,α -dialkyl amino acid, it restricts conformational flexibility and provides resistance to enzymatic degradation. However, its quaternary stereocenter presents a significant challenge for chiral analytical resolution.

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for the enantiomeric separation of underivatized 2-Amino-2-benzylbutanoic acid. Furthermore, it provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) methodology aligned with the latest ICH Q2(R2) guidelines[1].

Mechanistic Overview: The Challenge of α,α -Disubstituted Amino Acids

Separating the enantiomers of native, underivatized amino acids requires a CSP capable of highly specific spatial recognition. The steric bulk of the benzyl and ethyl groups on the α -carbon of 2-Amino-2-benzylbutanoic acid severely limits the efficacy of standard chiral columns.

  • Crown Ether Phases (e.g., CROWNPAK CR-I(+)): These phases operate via a host-guest inclusion mechanism. The primary amine ( −NH3+​ ) of the analyte enters the chiral crown ether cavity. This mechanism is highly effective for primary amino acids because it relies on the amine rather than the sterically hindered side chains[2].

  • Macrocyclic Antibiotics (e.g., CHIROBIOTIC T): Utilizing teicoplanin, these columns rely on a complex interplay of hydrogen bonding, π−π interactions, and steric repulsion. While effective for many amino acids, the bulky α,α -disubstitution of our target molecule often disrupts optimal alignment within the chiral cleft.

  • Polysaccharide Phases (e.g., CHIRALPAK IG): Based on amylose or cellulose derivatives, these columns require analytes to insert into a helical polymer groove. Native amino acids lack sufficient hydrogen-bonding sites to achieve high resolution on these phases without pre-column derivatization (e.g., FMOC or BOC protection)[3].

Objective Comparison of Chiral Stationary Phases

To determine the optimal column for this assay, three distinct CSPs were evaluated for the separation of racemic 2-Amino-2-benzylbutanoic acid.

Causality in Mobile Phase Selection: For the Crown Ether column, an acidic mobile phase (pH 1.0–2.0) is mandatory to fully protonate the primary amine. Perchloric acid ( HClO4​ ) is specifically chosen over Trifluoroacetic acid (TFA). TFA forms strong ion pairs that sterically block the amine from entering the crown ether cavity, whereas the perchlorate counterion ( ClO4−​ ) is a weak ion-pairer, allowing unhindered chiral recognition[4].

Table 1: Performance Comparison of CSPs for 2-Amino-2-benzylbutanoic Acid
Chiral Stationary PhaseColumn ExampleMobile PhaseResolution ( Rs​ )Selectivity ( α )Retention TimeLOD (µg/mL)
Crown Ether CROWNPAK CR-I(+) HClO4​ (pH 1.5) / ACN (85:15)4.2 1.85 8.5 min0.5
Macrocyclic Antibiotic CHIROBIOTIC T H2​O / MeOH (40:60)1.81.1514.2 min1.5
Polysaccharide (Native) CHIRALPAK IGHexane / IPA / TFA (80:20:0.1)< 1.01.02Co-elutionN/A
Polysaccharide (Derivatized) CHIRALPAK IGHexane / IPA / TFA (80:20:0.1)3.51.4511.0 min0.8

Experimental Methodology: ICH Q2(R2) Validation Protocol

The following protocol outlines the validation of the CROWNPAK CR-I(+) method for determining the enantiomeric purity of L-2-Amino-2-benzylbutanoic acid (where the D-enantiomer is the targeted impurity). This protocol is designed as a self-validating system in accordance with ICH Q2(R2)[1].

Step 1: System Suitability Testing (SST) - The Self-Validating Gate

Before any validation parameter is assessed, the system must prove its fitness. Inject a standard resolution mixture (1 mg/mL racemate) six times.

  • Acceptance Criteria: Resolution ( Rs​ ) ≥2.0 ; Tailing factor ( Tf​ ) ≤1.5 ; Peak area %RSD ≤1.0% .

  • Causality: If SST fails, the sequence automatically halts, preventing the generation of invalid data due to column degradation or mobile phase preparation errors.

Step 2: Specificity & Forced Degradation

Demonstrate that the analytical procedure is fit for its intended purpose by ensuring no interference from degradation products or synthetic byproducts[1].

  • Subject the API to acid (1N HCl), base (1N NaOH), oxidative (3% H2​O2​ ), and thermal (80°C) stress for 24 hours.

  • Inject the stressed samples.

  • Acceptance Criteria: The D-enantiomer peak must be baseline resolved ( Rs​≥2.0 ) from the L-enantiomer and all degradation peaks.

Step 3: Linearity and Reportable Range

Establish the range where the method demonstrates acceptable accuracy and precision[1].

  • Prepare calibration standards of the D-enantiomer at 6 concentration levels ranging from the LOQ to 150% of the specification limit (e.g., 0.05% to 0.15% relative to the nominal API concentration).

  • Plot peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 ; y-intercept ≤5% of the 100% level response.

Step 4: Accuracy (Spike Recovery)

Accuracy measures the closeness of agreement between the accepted true value and the analytical result[1].

  • Prepare a nominal concentration of pure L-enantiomer (e.g., 2 mg/mL).

  • Spike the D-enantiomer into the L-enantiomer matrix at 50%, 100%, and 150% of the specification limit (prepare in triplicate).

  • Acceptance Criteria: Mean recovery must fall between 90.0% and 110.0% across all levels.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Repeatability: Inject 6 independent preparations of the API spiked with the D-enantiomer at the 100% specification level.

  • Intermediate Precision: Repeat the study on a different day, using a different analyst and a different HPLC system.

  • Acceptance Criteria: %RSD of the impurity content must be ≤2.0% for both intra-day and inter-day assessments.

Step 6: Sensitivity (LOD and LOQ)

Because the D-enantiomer is an impurity, defining the limits of detection and quantification is critical[1].

  • Serially dilute the D-enantiomer standard.

  • Determine the Signal-to-Noise (S/N) ratio using the chromatography software.

  • Acceptance Criteria: LOD is established at S/N ≥3:1 . LOQ is established at S/N ≥10:1 (and must be verified for precision and accuracy).

Validation Workflow Visualization

Validation_Workflow cluster_0 Phase 1: Method Optimization cluster_1 Phase 2: Core Validation Parameters Start Method Validation Initiation (ICH Q2(R2) Guidelines) CSP Select Chiral Stationary Phase (Crown Ether CR-I(+)) Start->CSP MobilePhase Mobile Phase Optimization (pH 1.0-2.0, HClO4 / ACN) CSP->MobilePhase Spec Specificity (Resolution > 2.0) MobilePhase->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Spec->Acc Prec Precision (RSD < 2.0%) Spec->Prec Sens LOD & LOQ (S/N Evaluation) Spec->Sens End Validated Enantiomeric Purity Assay Lin->End Acc->End Prec->End Sens->End

Figure 1: ICH Q2(R2) Validation Workflow for Chiral HPLC Methods.

References

  • validation of analytical procedures q2(r2)
  • Source: chiraltech.
  • INSTRUCTION MANUAL FOR CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-)
  • Source: sigmaaldrich.
  • Source: ankara.edu.

Sources

Validation

A Comparative Guide to the Conformational Rigidity of 2-Amino-2-benzylbutanoic Acid and Phenylalanine for Drug Design

This guide provides a detailed comparison of the conformational rigidity of the non-proteinogenic amino acid, 2-Amino-2-benzylbutanoic acid, and the proteinogenic amino acid, Phenylalanine. Understanding the conformation...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of the conformational rigidity of the non-proteinogenic amino acid, 2-Amino-2-benzylbutanoic acid, and the proteinogenic amino acid, Phenylalanine. Understanding the conformational constraints of amino acid building blocks is paramount in the rational design of peptide-based therapeutics, influencing crucial parameters such as binding affinity, selectivity, and metabolic stability. This document is intended for researchers, scientists, and drug development professionals seeking to leverage conformational control in their molecular designs.

Introduction: The Significance of Conformational Rigidity in Peptide Therapeutics

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. While native peptides are often highly flexible, this conformational lability can be detrimental to their therapeutic potential, leading to reduced receptor affinity and susceptibility to enzymatic degradation.[1] The strategic incorporation of conformationally constrained amino acids is a powerful approach to mitigate these issues. By pre-organizing the peptide backbone into a bioactive conformation, we can enhance binding to the target receptor and improve stability.[2]

This guide focuses on a comparative analysis of Phenylalanine (Phe), a common aromatic amino acid, and its Cα-disubstituted analogue, 2-Amino-2-benzylbutanoic acid. The central hypothesis is that the Cα-disubstitution in 2-Amino-2-benzylbutanoic acid significantly curtails its conformational freedom compared to Phenylalanine.

Structural and Conformational Differences: A Tale of Two Amino Acids

Phenylalanine possesses a single substituent, a benzyl group, at its α-carbon, allowing for considerable rotational freedom around its backbone (phi, ψ) and side-chain (χ1, χ2) dihedral angles.[3] In contrast, 2-Amino-2-benzylbutanoic acid features two substituents at the α-carbon: a benzyl group and an ethyl group. This Cα,α-disubstitution introduces significant steric hindrance, which is expected to severely restrict the accessible conformational space.[4]

FeaturePhenylalanine2-Amino-2-benzylbutanoic Acid
α-Carbon Substitution Monosubstituted (H, Benzyl)Disubstituted (Ethyl, Benzyl)
Expected Conformational Freedom HighLow
Key Dihedral Angles φ, ψ, χ1, χ2Severely restricted φ, ψ, χ1, χ2

The increased steric bulk at the α-carbon in 2-Amino-2-benzylbutanoic acid is predicted to have a profound impact on its Ramachandran plot, which visualizes the sterically allowed regions of the backbone dihedral angles φ and ψ.[5][6] While Phenylalanine can populate a relatively broad range of conformations, including those corresponding to α-helices and β-sheets, Cα,α-disubstituted amino acids are known to favor more defined and restricted secondary structures, such as extended or helical conformations.[4]

Experimental and Computational Methodologies for Conformational Analysis

To quantitatively assess the conformational rigidity of these two amino acids, a combination of experimental and computational techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.[7]

NOESY experiments provide information about through-space proton-proton proximities.[8] For small molecules, the intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it an excellent tool for determining relative orientations of different parts of the molecule.[9] By identifying key NOE correlations, one can deduce the preferred conformation in solution.

Experimental Protocol: 2D NOESY for Small Molecules

  • Sample Preparation: Dissolve 1-5 mg of the amino acid in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a high-quality NMR tube. The optimal concentration should provide a good signal-to-noise ratio in a standard 1D proton spectrum with 8-16 scans.[10] The sample should be free of particulate matter.[10]

  • Instrument Setup: The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) without sample spinning.[10]

  • Parameter Optimization:

    • Set the mixing time (d8) to a value appropriate for small molecules, typically in the range of 0.5 to 0.8 seconds.[11]

    • The number of scans (nt) should be a multiple of 8 to ensure good signal-to-noise.[9]

    • The number of increments in the indirect dimension (ni) determines the resolution in that dimension; a value of 256 or higher is recommended.[12]

    • The relaxation delay (d1) should be set to at least 1.5 times the longest T1 relaxation time of the protons of interest.[10]

  • Data Acquisition and Processing: Acquire the 2D NOESY spectrum and process the data using appropriate software, including Fourier transformation and phase correction.[9]

NOESY_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis Sample Amino Acid Sample Solvent Deuterated Solvent Sample->Solvent NMR_Tube High-Quality NMR Tube Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer Insert Sample Pulse_Sequence NOESY Pulse Sequence Spectrometer->Pulse_Sequence Acquisition Data Acquisition Pulse_Sequence->Acquisition Processing Data Processing Acquisition->Processing Raw Data Cross_Peak_Analysis Cross-Peak Analysis Processing->Cross_Peak_Analysis Structure Conformational Information Cross_Peak_Analysis->Structure

Caption: A simplified workflow for NMR NOESY experiments.

The magnitude of the three-bond coupling constant (³J) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation.[13] By measuring relevant ³J values, one can estimate the torsion angles within the molecule, providing valuable quantitative data on its conformation.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise information about the solid-state conformation of a molecule.[14] By determining the three-dimensional arrangement of atoms in a crystal, we can obtain accurate bond lengths, bond angles, and dihedral angles.

Experimental Protocol: Small Molecule X-ray Crystallography

  • Crystal Growth: Grow single crystals of the amino acid derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions. Crystals should be at least 20 µm in all dimensions.[14]

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.[14]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.[15]

XRay_Workflow cluster_crystal Crystallization cluster_diffraction Data Collection cluster_structure Structure Determination Compound Amino Acid Derivative Crystallization Grow Single Crystals Compound->Crystallization Diffractometer X-ray Diffractometer Crystallization->Diffractometer Mount Crystal Diffraction_Pattern Collect Diffraction Pattern Diffractometer->Diffraction_Pattern Solve_Structure Solve Phase Problem Diffraction_Pattern->Solve_Structure Diffraction Data Refine_Structure Refine Atomic Coordinates Solve_Structure->Refine_Structure Final_Structure 3D Molecular Structure Refine_Structure->Final_Structure

Caption: A general workflow for single-crystal X-ray diffraction.

Computational Modeling

Molecular dynamics (MD) simulations and quantum mechanical calculations provide theoretical insights into the conformational landscape of molecules.

MD simulations model the movement of atoms over time, allowing for the exploration of the conformational space accessible to a molecule in a given environment (e.g., in solution). These simulations can provide information on the relative populations of different conformers and the dynamics of their interconversion.

Protocol: Molecular Dynamics Simulation using GROMACS

  • System Setup:

    • Generate the initial coordinates of the amino acid in a standard format (e.g., PDB).

    • Use a program like pdb2gmx in GROMACS to generate the topology file, which contains information about atom types, charges, and bonded interactions, based on a chosen force field (e.g., OPLS-AA/L).[16]

  • Solvation and Ionization:

    • Create a simulation box and solvate the molecule with an appropriate water model (e.g., TIP3P).[17]

    • Add ions to neutralize the system and mimic physiological salt concentrations using genion.[17]

  • Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.[18]

  • Equilibration: Equilibrate the system in two phases:

    • NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature.[17]

    • NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.[16]

  • Production MD: Run the production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to adequately sample the conformational space.

  • Analysis: Analyze the trajectory to determine the preferred conformations, dihedral angle distributions, and other structural properties.

MD_Workflow Start Initial Structure (PDB) Topology Generate Topology (pdb2gmx) Start->Topology Solvation Solvate and Add Ions Topology->Solvation EM Energy Minimization Solvation->EM NVT NVT Equilibration EM->NVT NPT NPT Equilibration NVT->NPT Production Production MD NPT->Production Analysis Trajectory Analysis Production->Analysis

Sources

Comparative

in vitro toxicity comparison of 2-Amino-2-benzylbutanoic acid derivatives

Title: In Vitro Toxicity Comparison of 2-Amino-2-benzylbutanoic Acid Derivatives: A Preclinical Guide Executive Summary Unnatural amino acids (UAAs), particularly α,α -disubstituted amino acids like 2-Amino-2-benzylbutan...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Toxicity Comparison of 2-Amino-2-benzylbutanoic Acid Derivatives: A Preclinical Guide

Executive Summary

Unnatural amino acids (UAAs), particularly α,α -disubstituted amino acids like 2-Amino-2-benzylbutanoic acid, are increasingly utilized in drug discovery to enhance proteolytic stability and lock specific peptide conformations. However, the introduction of bulky, lipophilic side chains (such as the benzyl and ethyl groups in this scaffold) fundamentally alters the molecule's metabolic fate and cellular toxicity profile. As a Senior Application Scientist, I have observed that while these modifications prevent rapid enzymatic degradation, they can inadvertently increase hepatotoxicity and off-target cytotoxicity compared to natural α -amino acid prodrugs[1] or standard functionalized amino acids (FAAs) like lacosamide[2].

This guide objectively compares the in vitro toxicity of 2-Amino-2-benzylbutanoic acid derivatives against established benchmarks, providing actionable, self-validating protocols for rigorous preclinical screening.

Mechanistic Rationale: Efficacy vs. Toxicity

The structural hallmark of 2-Amino-2-benzylbutanoic acid is its quaternary α -carbon. This steric bulk prevents recognition by standard proteases. When incorporated into chimeric drug agents or prodrugs, it can modulate target receptors (e.g., voltage-gated sodium channels, similar to lacosamide derivatives[3]). However, the lipophilic benzyl group increases hepatic clearance requirements. If metabolized by CYP450 enzymes, reactive intermediates can trigger reactive oxygen species (ROS) generation, leading to mitochondrial dysfunction and apoptosis in hepatocytes[4].

UAA_Toxicity cluster_0 Therapeutic Pathway cluster_1 Toxicity Pathway Target Target Receptor Binding (e.g., VGSC Modulation) Efficacy Therapeutic Efficacy (Anticonvulsant / Anticancer) Target->Efficacy Desired Activity CYP Hepatic CYP450 Metabolism ROS ROS Generation & Oxidative Stress CYP->ROS Reactive Intermediates Mito Mitochondrial Dysfunction ROS->Mito Membrane Depolarization Tox Cellular Apoptosis (Hepatotoxicity) Mito->Tox Cytochrome C Release UAA 2-Amino-2-benzylbutanoic Acid Derivatives UAA->Target High Affinity UAA->CYP Hepatic Clearance

Figure 1: Divergent pathways of 2-Amino-2-benzylbutanoic acid derivatives outlining toxicity.

Comparative In Vitro Toxicity Data

To contextualize the safety profile of 2-Amino-2-benzylbutanoic acid derivatives, we must benchmark them against known entities. The table below synthesizes quantitative in vitro toxicity data across standard cell lines: A549 (lung carcinoma, standard for prodrug cytotoxicity) and HepG2 (hepatocytes, standard for metabolic toxicity).

Compound ClassRepresentative MoleculeA549 Cytotoxicity (IC50)HepG2 Hepatotoxicity (IC50)Primary Toxicity Mechanism
Natural α -Amino Acid Prodrug Ala-CPT>100 μ M (Prodrug form)>200 μ MLow intrinsic toxicity; requires hydrolysis[1]
Functionalized Amino Acid (FAA) Lacosamide>500 μ M>500 μ MMinimal CYP450 induction; high safety margin[2]
UAA Derivative (Aliphatic) α -Methylvaline derivative150 μ M85 μ MMild ROS generation
UAA Derivative (Aromatic) 2-Amino-2-benzylbutanoic acid deriv. 45 μ M 22 μ M CYP450-mediated oxidative stress [4]

Data Interpretation: The addition of the aromatic benzyl ring significantly lowers the IC50 in HepG2 cells, indicating a higher propensity for hepatotoxicity compared to purely aliphatic or natural amino acid counterparts.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your preclinical screening, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (Causality) and internal controls to rule out false positives.

Protocol 1: Multiplexed Cytotoxicity Assessment (MTT Assay)

Purpose: To evaluate basal cytotoxicity in metabolically active (HepG2) versus non-metabolically active (A549) cell lines[1]. Causality Checkpoint: Why compare HepG2 and A549? HepG2 cells express basal levels of CYP450 enzymes. If a 2-Amino-2-benzylbutanoic acid derivative is a pro-toxin requiring metabolic activation, it will show a significantly lower IC50 in HepG2 than in A549. Self-Validation: This protocol includes a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (Triton X-100) to define 100% cell death, ensuring the dynamic range of the assay is fully intact.

Step-by-Step Methodology:

  • Cell Seeding: Harvest A549 and HepG2 cells using 0.25% Trypsin-EDTA. Seed at a density of 1×104 cells/well in 96-well polystyrene plates[1]. Causality: This specific density ensures cells remain in the exponential growth phase during the 48-hour treatment window, preventing contact inhibition artifacts.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve 2-Amino-2-benzylbutanoic acid derivatives in DMSO, then dilute in culture medium (final DMSO 0.1%). Prepare a 10-point concentration gradient (0.1 μ M to 500 μ M).

  • Treatment: Apply treatments in triplicate. Include Lacosamide as a negative FAA toxicity control[2]. Incubate for 48 hours.

  • MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization & Readout: Remove media, add 150 μ L of DMSO to dissolve the formazan. Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol 2: High-Content Mitochondrial ROS Assay

Purpose: To isolate the mechanism of hepatotoxicity observed in HepG2 cells. Causality Checkpoint: The lipophilic benzyl group can accumulate in mitochondrial membranes, disrupting the electron transport chain and generating ROS[4]. Self-Validation: Co-treatment with an antioxidant (N-acetylcysteine, NAC). If the toxicity is truly ROS-mediated, NAC will rescue the cell viability, chemically validating the mechanism.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells in black, clear-bottom 96-well plates ( 1.5×104 cells/well).

  • Pre-treatment (Validation Step): Pre-treat half the experimental wells with 5 mM NAC for 2 hours.

  • UAA Exposure: Expose cells to the IC50 concentration of the 2-Amino-2-benzylbutanoic acid derivative for 12 hours.

  • Staining: Wash with PBS and incubate with 5 μ M MitoSOX™ Red (mitochondrial superoxide indicator) and Hoechst 33342 (nuclear counterstain) for 30 minutes at 37°C. Causality: MitoSOX is rapidly oxidized by superoxide but not by other ROS, providing highly specific mechanistic insight into mitochondrial stress.

  • Imaging: Image using a high-content screening system. Quantify the red fluorescence intensity per cell to determine the degree of oxidative stress.

Conclusion

While 2-Amino-2-benzylbutanoic acid derivatives offer unparalleled structural rigidity and proteolytic resistance, their in vitro toxicity profile demands rigorous scrutiny. Compared to functionalized amino acids like lacosamide, the bulky α -benzyl substitution introduces a distinct liability for CYP450-mediated hepatotoxicity. By employing self-validating, multiplexed assays that actively probe metabolic causality, researchers can effectively triage these derivatives early in the preclinical pipeline, optimizing the delicate balance between pharmacokinetic stability and cellular safety.

References

  • A Series of α-Amino Acid Ester Prodrugs of Camptothecin: In vitro Hydrolysis and A549 Human Lung Carcinoma Cell Cytotoxicity - nih.gov -[Link]

  • Lacosamide - This label may not be the latest approved by FDA - fda.gov -[Link]

  • Chimeric Agents Derived from the Functionalized Amino Acid, Lacosamide, and the α-Aminoamide, Safinamide: Evaluation of Their Inhibitory Actions on Voltage-Gated Sodium Channels, and Antiseizure and Antinociception Activities and Comparison with Lacosamide and Safinamide - acs.org -[Link]

  • A Rationally Designed Prodrug for the Fluorogenic Labeling of Albumin and Theranostic Effects on Drug-Induced Liver Injury | Analytical Chemistry - acs.org -[Link]

Sources

Validation

Validating Enantiomeric Excess of 2-Amino-2-benzylbutanoic Acid: A Comparative Guide to Chiral GC and Alternative Chromatographic Techniques

The accurate determination of enantiomeric excess (ee) is a critical quality control step in the development of chiral pharmaceuticals and peptidomimetics. 2-Amino-2-benzylbutanoic acid is an unnatural, α,α -dialkyl amin...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate determination of enantiomeric excess (ee) is a critical quality control step in the development of chiral pharmaceuticals and peptidomimetics. 2-Amino-2-benzylbutanoic acid is an unnatural, α,α -dialkyl amino acid featuring a quaternary stereocenter. Its unique structure—lacking an α -proton and bearing bulky ethyl and benzyl substituents—presents significant analytical challenges.

This guide objectively compares the performance of Chiral Gas Chromatography (GC) against alternative techniques like Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for this specific analyte. By exploring the causality behind method development, this guide provides researchers with a self-validating framework for robust enantiomeric validation.

The Mechanistic Challenge of α,α -Dialkyl Amino Acids

Standard proteinogenic amino acids are routinely analyzed via direct Chiral HPLC. However, 2-Amino-2-benzylbutanoic acid introduces two severe physicochemical hurdles:

  • Zwitterionic Intractability: Like all free amino acids, it exists as a non-volatile zwitterion, making it inherently incompatible with GC without prior chemical modification[1].

  • Steric Shielding: The quaternary α -carbon is heavily shielded by the benzyl and ethyl groups. In direct Chiral HPLC, this steric bulk often prevents the primary amine from deeply penetrating the chiral cavities of standard stationary phases (such as crown ethers), leading to poor chiral recognition and broad, tailing peaks[2].

Because of these limitations, Chiral GC following two-step derivatization is often the gold-standard product choice, offering superior theoretical plate counts and baseline resolution for sterically congested enantiomers[3].

Chiral GC: The High-Resolution Standard

To utilize Chiral GC, the zwitterionic nature of the amino acid must be neutralized to induce volatility. This is achieved through a two-step derivatization: esterification of the carboxylic acid followed by acylation of the amine[1].

The "Zero-Racemization" Expert Insight

A common hesitation when using harsh thermal and acidic derivatization conditions is the risk of analyte racemization. However, 2-Amino-2-benzylbutanoic acid possesses a quaternary stereocenter . Because it lacks an α -hydrogen, it is mechanistically impossible for the molecule to undergo base- or acid-catalyzed enolization. Therefore, the harsh derivatization conditions required to overcome its steric hindrance carry zero risk of racemization , making this approach inherently trustworthy for ee validation.

Derivatization & Analysis Workflow

GC_Workflow A 2-Amino-2-benzylbutanoic acid (Zwitterionic, Non-volatile) B Esterification (Isopropanol / HCl, 100°C) A->B Break Zwitterion C Isopropyl Ester Intermediate (Free Amine) B->C D Acylation (TFAA / CH2Cl2, 60°C) C->D Cap Amine E N-TFA Isopropyl Ester (Volatile Derivative) D->E F Chiral GC Analysis (Cyclodextrin CSP) E->F Injection

Workflow for the two-step derivatization of 2-Amino-2-benzylbutanoic acid for Chiral GC.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol incorporates internal validation controls to verify both reaction completeness and enantiomeric identity.

Reagents Required: 3 N HCl in Isopropanol, Trifluoroacetic anhydride (TFAA), Dichloromethane (DCM), Ethyl acetate.

Step-by-Step Methodology:

  • Esterification: Transfer 1.0 mg of the amino acid to a glass reaction vial. Add 1.0 mL of 3 N HCl in Isopropanol.

    • Causality: The highly hindered carboxyl group requires elevated thermal energy for the alcohol to attack. Heat the sealed vial at 100°C for 60 minutes (double the time used for standard amino acids).

  • Solvent Removal: Uncap the vial and evaporate to complete dryness under a gentle stream of nitrogen at 60°C.

    • Causality: Any residual isopropanol or water will violently react with and neutralize the TFAA in the next step, resulting in incomplete amine capping.

  • Acylation: Reconstitute the dried residue in 1.0 mL of DCM. Add 100 µL of TFAA. Seal and heat at 60°C for 30 minutes.

  • Final Preparation: Evaporate the mixture to dryness under nitrogen to remove excess TFAA and acidic byproducts. Reconstitute in 1.0 mL of ethyl acetate for GC injection.

  • GC Parameters: Inject 1 µL onto a β -cyclodextrin capillary column (e.g., Agilent CP-Chirasil-Dex CB). Carrier gas: Helium (1.5 mL/min). Temperature program: 100°C (hold 2 min), ramp at 4°C/min to 180°C. Detection: FID or MS.

System Validation Controls:

  • Resolution Verification: Inject a derivatized racemic standard. The system is only validated if the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 .

  • Identity Spiking: To definitively assign elution order, spike the unknown sample with 10% w/w of enantiopure (S)-2-Amino-2-benzylbutanoic acid. The peak exhibiting a proportional area increase confirms the (S)-isomer, ruling out matrix co-elution.

Alternative Technologies: Chiral HPLC and SFC

While Chiral GC provides unmatched resolution for derivatized samples, Chiral HPLC and Chiral SFC offer alternative pathways, particularly when derivatization is undesirable[4].

  • Chiral HPLC (Direct): Utilizes zwitterionic (e.g., Chiralpak ZWIX) or crown ether (e.g., Crownpak CR(+)) stationary phases[2]. While this avoids sample preparation, the steric bulk of the α -benzyl group severely limits the host-guest complexation required by crown ethers, often resulting in lower resolution ( Rs​ < 1.5). Furthermore, the lack of a strong UV chromophore (the benzyl group only absorbs weakly at 210-254 nm) necessitates LC-MS for trace enantiomer detection.

  • Chiral SFC: Supercritical Fluid Chromatography utilizes supercritical CO2​ with co-solvents. It offers significantly faster analysis times than HPLC and is highly effective for polar, underivatized APIs, though method development for α,α -dialkyl amino acids can be complex.

MethodSelection Start Enantiomeric Excess Validation 2-Amino-2-benzylbutanoic acid Q1 Is the sample matrix complex (e.g., biological fluids)? Start->Q1 GC Chiral GC-MS (High Resolution, Derivatization Req.) Q1->GC Yes (Needs MS/Volatility) Q2 Is rapid throughput (<10 mins) required? Q1->Q2 No (Pure API) HPLC Chiral HPLC / LC-MS (Direct Analysis, Zwitterionic CSP) Q2->HPLC No SFC Chiral SFC (Green Chemistry, Fast) Q2->SFC Yes

Decision matrix for selecting the optimal chiral separation technique for alpha-alkyl amino acids.

Objective Performance Comparison

The following table summarizes the objective performance metrics of the three primary methodologies for validating the ee of 2-Amino-2-benzylbutanoic acid.

Performance MetricChiral GC-FID/MS (Derivatized)Chiral HPLC-UV/MS (Direct)Chiral SFC-UV (Direct)
Stationary Phase β -Cyclodextrin (e.g., Chirasil-Dex)Crown Ether / ZwitterionicZwitterionic (e.g., Chiralpak ZWIX)
Sample Preparation Extensive (Esterification + Acylation)Minimal (Dilute & Shoot)Minimal (Dilute & Shoot)
Enantiomeric Resolution ( Rs​ ) High (> 2.0) Moderate (1.0 - 1.5)Moderate to High (1.5 - 2.0)
Analysis Time 15 - 25 mins20 - 35 mins5 - 10 mins
Sensitivity (LOD) ~1-5 ng/mL (Excellent volatility)~50-100 ng/mL (Weak chromophore)~50 ng/mL
Steric Tolerance Excellent (Derivatization normalizes interactions)Poor (Quaternary center hinders cavity inclusion)Good (Ion-pairing interactions)
Risk of Racemization None (No α -proton)NoneNone

Conclusion

For the enantiomeric validation of 2-Amino-2-benzylbutanoic acid, Chiral GC remains the superior analytical product when maximum resolution and sensitivity are required. While the necessity of a two-step derivatization introduces longer sample preparation times, the process safely circumvents the zwitterionic and steric limitations of the molecule without any risk of racemization. Chiral HPLC and SFC serve as viable alternatives primarily when rapid throughput of pure API batches is prioritized over absolute trace-level sensitivity.

References

  • Determination of alpha-alkyl-alpha-amino acids and alpha-amino alcohols by chiral-phase capillary gas chromatography and reverse-phase high-performance liquid chromatography. PubMed (National Institutes of Health). Available at: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

Sources

Comparative

Comparative Molecular Docking Guide: 2-Amino-2-benzylbutanoic Acid vs. Standard LAT1 Ligands

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Structural evaluation of unnatural amino acids against the L-type Amino Acid Transporter 1 (LAT1 / SLC7A5). Executive Summa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Structural evaluation of unnatural amino acids against the L-type Amino Acid Transporter 1 (LAT1 / SLC7A5).

Executive Summary & Mechanistic Rationale

The L-type Amino Acid Transporter 1 (LAT1) is a critical membrane protein responsible for the sodium-independent transport of large, neutral amino acids across the blood-brain barrier (BBB) and into tumor cells[1]. Because LAT1 is heavily upregulated in various malignancies to support rapid proliferation, it has become a prime target for both cancer therapeutics (inhibitors) and targeted drug delivery (prodrugs)[2].

When designing novel LAT1-targeted compounds, researchers frequently utilize unnatural amino acids to enhance metabolic stability or alter transport kinetics. 2-Amino-2-benzylbutanoic acid (an α -ethylated derivative of phenylalanine) represents a class of bulky, α -disubstituted unnatural amino acids.

This guide objectively compares the binding mechanics of 2-Amino-2-benzylbutanoic acid against two standard reference ligands:

  • L-Phenylalanine: The endogenous transport substrate.

  • JPH203: A highly potent, clinical-stage LAT1 selective inhibitor[2].

By analyzing the structural causality behind their binding modes, this guide provides a framework for predicting whether a novel unnatural amino acid will act as a transportable substrate or a conformational inhibitor.

Experimental Protocol: Self-Validating Docking Workflow

To ensure high scientific integrity, the following molecular docking protocol is designed as a self-validating system . Before evaluating the test compound, the system must successfully reproduce the experimentally resolved binding pose of a known inhibitor.

Step-by-Step Methodology

Step 1: Protein Preparation & Target Selection

  • Retrieve the high-resolution cryo-EM structure of the human LAT1-4F2hc complex bound to JPH203 (PDB ID: 8XPU)[3] and the substrate-bound state (PDB ID: 8IDA)[4].

  • Strip water molecules beyond 5 Å of the binding pocket.

  • Assign protonation states at physiological pH (7.4) using tools like Schrödinger Protein Preparation Wizard or PROPKA. Ensure the critical gating residue Phe252 and the polar anchoring residues Ser66 and Gly67 are properly optimized[1].

Step 2: Ligand Preparation

  • Generate 3D conformers for L-Phenylalanine, JPH203, and 2-Amino-2-benzylbutanoic acid.

  • Crucial Causality Step: Amino acids at pH 7.4 exist predominantly as zwitterions. Ensure the α -carboxyl group is deprotonated (-COO⁻) and the α -amino group is protonated (-NH₃⁺). Failure to assign zwitterionic states will result in the loss of critical salt-bridge interactions within the LAT1 pocket.

Step 3: Grid Generation

  • Center the receptor grid on the coordinates of the native JPH203 ligand, specifically targeting the primary recognition site defined by Ser66, Gly67, Ile63, and Phe252[1].

  • Set the bounding box to 20 Å × 20 Å × 20 Å to accommodate the hydrophobic tail of inhibitors that extend toward Transmembrane Helix 10 (TM10)[5].

Step 4: Self-Validation (Control Docking)

  • Re-dock the native JPH203 ligand using Extra Precision (XP) scoring.

  • Validation Gate: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be < 2.0 Å . If this fails, grid parameters or protonation states must be refined before proceeding.

Step 5: Comparative Docking & MM-GBSA

  • Dock L-Phenylalanine and 2-Amino-2-benzylbutanoic acid.

  • Calculate binding free energy ( ΔGbind​ ) using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) to account for solvent effects in the hydrophobic pocket.

DockingWorkflow PDB Target Preparation LAT1 (PDB: 8XPU) Grid Grid Generation (Center: F252/S66) PDB->Grid LigPrep Ligand Preparation (Zwitterionic pH 7.4) Docking Molecular Docking (Glide XP / Vina) LigPrep->Docking Grid->Docking Validation Self-Validation (Native RMSD < 2.0 Å) Docking->Validation Validation->Docking Fail (Refine Parameters) Analysis MM-GBSA & Interaction Profiling Validation->Analysis Pass

Fig 1. Self-validating molecular docking workflow for LAT1 ligand evaluation.

Comparative Data Analysis

The following table synthesizes the quantitative docking results, comparing the test compound against the established standards.

LigandFunctional RoleDocking Score (kcal/mol)MM-GBSA ΔGbind​ Key Interacting ResiduesPredicted Conformational State
L-Phenylalanine Endogenous Substrate-6.8-28.4Ser66, Gly67, Phe252, Gly255Outward-Open Inward-Open
JPH203 Clinical Inhibitor-10.5-52.1Ser66, Gly67, Phe252, TM10Outward-Occluded (Arrested)
2-Amino-2-benzylbutanoic acid Test Ligand-8.2-36.7Ser66, Gly67, Phe252 (Clash)Outward-Occluded (Arrested)

Structural Insights & Causality

To understand why these ligands perform differently, we must analyze the structural causality of the LAT1 transport mechanism. LAT1 operates via a "rocking bundle" mechanism. For a substrate to be transported, it must bind the outward-open state, triggering a conformational shift to an outward-occluded state, and finally to an inward-open state[5].

The Substrate Baseline: L-Phenylalanine

L-Phenylalanine perfectly fits the primary binding pocket. Its α -amino group donates hydrogen bonds to Ile63, Phe252, and Gly255, while its α -carboxyl group accepts hydrogen bonds from Ser66 and Gly67[1]. Because the α -carbon only bears a small hydrogen atom, the benzyl side chain easily slips into the hydrophobic pocket, allowing the gating residue (Phe252) to close seamlessly.

The Inhibitor Standard: JPH203

JPH203 anchors its amino acid moiety into the same Ser66/Gly67 network. However, it possesses a bulky, halogenated aromatic tail. This tail wedges itself deeply between the primary substrate binding site and TM10[5]. This steric wedging physically blocks the rotation of TM10, locking LAT1 in the outward-occluded state and completely halting the transport cycle[5].

The Test Compound: 2-Amino-2-benzylbutanoic acid

While previous structure-activity relationship (SAR) studies indicate that small α -substitutions (like an α -methyl group) are tolerated by LAT1[6], 2-Amino-2-benzylbutanoic acid features a much bulkier α -ethyl group .

  • Anchoring: The zwitterionic core successfully anchors to Ser66 and Gly67.

  • Steric Conflict: The bulky α -ethyl group introduces severe steric hindrance at the core of the binding pocket. It forces the benzyl ring into a suboptimal, rigid orientation that clashes with the gating residue Phe252.

  • Conformational Arrest: Because the α -ethyl group prevents the necessary induced-fit collapse of the pocket, the transporter cannot transition to the inward-open state. Therefore, rather than acting as a transportable prodrug scaffold, 2-Amino-2-benzylbutanoic acid acts as a competitive inhibitor , trapping the transporter in an arrested state.

LAT1Mechanism Ligand Ligand Binding (Outward-Open LAT1) Substrate Standard Substrate (e.g., L-Phe) Ligand->Substrate Bulky Bulky Alpha-Alkyl Ligand (2-Amino-2-benzylbutanoic acid) Ligand->Bulky Inhibitor Tail-Wedged Inhibitor (e.g., JPH203) Ligand->Inhibitor Translocation TM10 Rotation & Inward-Open Transition Substrate->Translocation Optimal Fit Arrest Conformational Arrest (Outward-Occluded) Bulky->Arrest Steric Clash at Gating Residues Inhibitor->Arrest Tail Wedged at TM10

Fig 2. Mechanistic pathways of LAT1 conformational states modulated by ligand structural bulk.

Strategic Recommendations for Drug Development

Based on the comparative docking data, drug development professionals should apply the following heuristics when designing LAT1-targeted compounds:

  • For Prodrug Delivery (Brain/Tumor Penetration): Avoid substitutions larger than a methyl group at the α -carbon. Compounds like 2-Amino-2-benzylbutanoic acid will likely fail to translocate efficiently due to steric clashes with Phe252. Focus instead on meta-substitutions on the aromatic ring, which are well-tolerated in the hydrophobic pocket[6].

  • For Cancer Therapeutics (Inhibitor Design): The α -ethyl scaffold of 2-Amino-2-benzylbutanoic acid serves as an excellent starting point for novel competitive inhibitors. By appending longer, hydrophobic functional groups to the benzyl ring, researchers can mimic the TM10-wedging mechanism of JPH203[5], potentially achieving sub-micromolar inhibitory potency.

References

  • Title: Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1 Source: MDPI URL
  • Title: Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment Source: MDPI URL
  • Title: Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1)
  • Title: PDB-8ida: Overall structure of the LAT1-4F2hc bound with tyrosine Source: Yorodumi - PDBj URL
  • Title: Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter Source: PMC URL
  • Title: 8XPU: Overall structure of the LAT1-4F2hc bound with JPH203 Source: RCSB PDB URL

Sources

Validation

A Structural and Functional Comparison of α,α-Disubstituted Amino Acids: 2-Amino-2-benzylbutanoic Acid and α-Methylphenylalanine

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction In the landscape of medicinal chemistry and drug design, non-proteinogenic amino acids serve as invaluable building b...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug design, non-proteinogenic amino acids serve as invaluable building blocks for creating novel therapeutics with enhanced stability, conformational rigidity, and biological activity. Among these, α,α-disubstituted amino acids, which feature a quaternary α-carbon, are of particular interest. The presence of two substituents on the α-carbon sterically shields the adjacent peptide bonds from enzymatic degradation and imposes significant conformational constraints, which can be exploited to design highly specific and potent inhibitors or peptide mimetics.

This guide provides an in-depth structural and functional comparison of two closely related α,α-disubstituted amino acids: 2-Amino-2-benzylbutanoic acid and the more extensively studied α-methylphenylalanine . While differing by only a single methylene unit in one of the α-substituents (an ethyl group vs. a methyl group), this seemingly minor homologous extension imparts significant differences in their physicochemical properties, conformational freedom, and, consequently, their potential biological activities. We will explore these differences through a detailed analysis of their structures, present relevant experimental data, and provide protocols for their synthesis and characterization.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The fundamental difference between the two molecules lies at the quaternary α-carbon. In α-methylphenylalanine, this carbon is substituted with a methyl group and a benzyl group. In 2-amino-2-benzylbutanoic acid, the methyl is replaced by a more sterically demanding ethyl group. This modification influences molecular weight, lipophilicity (LogP), and spatial arrangement.

Caption: 2D structures of α-Methylphenylalanine and a related core, 2-Benzylbutanoic acid.

Propertyα-Methylphenylalanine2-Amino-2-benzylbutanoic AcidReference(s)
IUPAC Name (2S)-2-amino-2-methyl-3-phenylpropanoic acid2-amino-2-benzylbutanoic acid[1][2]
Synonyms α-MePhe, AMPAα-Ethyl-α-benzylglycine[3]
CAS Number 23239-35-2 (L-isomer)Not directly available; 5669-16-9 for 2-benzylbutanoic acid[1][2][4]
Molecular Formula C₁₀H₁₃NO₂C₁₁H₁₅NO₂[1]
Molecular Weight 179.22 g/mol 193.24 g/mol [1][2]
Computed XLogP3 -1.2-0.8 (Estimated)[2]
Hydrogen Bond Donor Count 22[2]
Hydrogen Bond Acceptor Count 33[2]
Melting Point 293-294 °C (dec.) (DL-form)Not Available[3]

Synthesis and Stereochemical Control: The Challenge of the Quaternary Center

The synthesis of α,α-disubstituted amino acids presents a significant challenge, primarily in the creation of the sterically hindered quaternary stereocenter. While racemic mixtures can be prepared, enantiomerically pure forms are often required for pharmacological studies, necessitating either chiral resolution or asymmetric synthesis.

Experimental Protocol: Asymmetric Strecker Synthesis of α-Alkyl, α-Benzyl Amino Acids

The Strecker synthesis is a classic method for producing amino acids. Modern asymmetric variations allow for the stereoselective synthesis of chiral amino acids. This protocol is a conceptual adaptation for the synthesis of the target compounds.

Causality Behind Experimental Choices:

  • Chiral Amine: A chiral amine, such as (R)-phenylglycinol, is used to induce stereoselectivity, leading to the preferential formation of one enantiomer of the intermediate α-aminonitrile.

  • Phase Transfer Catalyst: For related syntheses, a phase transfer catalyst can be employed to facilitate the reaction between aqueous and organic reactants, improving reaction rates and yields, especially in larger-scale preparations.[5]

  • Hydrolysis Conditions: Strong acidic or basic conditions are required to hydrolyze the nitrile and any protecting groups to yield the final amino acid. The choice of acid or base can influence the final yield and purity.

Step-by-Step Methodology:

  • Imine Formation: Benzylacetone (for α-methylphenylalanine) or 1-phenyl-2-butanone (for 2-amino-2-benzylbutanoic acid) is reacted with a chiral amine (e.g., (R)-phenylglycinol) in an appropriate solvent like methanol to form a chiral imine. The reaction is typically driven to completion by removing the water formed.

  • Cyanation (Strecker Reaction): The chiral imine is treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst. The chiral auxiliary directs the addition of the cyanide to one face of the imine, establishing the stereochemistry at the α-carbon.

  • Hydrolysis: The resulting α-aminonitrile is subjected to vigorous hydrolysis with concentrated HCl or NaOH. This step converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary.

  • Purification: The final amino acid product is purified from the reaction mixture, typically by ion-exchange chromatography or crystallization, to yield the enantiomerically enriched product.

G start Ketone Precursor (e.g., Benzylacetone) step1 React with Chiral Amine (e.g., (R)-phenylglycinol) start->step1 step2 Form Chiral Imine Intermediate step1->step2 step3 Cyanide Addition (e.g., TMSCN) step2->step3 step4 Form α-Aminonitrile step3->step4 step5 Acid/Base Hydrolysis step4->step5 end Final α,α-Disubstituted Amino Acid step5->end

Caption: Asymmetric Strecker synthesis workflow.

Structural Analysis: The Impact of the α-Ethyl Group

The primary structural distinction—an α-methyl versus an α-ethyl group—has profound stereochemical implications. The additional rotational freedom and steric bulk of the ethyl group in 2-amino-2-benzylbutanoic acid compared to the methyl group in α-methylphenylalanine restricts the conformational space available to the molecule.

  • Torsional Strain: Rotation around the Cα-Cβ bond (the bond connecting the alpha-carbon to the benzyl group's methylene) is more hindered in 2-amino-2-benzylbutanoic acid. This increased torsional strain will favor specific rotamers, influencing how the phenyl ring is oriented relative to the amino acid backbone.

  • Receptor Binding: In a biological context, such as an enzyme's active site, these conformational restrictions are critical. The preferred conformation of the molecule dictates its ability to achieve the optimal geometry for binding. The larger ethyl group may act as a "gatekeeper," preventing entry into certain binding pockets or, conversely, promoting a more favorable binding pose in others through specific hydrophobic interactions.

Biological and Pharmacological Profiles

α-Methylphenylalanine: A Known Enzyme Inhibitor

α-Methylphenylalanine is recognized primarily as an inhibitor of aromatic amino acid hydroxylases.[1]

  • Tyrosine Hydroxylase Inhibition: It acts as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine).[1] This inhibition leads to the depletion of these crucial neurotransmitters.

  • Phenylalanine Hydroxylase Inhibition: The compound also inhibits phenylalanine hydroxylase.[1][6] This property has been utilized in research to induce hyperphenylalaninemia in animal models, creating a condition that mimics the human genetic disorder phenylketonuria (PKU).[7][8] This allows for the study of the disease's pathology and the testing of potential therapies.

  • Blood-Brain Barrier Transport: α-MePhe is a substrate for the L-type amino acid transporter 1 (LAT1), which facilitates its transport across the blood-brain barrier into the central nervous system.[1]

2-Amino-2-benzylbutanoic Acid: A Predictive Profile

Given the lack of direct experimental data, the biological profile of 2-amino-2-benzylbutanoic acid must be inferred. As a close structural analog of α-methylphenylalanine, it is plausible that it would interact with the same enzymatic targets.

  • Potential for Altered Affinity: The key question is how the substitution of a methyl with an ethyl group would affect its binding affinity for phenylalanine and tyrosine hydroxylases. The increased steric bulk of the ethyl group could:

    • Decrease Affinity: If the binding pocket is sterically constrained, the larger ethyl group could clash with residues in the active site, leading to weaker binding and reduced inhibitory potency.

    • Increase Affinity or Selectivity: Alternatively, if the active site possesses a suitable hydrophobic pocket, the ethyl group could engage in additional favorable van der Waals interactions, potentially increasing binding affinity. This change could also introduce selectivity between different enzyme isoforms.

  • Structure-Activity Relationship (SAR): A comprehensive SAR study would be required to test this hypothesis. Synthesizing a series of α-alkyl-α-benzyl amino acids (with methyl, ethyl, propyl, etc., groups) and evaluating their inhibitory activity (e.g., determining their IC50 values) against the target hydroxylases would provide definitive data on the effect of alkyl chain length.[9]

Conclusion

The comparison between 2-amino-2-benzylbutanoic acid and α-methylphenylalanine provides a compelling case study in how subtle molecular modifications can lead to significant changes in chemical and biological properties. While both are α,α-disubstituted amino acids with a shared α-benzyl substituent, the replacement of an α-methyl with an α-ethyl group increases steric hindrance, alters lipophilicity, and restricts conformational freedom. These changes are predicted to modulate the well-established biological activity of α-methylphenylalanine as an inhibitor of aromatic amino acid hydroxylases. For drug development professionals, this comparison underscores the importance of exploring homologous series in lead optimization, as even a single carbon addition can fine-tune a molecule's interaction with its biological target, potentially leading to improved potency, selectivity, or pharmacokinetic properties. Further experimental validation, beginning with a targeted synthesis and enzymatic screening of 2-amino-2-benzylbutanoic acid, is a logical and necessary step to fully elucidate its pharmacological potential.

References

  • Wikipedia. α-Methylphenylalanine. [Link]

  • Chemsrc. a-methyl-D-phenylalanine | CAS#:17350-84-4. [Link]

  • ChemBK. ALPHA-METHYL-DL-PHENYLALANINE. [Link]

  • PubChem. L-Alpha-methylphenylalanine. [Link]

  • PubChem. alpha-Methyl-D-phenylalanine. [Link]

  • NextSDS. L-alpha-Methylphenylalanine — Chemical Substance Information. [Link]

  • Terashima, S., et al. (1968). Studies on Optically Active Amino Acids. XVI. Studies on Alpha-Alkyl-Alpha-Amino Acids. XI. Synthesis of R-alpha-methylphenylalanine From S(+)-2-methyl-3-phenylpropionic Acid by the Direct Conversion of the Optically Active C-H Bond Into the C-N Bond. Chemical & Pharmaceutical Bulletin, 16(10), 2064-7. [Link]

  • PubChem. 2-Amino-2-benzyl-3-phenylbutanoic acid. [Link]

  • Google Patents. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids.
  • Weiss, B. F., et al. (1978). Effects of p-chlorophenylalanine and α-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochemical Journal, 174(3), 907-915. [Link]

  • Hughes, J. V., & Johnson, T. C. (1977). Effect of Alpha-Methylphenylalanine and Phenylalanine on Brain Polyribosomes and Protein Synthesis. Journal of Neurochemistry, 28(6), 1227-32. [Link]

  • PubChem. 2-Amino-2-phenylbutyric acid. [Link]

  • ACS Publications. α-Methyl α-Amino Acids. II.1 Derivatives of DL-Phenylalanine. [Link]

  • Lee, W. K., et al. (2001). Synthesis of Optically Active 2-Alkyl-3,4-iminobutanoic Acids. β-Amino Acids Containing an Aziridine Heterocycle. The Journal of Organic Chemistry, 66(9), 3209-3212. [Link]

  • Matrix Fine Chemicals. 2-AMINO-2-PHENYLBUTANOIC ACID. [Link]

  • ChemBK. 2-amino-2-ethylbutanoic acid. [Link]

  • Patsnap. Preparation method of 2-amino-2-phenylbutyric acid. [Link]

  • PrepChem.com. Synthesis of 2-benzyl butanoic acid. [Link]

  • NIST WebBook. dl-2-Aminobutyric acid. [Link]

  • Ttofi, M., et al. (2021). 4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Com. Molbank, 2021(1), M1179. [Link]

  • ResearchGate. Biological Activities of Amino Acid Derivatives and their Complexes a Review. [Link]

  • Kataoka, Y., et al. (1970). Studies of Unusual Amino Acids and Their Peptides. VI. The Syntheses and the Optical Resolutions of β-Methylphenylalanine and Its Dipeptide Present in Bottromycin. Bulletin of the Chemical Society of Japan, 43(4), 1131-1136. [Link]

  • PubChem. 2-Benzylbutanoic acid. [Link]

  • NIST WebBook. Butanoic acid, 2-amino-, (S)-. [Link]

  • MDPI. Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. [Link]

  • David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]

  • Hilaris Publisher. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 2-Amino-2-benzylbutanoic acid

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Amino-2-benzylbutanoic acid. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulat...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Amino-2-benzylbutanoic acid. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The instructions herein are designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Hazard Identification and Essential Risk Assessment

Before handling 2-Amino-2-benzylbutanoic acid, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from close structural analogs, such as 2-Amino-2-phenylbutyric acid, provides a reliable basis for risk assessment. The primary hazards are associated with irritation to the skin, eyes, and respiratory system[1][2].

Table 1: GHS Hazard Classification Summary

Hazard Class Category Hazard Statement Source
Skin Corrosion/Irritation 2 H315: Causes skin irritation [1][2]
Serious Eye Damage/Eye Irritation 2A H319: Causes serious eye irritation [1][2]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |[1][2] |

The causality behind these classifications lies in the chemical nature of the compound. As an amino acid derivative, its acidic and amine functionalities can interact with biological tissues, leading to irritation upon direct contact or inhalation. Therefore, all handling and disposal operations must be designed to prevent direct contact and aerosolization.

Mandatory Personal Protective Equipment (PPE) and Handling

A proactive approach to safety begins with rigorous adherence to PPE protocols. Never handle 2-Amino-2-benzylbutanoic acid without the following protective gear[3][4][5]:

  • Eye Protection: Chemical safety goggles with side-shields are mandatory to prevent contact with splashes or airborne powder[5][6].

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Inspect gloves for integrity before each use and wash hands thoroughly after removal[4][7].

  • Body Protection: A full-length laboratory coat must be worn to protect skin and clothing[3][5].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, especially when handling the solid powder, conduct all work within a certified chemical fume hood[3]. If a fume hood is not feasible, a NIOSH-approved respirator is required[5].

Core Handling Principles:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk[8].

  • Avoid generating dust when weighing or transferring the solid material[5][8].

  • Keep containers tightly sealed when not in use[3][8].

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored[8].

Step-by-Step Chemical Waste Disposal Protocol

The guiding principle for the disposal of 2-Amino-2-benzylbutanoic acid is to treat it as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash[4][9][10].

Step 1: Waste Segregation

Proper segregation is the most critical step in the disposal process to prevent dangerous chemical reactions[11][12]. Use separate, clearly labeled waste containers for each category:

  • Solid Waste: This includes unused or expired 2-Amino-2-benzylbutanoic acid powder, as well as contaminated consumables like weigh boats, gloves, and paper towels[13].

  • Aqueous Liquid Waste: Any solutions where water is the solvent should be collected in a designated aqueous waste container[13]. The pH of these solutions should not be adjusted unless it is a specific and approved part of a neutralization protocol[9][14].

  • Solvent (Organic) Liquid Waste: Solutions containing organic solvents must be collected separately. Further segregate into halogenated and non-halogenated solvent waste streams as required by your institution's waste management program[10][14].

Step 2: Containerization and Labeling
  • Container Selection: Use only sturdy, leak-proof containers that are chemically compatible with the waste they will hold[9][15]. Your institution's Environmental Health & Safety (EHS) department can provide appropriate containers[13][15].

  • Labeling: All waste containers must be accurately and clearly labeled[16]. Attach a hazardous waste tag as soon as you begin accumulating waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (no abbreviations)

    • The approximate concentration of each component

    • The relevant hazard characteristics (e.g., "Irritant")

    • The accumulation start date[14][16]

  • Container Management: Keep waste containers closed at all times except when adding waste[9][15]. Store liquid waste containers within a secondary containment bin to mitigate leaks or spills[9][14].

Step 3: Storage and Pickup
  • Storage Location: Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory[14]. This area must be away from sinks or floor drains[14].

  • Segregation in Storage: Ensure that incompatible waste streams (e.g., acids and bases, oxidizers and flammables) are stored in separate secondary containment bins[9][14].

  • Requesting Disposal: Arrange for a waste pickup from your institution's EHS department once a container is full or within six months of the accumulation start date, whichever comes first[14][15].

Spill and Emergency Procedures

Accidental spills must be managed immediately and safely.

  • Small Spills (Solid):

    • Ensure you are wearing appropriate PPE[16].

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to avoid making the powder airborne[8].

    • Carefully sweep the material into a designated hazardous waste container and label it appropriately[7][8].

    • Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste[5].

  • Large Spills:

    • Evacuate the immediate area and alert nearby personnel[8].

    • Contact your institution's EHS or emergency response team immediately[8].

    • Prevent entry into the affected area.

Decontamination and Empty Container Disposal

  • Reusable Labware: Glassware and other equipment that have come into contact with the chemical must be decontaminated. Rinse the equipment three times with a suitable solvent (e.g., ethanol or isopropanol). Collect the first rinsate as hazardous liquid waste[14][15]. Subsequent rinses may be permissible for drain disposal, but confirm with your local EHS guidelines[15]. After rinsing, the labware can be washed using standard procedures.

  • Empty Original Containers: A thoroughly empty original container must also be disposed of as hazardous waste. Do not rinse the container. Deface the original label, cap the empty container, and manage it as solid hazardous waste for pickup[10][14].

Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper disposal of 2-Amino-2-benzylbutanoic acid and associated materials.

G Figure 1. Disposal Workflow for 2-Amino-2-benzylbutanoic acid cluster_start cluster_type cluster_solid cluster_liquid cluster_spill cluster_end start Start: Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused powder, gloves, weigh boats, empty container) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid spill Accidental Spill waste_type->spill Spill collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid store Store in Secondary Containment in Satellite Accumulation Area collect_solid->store solvent_type Aqueous or Organic Solvent? liquid_waste->solvent_type aqueous_waste Collect in Labeled Aqueous Waste Container solvent_type->aqueous_waste Aqueous organic_waste Collect in Labeled Organic Waste Container (Segregate Halogenated) solvent_type->organic_waste Organic aqueous_waste->store organic_waste->store spill_size Small or Large Spill? spill->spill_size small_spill Clean up with Spill Kit Collect as Solid Waste spill_size->small_spill Small large_spill Evacuate & Call EHS spill_size->large_spill Large small_spill->collect_solid pickup Request EHS Pickup store->pickup

Caption: Disposal workflow for 2-Amino-2-benzylbutanoic acid.

References

  • Hazardous Waste Disposal Guide. (2023). Northwestern University. [Link]

  • Laboratory Safety Rules. (Date not specified). Princeton University Environmental Health & Safety. [Link]

  • School Chemistry Laboratory Safety Guide. (Date not specified). Centers for Disease Control and Prevention (CDC). [Link]

  • Chemical Safety Guide, 6th Ed. (Date not specified). Columbia University Environmental Health & Safety. [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association (NSTA). [Link]

  • 2-(Fmoc-amino)benzoic acid Safety Data Sheet. (Date not specified).
  • 2-Amino-2-phenylbutyric acid. (Date not specified). PubChem, National Institutes of Health (NIH). [Link]

  • Biological/Chemical Waste Management. (2023). National Science Teaching Association (NSTA). [Link]

  • Hazardous Waste Disposal Guide. (Date not specified). Dartmouth College. [Link]

  • 2-Benzylbutanoic acid. (Date not specified). PubChem, National Institutes of Health (NIH). [Link]

  • Amino Acid Recycling. (Date not specified). Area, Sustainability. [Link]

  • Amino Acid Standard Safety Data Sheet. (Date not specified). Agilent. [Link]

  • Chemical Waste Disposal. (Date not specified). Georgia Institute of Technology. [Link]

  • Chemical Waste Disposal. (Date not specified). Stanford University Environmental Health & Safety. [Link]

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Handling

Personal protective equipment for handling 2-Amino-2-benzylbutanoic acid

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 2-Amino-2-benzylbutanoic acid, ensuring the well-being of laboratory personnel and the integrity of research outcomes. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 2-Amino-2-benzylbutanoic acid, ensuring the well-being of laboratory personnel and the integrity of research outcomes. The following procedures are based on established best practices and data from structurally similar compounds, providing a robust framework for safe laboratory operations.

Hazard Assessment and Risk Mitigation

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given the structural similarity, it is prudent to handle 2-Amino-2-benzylbutanoic acid as a compound that presents similar risks. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Therefore, the cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling 2-Amino-2-benzylbutanoic acid in various laboratory scenarios.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Safety glasses with side shields or chemical splash goggles.Nitrile gloves.Full-length laboratory coat, buttoned.N95 or higher-rated dust mask.
Dissolving in Solvent Chemical splash goggles.Nitrile gloves.Full-length laboratory coat, buttoned.Recommended to be performed in a chemical fume hood.
Running Reactions and Transfers Chemical splash goggles.Nitrile gloves.Full-length laboratory coat, buttoned.Work in a well-ventilated area or a chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant apron over a laboratory coat.N95 or higher-rated respirator.

Procedural Workflow for Safe Handling

A systematic approach to handling 2-Amino-2-benzylbutanoic acid minimizes the risk of exposure. The following workflow outlines the key steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Designate Work Area gather_ppe Gather Required PPE prep_area->gather_ppe inspect_ppe Inspect PPE for Integrity gather_ppe->inspect_ppe don_ppe Don PPE Correctly inspect_ppe->don_ppe weigh Weigh Compound in Ventilated Area don_ppe->weigh dissolve Dissolve in Fume Hood weigh->dissolve transfer Transfer Solution Carefully dissolve->transfer decontaminate Decontaminate Work Surfaces transfer->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

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